Ronifibrate
描述
Structure
3D Structure
属性
CAS 编号 |
42597-57-9 |
|---|---|
分子式 |
C19H20ClNO5 |
分子量 |
377.8 g/mol |
IUPAC 名称 |
3-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxypropyl pyridine-3-carboxylate |
InChI |
InChI=1S/C19H20ClNO5/c1-19(2,26-16-8-6-15(20)7-9-16)18(23)25-12-4-11-24-17(22)14-5-3-10-21-13-14/h3,5-10,13H,4,11-12H2,1-2H3 |
InChI 键 |
AYJVGKWCGIYEAK-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OCCCOC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl |
规范 SMILES |
CC(C)(C(=O)OCCCOC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl |
外观 |
Solid powder |
其他CAS编号 |
42597-57-9 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
3-nicotinoyloxypropyl 4-chlorophenoxyisobutyrate I 612 I 612 hydrochloride I-612 |
产品来源 |
United States |
Foundational & Exploratory
Ronifibrate's Primary Molecular Target: A Deep Dive into PPARα Activation
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Ronifibrate, a hypolipidemic agent from the fibrate class, exerts its therapeutic effects by primarily targeting and activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) .[1][2][3] This nuclear receptor plays a pivotal role in the regulation of lipid and glucose metabolism. By binding to and activating PPARα, this compound initiates a cascade of downstream events that ultimately lead to a beneficial modulation of a patient's lipid profile, most notably a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[1][2]
Mechanism of Action
This compound's mechanism of action is centered on its function as a PPARα agonist.[3] Upon administration, this compound is metabolized, and its active components bind to the ligand-binding domain of PPARα. This binding induces a conformational change in the receptor, leading to its activation. The activated PPARα then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). This complex subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event modulates the transcription of these genes, ultimately altering protein expression and cellular metabolism.[2]
The key outcomes of PPARα activation by this compound include:
-
Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids in the liver and muscle.[1] This increased breakdown of fatty acids reduces their availability for the synthesis of triglycerides.[1]
-
Decreased Triglyceride Synthesis: Reduced expression of genes involved in triglyceride synthesis.
-
Enhanced Lipoprotein Lipase Activity: Increased expression of lipoprotein lipase (LPL), an enzyme that hydrolyzes triglycerides in circulating very-low-density lipoproteins (VLDL) and chylomicrons.
-
Increased HDL Cholesterol: Upregulation of apolipoproteins A-I and A-II, which are major protein components of HDL.[1][2] This leads to increased production and reverse cholesterol transport.
-
Reduced VLDL Production: Decreased synthesis and secretion of VLDL particles from the liver.[1]
Signaling Pathway of this compound via PPARα Activation
Caption: Signaling pathway of this compound through PPARα activation.
Quantitative Data
Currently, specific quantitative data for this compound's binding affinity (e.g., Ki, IC50) to PPARα and its functional potency (e.g., EC50) from publicly available, peer-reviewed literature is limited. As an investigational drug, much of this data may be proprietary. However, for the broader class of fibrates, the activation of PPARα is well-established. For instance, the active metabolite of a similar fibrate, fenofibrate, is fenofibric acid, which activates PPARα.
| Parameter | Drug Class | Target | Value | Indication |
| Binding Affinity (Ki) | Fibrates | PPARα | Data not readily available for this compound | Hypertriglyceridemia, Mixed Dyslipidemia |
| Functional Potency (EC50) | Fibrates | PPARα | Data not readily available for this compound | Hypertriglyceridemia, Mixed Dyslipidemia |
Experimental Protocols
The characterization of this compound's interaction with PPARα would typically involve a series of in vitro and cell-based assays. Below are generalized protocols for key experiments used to identify and characterize the molecular target of drugs like this compound.
Ligand Binding Assays
Objective: To determine the binding affinity of this compound for PPARα.
Methodology: Radioligand Displacement Assay
-
Preparation of PPARα: The ligand-binding domain (LBD) of human PPARα is expressed as a recombinant protein in E. coli and purified.
-
Radioligand: A radiolabeled PPARα ligand (e.g., [3H]-GW7647) with known high affinity is used.
-
Assay:
-
A constant concentration of the radioligand and the purified PPARα-LBD are incubated in a suitable buffer.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to PPARα.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that displaces 50% of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Reporter Gene Assays
Objective: To measure the functional activation of PPARα by this compound in a cellular context.
Methodology: Luciferase Reporter Assay
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293, HepG2) is cultured.
-
Transfection: The cells are co-transfected with two plasmids:
-
An expression vector for full-length human PPARα.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a PPRE.
-
-
Treatment: The transfected cells are treated with increasing concentrations of this compound or a vehicle control.
-
Luciferase Assay: After an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected β-galactosidase reporter). The data is plotted as fold activation over the vehicle control versus the logarithm of the this compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
Experimental Workflow Diagram
References
Ronifibrate: A Technical Whitepaper on a PPAR-alpha Agonist in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, in-depth clinical and experimental data specifically for Ronifibrate is limited as it is an investigational drug.[1] This document leverages the extensive research on Fenofibrate, a well-characterized PPAR-alpha agonist of the same fibrate class, to provide a detailed technical guide on the expected mechanism of action, experimental evaluation, and potential therapeutic effects of this compound in metabolic research. The data and protocols presented herein are primarily based on studies of Fenofibrate and should be considered illustrative for this compound.
Executive Summary
This compound is a member of the fibrate class of drugs, which are amphipathic carboxylic acids that act as agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[1][2] As a PPAR-α agonist, this compound is being investigated for its potential to treat dyslipidemia, particularly hypertriglyceridemia and mixed dyslipidemia.[1][2] The mechanism of action involves the activation of PPAR-α, a nuclear receptor that regulates the transcription of genes involved in lipid and lipoprotein metabolism, fatty acid oxidation, and inflammation.[2][3] This whitepaper provides a comprehensive overview of the core pharmacology of PPAR-α agonists like this compound, detailed experimental protocols for their evaluation, and a summary of the quantitative effects observed in metabolic studies of the closely related compound, Fenofibrate.
Core Mechanism of Action: PPAR-alpha Activation
This compound's therapeutic potential is rooted in its ability to activate PPAR-α, a ligand-activated transcription factor predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, kidney, and muscle.[2]
The activation cascade is as follows:
-
Ligand Binding: this compound, like other fibrates, binds to and activates the PPAR-α receptor.
-
Heterodimerization: The activated PPAR-α forms a heterodimer with the Retinoid X Receptor (RXR).[4][5]
-
PPRE Binding: This PPAR-α/RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[1][5]
-
Gene Transcription: This binding event recruits coactivator proteins, leading to an increase in the transcription of genes that play a crucial role in lipid metabolism.[5][6]
The key downstream effects of PPAR-α activation include:
-
Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids in the liver, leading to a reduction in fatty acids available for triglyceride synthesis.[2][7]
-
Lipoprotein Metabolism Modulation:
-
Increased expression of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins.
-
Decreased expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.[8]
-
Increased expression of apolipoproteins A-I and A-II, the major components of High-Density Lipoprotein (HDL), which promotes reverse cholesterol transport.[2]
-
-
Anti-inflammatory Effects: PPAR-α activation can negatively interfere with pro-inflammatory signaling pathways such as NF-κB and AP-1.[4]
Signaling Pathway Diagram
Caption: PPAR-alpha signaling pathway activated by this compound.
Quantitative Data from Fibrate (Fenofibrate) Studies
The following tables summarize the quantitative effects of Fenofibrate on lipid parameters and other metabolic markers from various clinical and preclinical studies. This data provides a benchmark for the expected efficacy of this compound.
Effects on Plasma Lipids and Lipoproteins
| Parameter | Baseline | Post-Treatment Change | Study Population | Reference |
| Triglycerides (TG) | 221 mg/dL | ↓ 28% | Type 2 Diabetes | [7] |
| 145 mg/dL | ↓ 37.2% | GOLDN Study | [9] | |
| - | ↓ 20% - 50% | Dyslipidemia | [7][10] | |
| HDL-Cholesterol (HDL-C) | 40 mg/dL | ↑ 7% | Type 2 Diabetes | [7] |
| - | ↑ 10% - 50% | Dyslipidemia | [10] | |
| - | ↑ 5% | Type 2 Diabetes (FIELD Study) | [11] | |
| LDL-Cholesterol (LDL-C) | 132 mg/dL | ↓ 6% | Type 2 Diabetes | [7] |
| - | ↓ 5% - 20% | Dyslipidemia | [10] | |
| - | ↓ 12% | Type 2 Diabetes (FIELD Study) | [11] | |
| Total Cholesterol (TC) | - | ↓ 11% | Type 2 Diabetes (FIELD Study) | [11] |
| Apolipoprotein C-III | - | Significant Reduction | Metabolic Syndrome | [12] |
Effects on Cardiovascular Events in High-Risk Populations
| Endpoint | Treatment Group (Fenofibrate) | Placebo Group | Relative Risk Reduction | Study | Reference |
| Non-fatal Myocardial Infarction | - | - | 24% | FIELD Study (Type 2 Diabetes) | [9] |
| Coronary Revascularization | - | - | - | FIELD Study (Type 2 Diabetes) | [9] |
| Cardiovascular Disease Events | - | - | 27% (in patients with atherogenic dyslipidemia) | FIELD Study (Post-hoc analysis) | [11] |
Experimental Protocols for Evaluating PPAR-alpha Agonists
This section outlines common methodologies used to investigate the efficacy and mechanism of action of PPAR-α agonists like this compound.
In Vitro Assays
1. PPAR-α Transactivation Assay:
-
Objective: To determine if a compound can activate the PPAR-α receptor and induce the expression of a reporter gene.
-
Methodology:
-
Cells (e.g., CV-1 or HepG2) are co-transfected with two plasmids: one expressing a chimeric receptor containing the PPAR-α ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain, and another containing a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activation sequence.
-
Transfected cells are treated with various concentrations of the test compound (e.g., this compound) or a positive control (e.g., Fenofibric acid).
-
After an incubation period, cells are lysed, and the reporter gene activity (e.g., luminescence) is measured.
-
The dose-dependent increase in reporter activity indicates PPAR-α activation, and an EC50 value can be calculated.[13]
-
-
Positive Control: Fenofibric acid (the active metabolite of Fenofibrate).[13]
2. Gene Expression Analysis (Real-Time PCR):
-
Objective: To quantify the change in mRNA levels of PPAR-α target genes.
-
Methodology:
-
A relevant cell line (e.g., HepG2 human hepatoma cells) is treated with the test compound.
-
Total RNA is extracted from the cells.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative PCR (qPCR) is used to measure the expression levels of target genes (e.g., CPT1A, MCAD, CD36) relative to a housekeeping gene.[13]
-
-
Key Target Genes:
-
CPT1A (Carnitine Palmitoyltransferase 1A): Rate-limiting enzyme in fatty acid oxidation.
-
MCAD (Medium-Chain Acyl-CoA Dehydrogenase): Enzyme in β-oxidation.
-
VLCAD (Very Long-Chain Acyl-CoA Dehydrogenase): Enzyme in β-oxidation.
-
CD36: Fatty acid translocase.[13]
-
In Vivo Studies
1. Animal Models of Dyslipidemia and Metabolic Syndrome:
-
Objective: To evaluate the effect of the compound on lipid profiles, glucose homeostasis, and other metabolic parameters in a whole-organism setting.
-
Common Models:
-
Methodology:
-
Animals are fed a specific diet (e.g., HFD) for a set period to induce the metabolic phenotype.
-
Animals are then treated with the test compound (e.g., this compound administered orally) or a vehicle control for several weeks.
-
Blood samples are collected to measure plasma levels of triglycerides, cholesterol (total, HDL, LDL), glucose, and insulin.
-
Tissues (e.g., liver, adipose tissue) can be harvested for gene expression analysis, histology, or measurement of tissue lipid content.
-
2. Experimental Workflow Diagram
Caption: A typical experimental workflow for in vivo studies.
Concluding Remarks
This compound, as a PPAR-α agonist, holds promise for the management of metabolic disorders characterized by dyslipidemia. Its mechanism of action, centered on the transcriptional regulation of lipid metabolism, is well-understood through extensive research on other fibrates like Fenofibrate. The data suggest that activation of PPAR-α leads to clinically significant improvements in triglyceride and HDL-cholesterol levels, with potential benefits for cardiovascular risk reduction in specific patient populations. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel PPAR-α agonists. Further clinical trials are necessary to fully determine the efficacy and safety profile of this compound.[1]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fenofibrate and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Management of dyslipidemias with fibrates, alone and in combination with statins: role of delayed-release fenofibric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of fibrates in the metabolic syndrome: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Free fatty acid metabolism during fenofibrate treatment of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fenofibrate, a peroxisome proliferator-activated receptor alpha agonist, improves hepatic microcirculatory patency and oxygen availability in a high-fat-diet-induced fatty liver in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of peroxisome proliferator-activated receptor-alpha in mice induces expression of the hepatic low-density lipoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of PPAR alpha by fenofibrate inhibits apoptosis in vascular adventitial fibroblasts partly through SIRT1-mediated deacetylation of FoxO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Ronifibrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ronifibrate is a hypolipidemic agent belonging to the fibrate class of drugs. Structurally, it is a diester formed from the esterification of 1,3-propanediol with clofibric acid and nicotinic acid. This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, intended for a technical audience in the fields of pharmaceutical research and drug development. The mechanism of action, involving the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), is also elucidated.
Chemical Structure and Properties
This compound is chemically designated as 3-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxypropyl pyridine-3-carboxylate. It is a combined ester that, upon hydrolysis in the body, releases its three constituent components: clofibric acid, nicotinic acid (niacin), and 1,3-propanediol.[1] Both clofibric acid and nicotinic acid are active hypolipidemic agents.
The chemical and physical properties of this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 3-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxypropyl pyridine-3-carboxylate |
| Other Names | 3-[(pyridin-3-yl)carbonyloxy]propyl 2-(4-chlorophenoxy)-2-methylpropanoate, 3-(nicotinoyloxy)propyl p-chlorophenoxyisobutyrate |
| CAS Number | 42597-57-9 |
| Molecular Formula | C₁₉H₂₀ClNO₅ |
| Molecular Weight | 377.82 g/mol |
| SMILES | O=C(OCCCOC(=O)C(Oc1ccc(Cl)cc1)(C)C)c2cccnc2 |
| InChI | InChI=1S/C19H20ClNO5/c1-19(2,26-16-8-6-15(20)7-9-16)18(23)25-12-4-11-24-17(22)14-5-3-10-21-13-14/h3,5-10,13H,4,11-12H2,1-2H3 |
| InChIKey | AYJVGKWCGIYEAK-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound involves the formation of a diester from 1,3-propanediol with two different carboxylic acids: clofibric acid and nicotinic acid. The preparation of this compound has been described in Japanese patents, including JP Kokai 73 40777 by Y. Hirata et al. (assigned to Yamanouchi Pharmaceutical Co., Ltd.) and JP Kokai 74 30377 by H. Shindo et al. (assigned to Kowa Co., Ltd.).
Logical Synthesis Workflow
Caption: A logical workflow for the two-step synthesis of this compound.
Experimental Protocols (Hypothetical)
Based on general principles of esterification, a plausible, though hypothetical, experimental protocol is presented here. Note: This is a generalized procedure and would require optimization.
Step 1: Synthesis of 3-hydroxypropyl 2-(4-chlorophenoxy)-2-methylpropanoate (Mono-ester Intermediate)
-
To a solution of 1,3-propanediol (in excess to favor mono-esterification) in a suitable solvent (e.g., dichloromethane or toluene), add clofibric acid.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a coupling agent (e.g., dicyclohexylcarbodiimide with 4-dimethylaminopyridine).
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the mono-ester intermediate.
Step 2: Synthesis of this compound
-
Dissolve the mono-ester intermediate from Step 1 and nicotinic acid in an appropriate solvent.
-
Add a coupling agent and catalyst as described in Step 1.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
Work up the reaction mixture as described in Step 1, including an aqueous wash, drying, and solvent evaporation.
-
Purify the final product, this compound, by recrystallization or column chromatography.
Mechanism of Action
This compound exerts its lipid-lowering effects primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.
The signaling pathway for this compound's action is as follows:
Caption: Signaling pathway of this compound via PPARα activation.
Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation, resulting in decreased triglyceride levels. Additionally, it promotes the production of apolipoproteins A-I and A-II, which are components of high-density lipoprotein (HDL), thereby increasing HDL cholesterol levels.
Quantitative Data
Due to the limited availability of detailed, publicly accessible experimental data, a comprehensive table of quantitative results such as reaction yields and purity from specific synthetic protocols cannot be provided at this time. Researchers are encouraged to consult the primary patent literature for such information.
Conclusion
This compound is a well-characterized hypolipidemic agent with a clear mechanism of action. Its chemical structure as a diester of clofibric acid, nicotinic acid, and 1,3-propanediol allows for the delivery of two active lipid-lowering compounds. While the general principles of its synthesis are understood, detailed experimental protocols from the primary literature are required for precise replication. The information and diagrams provided in this guide offer a solid foundation for researchers and professionals working on the development and study of this compound and related compounds.
References
Ronifibrate: A Technical Overview of its Anticipated Effects on Triglyceride and HDL Cholesterol Levels
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: Ronifibrate is an investigational hypolipidemic agent belonging to the fibrate class of drugs.[1][2] As a prodrug, it is hydrolyzed in the body to release clofibric acid and nicotinic acid. While specific clinical trial data on this compound is not extensively available in the public domain, its mechanism of action as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist allows for a comprehensive understanding of its expected effects on lipid metabolism, particularly on triglyceride (TG) and high-density lipoprotein cholesterol (HDL-C) levels.[1][2] This technical guide will, therefore, focus on the well-established effects of the fibrate class, using data from prominent members like fenofibrate, gemfibrozil, and bezafibrate, to project the anticipated clinical profile of this compound. This document is intended to provide a detailed resource for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action: PPARα Activation
This compound, like other fibrates, exerts its primary effects by activating PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.[2] PPARα is predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle.[2]
The activation of PPARα leads to a cascade of downstream transcriptional events that collectively contribute to the modification of the lipid profile:[1][2][3]
-
Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of LPL, an enzyme responsible for the hydrolysis of triglycerides within chylomicrons and very-low-density lipoproteins (VLDL), leading to a reduction in circulating triglyceride levels.[3][4]
-
Enhanced Fatty Acid Oxidation: It stimulates the expression of genes involved in hepatic fatty acid uptake and β-oxidation, thereby reducing the substrate availability for triglyceride synthesis.[2][3]
-
Apolipoprotein Regulation: PPARα activation increases the expression of Apolipoprotein A-I (Apo A-I) and Apolipoprotein A-II (Apo A-II), which are key components of HDL particles, contributing to increased HDL-C levels.[2][3] Conversely, it downregulates the expression of Apolipoprotein C-III (Apo C-III), an inhibitor of LPL, further enhancing triglyceride clearance.[4]
Quantitative Effects on Triglyceride and HDL Cholesterol Levels
Clinical trials and meta-analyses of various fibrates have consistently demonstrated their efficacy in modulating triglyceride and HDL-C levels. The following tables summarize the quantitative data from key studies on fenofibrate, gemfibrozil, and bezafibrate, which can be considered indicative of the expected effects of this compound.
Table 1: Summary of Fibrate Monotherapy Effects on Lipid Parameters
| Fibrate | Study/Analysis | Patient Population | Dosage | % Change in Triglycerides | % Change in HDL-C | Reference |
| Fenofibrate | Meta-analysis (Farnier et al., 2005 & 2007) | Mixed Dyslipidemia | 160 mg/day | ↓ 41.3% - 43.2% | ↑ 18.2% - 18.8% | [5] |
| Fenofibrate | FIELD Study | Type 2 Diabetes | 200 mg/day | ↓ 22% | ↑ 1% | [5] |
| Fenofibrate | Real-world study | Hypertriglyceridemia & Metabolic Syndrome | Not specified | ↓ 50.1% | Not specified | [6] |
| Gemfibrozil | Helsinki Heart Study | Primary Dyslipidemia | 1200 mg/day | ↓ 35% | ↑ 11% | [7] |
| Gemfibrozil | VA-HIT | Coronary Heart Disease, low HDL-C | Not specified | ↓ 24% | ↑ 8% | [7] |
| Bezafibrate | BIP Trial (subgroup analysis) | Coronary Heart Disease, TG ≥ 200 mg/dL | 400 mg/day | Not specified (risk reduction reported) | Not specified | [3] |
Table 2: Effects of Fibrate-Statin Combination Therapy on Lipid Parameters
| Fibrate Combination | Study/Analysis | Patient Population | % Change in Triglycerides | % Change in HDL-C | Reference |
| Fenofibrate + Simvastatin | SAFARI Trial | Mixed Dyslipidemia | Greater reduction than monotherapy | Greater increase than monotherapy | [5] |
| Fenofibric Acid + Various Statins | Review (Filippatos & Elisaf, 2012) | Mixed Dyslipidemia | Significant improvement over statin alone | Significant improvement over statin alone | [8] |
| Fibrates + Statins | Meta-analysis | Dyslipidemia | Significantly greater reduction than statin alone | Significantly greater increase than statin alone | [9] |
Experimental Protocols in Fibrate Clinical Trials
The methodologies employed in clinical trials investigating fibrates provide a framework for designing future studies on this compound. A generalized experimental protocol for a randomized, double-blind, placebo-controlled trial is outlined below.
1. Study Design:
-
Phase: Typically Phase III for pivotal efficacy and safety evaluation.
-
Design: Randomized, double-blind, placebo-controlled, parallel-group design.
-
Duration: Ranging from 12 weeks for lipid-lowering efficacy to several years for cardiovascular outcomes.[5][7]
2. Patient Population:
-
Inclusion Criteria:
-
Adults (e.g., 18-75 years) with a diagnosis of primary hypertriglyceridemia or mixed dyslipidemia.[10]
-
Fasting triglyceride levels within a specified range (e.g., 200-500 mg/dL).[5]
-
May include patients with specific comorbidities like type 2 diabetes or metabolic syndrome.[5]
-
Patients on a stable diet for a specified period before screening.
-
-
Exclusion Criteria:
-
Severe renal or hepatic impairment.
-
History of myopathy or rhabdomyolysis.
-
Use of other lipid-lowering drugs that are not part of the study protocol.
-
Pregnancy or lactation.
-
3. Intervention:
-
Treatment Arm: Oral administration of the fibrate (e.g., this compound) at a specified daily dose.
-
Control Arm: Placebo administered in a manner identical to the active drug.
-
Background Therapy: May include a stable dose of a statin if evaluating combination therapy.
4. Endpoints:
-
Primary Efficacy Endpoint:
-
Percent change in fasting serum triglyceride levels from baseline to a specified time point (e.g., 12 weeks).
-
-
Secondary Efficacy Endpoints:
-
Percent change in HDL-C, LDL-C, VLDL-C, and non-HDL-C levels.
-
Change in apolipoprotein levels (Apo A-I, Apo B).
-
For long-term outcome studies, the primary endpoint would be a composite of major adverse cardiovascular events (MACE), such as cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.[11]
-
-
Safety Endpoints:
-
Incidence of adverse events, particularly musculoskeletal (myalgia, myopathy) and hepatic (elevated liver enzymes) events.
-
Changes in laboratory parameters (e.g., creatine kinase, ALT, AST).
-
5. Data Collection and Analysis:
-
Fasting lipid profiles are measured at baseline and at specified intervals throughout the study.
-
Statistical analysis is typically performed using an intent-to-treat (ITT) population.
-
Analysis of covariance (ANCOVA) or mixed-model for repeated measures (MMRM) are commonly used to compare the treatment effects on lipid parameters.
Conclusion
While awaiting specific clinical trial data for this compound, the extensive body of evidence for the fibrate class provides a strong foundation for anticipating its effects on triglyceride and HDL cholesterol levels. As a PPARα agonist, this compound is expected to significantly reduce triglyceride levels and moderately increase HDL-C levels, making it a potentially valuable therapeutic option for the management of hypertriglyceridemia and mixed dyslipidemia. The established experimental protocols for fibrate clinical trials offer a clear roadmap for the future clinical development of this compound. Continued research and forthcoming clinical trial results will be crucial in fully elucidating the precise clinical profile and therapeutic potential of this investigational drug.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Fenofibrate: a novel formulation (Triglide™) in the treatment of lipid disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triglyceride-lowering fails to show CV benefit in large fibrate trial | MDedge [mdedge.com]
- 6. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of fenofibrate on lipid profiles, cholesterol ester transfer activity, and in-stent intimal hyperplasia in patients after elective coronary stenting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of time courses and predictors of lipid changes with fenofibric acid-statin combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Refinement techniques in experimental protocols involving Callitrichids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. eathj.org [eathj.org]
Investigational Uses of Ronifibrate in Dyslipidemia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Ronifibrate is an investigational drug, and as such, extensive clinical trial data, particularly quantitative outcomes from late-phase studies, are not widely available in the public domain. This guide synthesizes the known pharmacological principles of this compound and the broader class of fibrates to provide a technical framework for its investigational use in dyslipidemia. The data and protocols presented are based on established knowledge of fibrate drugs and should be considered illustrative until specific data for this compound becomes publicly accessible.
Introduction
This compound is a third-generation fibric acid derivative being investigated for the treatment of dyslipidemia, particularly hypertriglyceridemia and mixed dyslipidemia.[1] As a member of the fibrate class of drugs, its primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[1][2] By modulating the expression of genes involved in fatty acid and lipoprotein metabolism, this compound aims to correct aberrant lipid profiles, thereby potentially reducing the risk of cardiovascular disease. This document provides a comprehensive overview of the core principles underlying the investigational use of this compound in dyslipidemia studies, including its mechanism of action, expected clinical effects based on the fibrate class, and generalized experimental protocols.
Mechanism of Action: PPARα Activation
The cornerstone of this compound's therapeutic potential lies in its function as a PPARα agonist.[1] PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle. The activation of PPARα by a ligand like this compound initiates a cascade of transcriptional events that collectively improve the lipid profile.
Signaling Pathway
The binding of this compound to PPARα leads to a conformational change in the receptor, which then heterodimerizes with the Retinoid X Receptor (RXR). This complex subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Downstream Effects of PPARα Activation
The activation of PPARα by this compound is expected to lead to the following key downstream effects on lipid metabolism:
-
Increased Lipoprotein Lipase (LPL) Activity: Upregulation of the LPL gene, leading to enhanced clearance of triglyceride-rich lipoproteins (VLDL and chylomicrons).
-
Increased Apolipoprotein A-I and A-II Expression: Stimulation of the production of the major protein components of High-Density Lipoprotein (HDL), leading to increased HDL cholesterol levels.
-
Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in mitochondrial and peroxisomal fatty acid β-oxidation, resulting in decreased hepatic triglyceride synthesis.
-
Decreased Apolipoprotein C-III Expression: Downregulation of ApoC-III, an inhibitor of LPL, further promoting the catabolism of triglyceride-rich lipoproteins.
Data Presentation: Expected Efficacy in Dyslipidemia
While specific quantitative data from large-scale clinical trials on this compound are not yet publicly available, the expected effects on the lipid profile can be extrapolated from studies of other potent fibrates, such as fenofibrate. The following tables summarize the anticipated dose-dependent effects of this compound in patients with mixed dyslipidemia and hypertriglyceridemia.
Table 1: Anticipated Effects of this compound on Lipid Parameters in Mixed Dyslipidemia (12-week study)
| Parameter | Placebo (Expected Change) | This compound (Low Dose - e.g., 80 mg/day) (Expected % Change) | This compound (High Dose - e.g., 160 mg/day) (Expected % Change) |
| Triglycerides | ~ -5% | ~ -30% to -40% | ~ -40% to -50% |
| HDL Cholesterol | ~ +1% | ~ +10% to +15% | ~ +15% to +25% |
| LDL Cholesterol | ~ 0% | ~ -5% to -15% | ~ -10% to -20% |
| Non-HDL Cholesterol | ~ -2% | ~ -20% to -30% | ~ -30% to -40% |
| Apolipoprotein B | ~ 0% | ~ -15% to -25% | ~ -25% to -35% |
Table 2: Anticipated Effects of this compound in Patients with Severe Hypertriglyceridemia (Triglycerides > 500 mg/dL)
| Parameter | Baseline (Illustrative) | This compound Treatment (Expected Outcome) |
| Triglycerides | 750 mg/dL | Reduction to < 500 mg/dL |
| HDL Cholesterol | 25 mg/dL | Increase to > 30 mg/dL |
| VLDL Cholesterol | Markedly Elevated | Significant Reduction |
Experimental Protocols
The following section outlines generalized experimental protocols for a Phase II clinical trial investigating the efficacy and safety of this compound in patients with mixed dyslipidemia.
Study Design
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population
-
Inclusion Criteria:
-
Adults (18-75 years) with a diagnosis of mixed dyslipidemia (e.g., Triglycerides ≥ 150 mg/dL and < 500 mg/dL, and LDL Cholesterol ≥ 100 mg/dL).
-
Stable diet for at least 4 weeks prior to screening.
-
Willingness to provide informed consent.
-
-
Exclusion Criteria:
-
Severe hypertriglyceridemia (Triglycerides ≥ 500 mg/dL).
-
Use of other lipid-lowering agents within 6 weeks of screening.
-
History of severe renal or hepatic impairment.
-
Pregnancy or lactation.
-
Treatment
-
Treatment Arms:
-
Placebo once daily.
-
This compound (e.g., 80 mg) once daily.
-
This compound (e.g., 160 mg) once daily.
-
-
Duration: 12 weeks of treatment followed by a 4-week follow-up period.
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: Percent change in fasting serum triglycerides from baseline to week 12.
-
Secondary Efficacy Endpoints:
-
Percent change in HDL-C, LDL-C, non-HDL-C, VLDL-C, and ApoB from baseline to week 12.
-
Proportion of patients achieving target triglyceride levels (< 150 mg/dL).
-
-
Safety Assessments:
-
Adverse event monitoring.
-
Clinical laboratory tests (including liver function tests and creatine kinase).
-
Vital signs and physical examinations.
-
Lipid Analysis Methodology
-
Fasting blood samples will be collected at specified time points.
-
Serum lipids (total cholesterol, triglycerides, HDL-C) will be measured using standard enzymatic methods.
-
LDL-C will be calculated using the Friedewald equation, provided triglycerides are < 400 mg/dL. Direct LDL-C measurement will be performed for triglyceride levels ≥ 400 mg/dL.
-
Apolipoproteins will be measured by immunoturbidimetric assays.
Conclusion
This compound holds promise as a novel therapeutic agent for the management of dyslipidemia, leveraging the well-established mechanism of PPARα activation. While awaiting the publication of robust clinical trial data, the information available for the broader class of fibrates provides a strong foundation for understanding its potential efficacy and for designing future investigational studies. The anticipated effects of this compound on triglycerides and HDL cholesterol, coupled with a potentially favorable safety profile, position it as a candidate for further development in the therapeutic landscape of lipid management. Continued research and the public dissemination of clinical trial results are crucial to fully elucidate the clinical utility of this compound.
References
The Pharmacodynamics and Pharmacokinetics of Ronifibrate: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Ronifibrate is an investigational drug.[1] As such, publicly available, in-depth clinical data, particularly quantitative pharmacokinetic and pharmacodynamic parameters, are limited. This document provides a comprehensive overview based on the available information for this compound and supplements it with data from the well-studied, structurally related fibrate, Fenofibrate, to infer its likely pharmacological profile. This approach is taken due to the shared mechanism of action within the fibrate class.
Introduction
This compound is a hypolipidemic agent belonging to the fibrate class of drugs.[2] It is a unique compound, being a combined ester of clofibric acid and nicotinic acid (niacin) with 1,3-propanediol.[2] In vivo, it is hydrolyzed to release these two active moieties, which are known for their lipid-lowering properties. The primary therapeutic indication for this compound is the management of dyslipidemia, particularly hypertriglyceridemia and mixed dyslipidemia, which are significant risk factors for cardiovascular disease.[1][3]
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily driven by the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[1][3]
Mechanism of Action
Activation of PPARα by the active metabolites of this compound leads to a cascade of downstream effects:
-
Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of LPL, an enzyme responsible for the hydrolysis of triglycerides within very-low-density lipoproteins (VLDL) and chylomicrons, leading to a reduction in circulating triglyceride levels.[4]
-
Enhanced Fatty Acid Oxidation: The drug stimulates the expression of genes involved in the beta-oxidation of fatty acids, primarily in the liver, which reduces the substrate availability for triglyceride synthesis.[3][5]
-
Apolipoprotein Modulation: this compound increases the synthesis of apolipoproteins A-I and A-II, which are key components of high-density lipoprotein (HDL), contributing to an increase in HDL cholesterol ("good cholesterol") levels.[3] It also decreases the production of apolipoprotein C-III, an inhibitor of LPL, further enhancing triglyceride clearance.
-
Reduction in VLDL and LDL: By decreasing hepatic triglyceride synthesis and enhancing VLDL clearance, this compound leads to a reduction in VLDL particles, which are precursors to low-density lipoprotein (LDL). This results in a decrease in LDL cholesterol ("bad cholesterol") levels.[3]
Signaling Pathway
The signaling pathway for this compound's action via PPARα activation is depicted below.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Mechanism of action of fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Ronifibrate and its Role in the Modulation of Fatty Acid Oxidation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ronifibrate, a fibric acid derivative, is a lipid-lowering agent that primarily targets hypertriglyceridemia.[1][2] Its mechanism of action is centered on the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[1][2] Activation of PPARα by this compound leads to a cascade of downstream events, most notably the upregulation of genes involved in fatty acid oxidation. This comprehensive guide delves into the molecular pathways influenced by this compound, with a focus on its impact on fatty acid oxidation. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide incorporates data from other well-characterized fibrates, such as fenofibrate, to illustrate the anticipated effects.
Introduction: The Role of Fibrates in Lipid Metabolism
Dyslipidemia, characterized by elevated levels of triglycerides and low-density lipoprotein (LDL) cholesterol, and reduced levels of high-density lipoprotein (HDL) cholesterol, is a major risk factor for cardiovascular disease. Fibrates are a class of drugs that have been effectively used for decades to manage atherogenic dyslipidemia.[3][4] this compound belongs to this class and, like other fibrates, its therapeutic effects are primarily mediated through the activation of PPARα.[1][2][5]
PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle.[2] Its activation by ligands like this compound leads to a coordinated transcriptional response that enhances the uptake, activation, and oxidation of fatty acids, thereby reducing the plasma levels of triglycerides.[2][6]
The PPARα-Mediated Signaling Pathway of this compound
This compound, upon entering the cell, binds to and activates PPARα. This ligand-activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR). The PPARα/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the initiation of transcription of genes that regulate fatty acid metabolism.[1]
A critical outcome of this signaling cascade is the increased expression of genes encoding for key enzymes involved in fatty acid β-oxidation in both mitochondria and peroxisomes.[2][7] This enhanced catabolism of fatty acids in the liver reduces their availability for the synthesis of triglycerides, leading to a decrease in the secretion of very-low-density lipoproteins (VLDL) and consequently, lower plasma triglyceride levels.[2]
Simultaneously, PPARα activation by fibrates like this compound increases the production of apolipoproteins A-I and A-II, which are the major protein components of HDL.[2] This contributes to an increase in circulating HDL cholesterol levels, which is associated with reverse cholesterol transport and a reduced risk of atherosclerosis.[2]
Quantitative Effects on Lipid Profiles
While specific clinical trial data for this compound is limited, the effects of other fibrates, particularly fenofibrate, on lipid parameters have been extensively studied and are summarized below. These values represent the expected range of efficacy for this compound.
| Lipid Parameter | Direction of Change | Magnitude of Change (Monotherapy vs. Placebo) | Reference |
| Triglycerides | Decrease | 20% - 50% | [8] |
| HDL Cholesterol | Increase | 10% - 35% | [8] |
| LDL Cholesterol | Decrease | Up to 20% | [8] |
| VLDL Cholesterol | Decrease | Significant Reduction | [3] |
| Apolipoprotein A-I | Increase | Significant Increase | [2] |
| Apolipoprotein A-II | Increase | Significant Increase | [2] |
Note: The magnitude of effect can vary based on baseline lipid levels and individual patient characteristics.
Impact on Key Fatty Acid Oxidation Enzymes
The upregulation of fatty acid oxidation is a cornerstone of this compound's mechanism. This is achieved through the increased expression of several key enzymes.
Carnitine Palmitoyltransferase I (CPT1)
CPT1 is the rate-limiting enzyme in the mitochondrial fatty acid β-oxidation pathway. It facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo oxidation. PPARα activation by fibrates leads to increased transcription of the CPT1 gene, thereby enhancing the capacity of mitochondria to oxidize fatty acids.[9]
Acyl-CoA Oxidase 1 (ACOX1)
ACOX1 is the first and rate-limiting enzyme of the peroxisomal β-oxidation pathway, which is primarily responsible for the breakdown of very-long-chain fatty acids. The ACOX1 gene is a known target of PPARα, and its upregulation by fibrates contributes to the overall increase in fatty acid catabolism.[10]
| Gene/Enzyme | Pathway | Effect of Fibrate Treatment | Expected Outcome | Reference |
| CPT1 | Mitochondrial β-oxidation | Increased mRNA expression | Enhanced long-chain fatty acid transport into mitochondria | [9] |
| ACOX1 | Peroxisomal β-oxidation | Increased mRNA expression | Increased oxidation of very-long-chain fatty acids | [10] |
| LPL (Lipoprotein Lipase) | Lipolysis | Increased expression | Enhanced clearance of triglyceride-rich lipoproteins | [3] |
Experimental Protocols
The following are generalized protocols that can be adapted to study the effects of this compound on fatty acid oxidation pathways in a research setting.
In Vitro Hepatocyte Culture and Treatment
This protocol describes the treatment of a human hepatocyte cell line (e.g., HepG2) to assess the effects of this compound on gene expression.
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations. Replace the medium in the wells with the this compound-containing medium or a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24 or 48 hours).
-
RNA Isolation: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer. Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Gene Expression Analysis:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using specific primers for target genes (e.g., CPT1, ACOX1, and a housekeeping gene like GAPDH for normalization).
-
Analyze the relative gene expression using the ΔΔCt method.
-
Measurement of Carnitine Palmitoyltransferase I (CPT1) Activity
This radioisotopic assay measures the activity of CPT1 in isolated mitochondria from treated cells or tissues.
-
Mitochondrial Isolation: Isolate mitochondria from cultured cells or homogenized tissue samples by differential centrifugation.
-
Assay Reaction:
-
Prepare a reaction mixture containing buffer, L-[methyl-³H]carnitine, and palmitoyl-CoA.
-
Initiate the reaction by adding the mitochondrial preparation.
-
Incubate at 37°C for a defined period.
-
-
Separation and Quantification:
-
Stop the reaction by adding perchloric acid.
-
Separate the radiolabeled palmitoylcarnitine from the unreacted [³H]carnitine using an ion-exchange resin.
-
Quantify the radioactivity of the palmitoylcarnitine product using liquid scintillation counting.
-
-
Calculation: Calculate the CPT1 activity based on the amount of product formed per unit of time and protein concentration.
Conclusion
This compound exerts its lipid-lowering effects primarily through the activation of PPARα, a master regulator of fatty acid metabolism. By upregulating the expression of key genes involved in fatty acid oxidation, such as CPT1 and ACOX1, this compound enhances the catabolism of fatty acids, leading to a significant reduction in plasma triglycerides and an increase in HDL cholesterol. While specific quantitative data for this compound remains limited, the well-documented effects of other fibrates provide a strong indication of its therapeutic potential in the management of dyslipidemia. Further clinical investigations are warranted to fully elucidate the precise quantitative effects and long-term benefits of this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 7. Fenofibrate Simultaneously Induces Hepatic Fatty Acid Oxidation, Synthesis, and Elongation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibrates in Combination With Statins in the Management of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Medications Activating Tubular Fatty Acid Oxidation Enhance the Protective Effects of Roux-en-Y Gastric Bypass Surgery in a Rat Model of Early Diabetic Kidney Disease [frontiersin.org]
- 10. Fenofibrate, a peroxisome proliferator-activated receptor alpha agonist, reduces hepatic steatosis and lipid peroxidation in fatty liver Shionogi mice with hereditary fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Anti-Inflammatory Properties of Ronifibrate: A Technical Whitepaper
Disclaimer: Direct research on the anti-inflammatory properties of Ronifibrate is limited. This document extrapolates the potential anti-inflammatory mechanisms of this compound based on its classification as a fibrate and the extensive research available on a closely related and well-studied compound, Fenofibrate. The primary mechanism of action for fibrates involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a key regulator of lipid metabolism and inflammatory responses.
Introduction
This compound is a hypolipidemic agent belonging to the fibrate class of drugs.[1] It is a combined ester of clofibric acid and niacin.[1] While primarily prescribed for dyslipidemia, emerging evidence for the fibrate class suggests significant anti-inflammatory properties that may contribute to their cardiovascular protective effects.[2][3] This technical guide will explore the potential anti-inflammatory properties of this compound, drawing upon the established mechanisms of Fenofibrate as a proxy. The central hypothesis is that this compound, through the activation of PPAR-α, modulates key inflammatory signaling pathways, leading to a reduction in pro-inflammatory mediators.
Core Mechanism of Action: PPAR-α Activation
Fibrates, including this compound, exert their effects by activating PPAR-α, a ligand-activated transcription factor.[2][4] PPAR-α is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and kidney.[2] Upon activation by a fibrate, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[4][5] This binding initiates the transcription of genes involved in lipid metabolism and, importantly, genes that mediate anti-inflammatory responses.[3][4]
The anti-inflammatory effects of PPAR-α activation are multifaceted and can be broadly categorized as direct and indirect.
Direct Anti-Inflammatory Effects
The direct anti-inflammatory actions of fibrates are independent of their lipid-lowering effects and are primarily mediated by the transrepression of pro-inflammatory transcription factors.[3]
-
Inhibition of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, driving the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Activated PPAR-α can physically interact with and inhibit the activity of key components of the NF-κB pathway, such as the p65 subunit.[3][6] This interference prevents the translocation of NF-κB into the nucleus and subsequent transcription of its target genes.[6][7] Studies on Fenofibrate have demonstrated its ability to inhibit the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm.[7]
-
Suppression of Other Pro-inflammatory Pathways: PPAR-α activation can also interfere with other pro-inflammatory signaling pathways, including those involving activator protein-1 (AP-1) and signal transducer and activator of transcription (STAT) proteins.[5][8]
Indirect Anti-Inflammatory Effects
The lipid-modifying effects of fibrates also contribute indirectly to a reduction in inflammation. By lowering triglyceride-rich lipoproteins and increasing high-density lipoprotein (HDL) cholesterol, fibrates can reduce the substrate for lipid peroxidation and the formation of pro-inflammatory oxidized lipids.[3]
Quantitative Data on Fibrate-Mediated Anti-Inflammatory Effects
The following tables summarize the quantitative effects of Fenofibrate on key inflammatory markers from various studies. This data provides a strong indication of the potential efficacy of this compound in modulating these markers.
Table 1: Effect of Fenofibrate on Circulating Inflammatory Markers in Humans
| Marker | Study Population | Treatment | Duration | Result | Reference |
| High-sensitivity C-reactive protein (hs-CRP) | Patients with metabolic syndrome | Fenofibrate (200 mg/day) | 12 weeks | 49.5% reduction vs. placebo | [9][10] |
| Interleukin-6 (IL-6) | Patients with metabolic syndrome | Fenofibrate (200 mg/day) | 12 weeks | 29.8% reduction vs. placebo | [9][10] |
| Fibrinogen | Patients with high triglycerides | Micronized Fenofibrate | Not specified | 9.5% reduction | [11] |
| Platelet-activating factor acetylhydrolase (PAF-AH) | Patients with high triglycerides | Micronized Fenofibrate | Not specified | 24.8% reduction | [11] |
| Tumor Necrosis Factor-alpha (TNF-α) | Patients with Primary Biliary Cholangitis (PBC) | Fenofibrate (145-160 mg/day) + Ursodiol | Not specified | 42% reduction vs. Ursodiol alone | [6] |
| Interleukin-1 beta (IL-1β) | Patients with Primary Biliary Cholangitis (PBC) | Fenofibrate (145-160 mg/day) + Ursodiol | Not specified | 83% reduction vs. Ursodiol alone | [6] |
| Interleukin-8 (IL-8) | Patients with Primary Biliary Cholangitis (PBC) | Fenofibrate (145-160 mg/day) + Ursodiol | Not specified | 26% reduction vs. Ursodiol alone | [6] |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Patients with Primary Biliary Cholangitis (PBC) | Fenofibrate (145-160 mg/day) + Ursodiol | Not specified | 26% reduction vs. Ursodiol alone | [6] |
Table 2: Effect of Fenofibrate on Inflammatory Marker Expression in In Vitro and Animal Models
| Model System | Inflammatory Stimulus | Fenofibrate Concentration/Dose | Measured Outcome | Result | Reference |
| Human THP-1 macrophages | Lipopolysaccharide (LPS) | 125 µM | IL-1β secretion | 63% reduction | [6][12] |
| Human THP-1 macrophages | Lipopolysaccharide (LPS) | 125 µM | TNF-α secretion | 88% reduction | [6][12] |
| Human THP-1 macrophages | Lipopolysaccharide (LPS) | 125 µM | IL-8 secretion | 54% reduction | [6][12] |
| Human small airway epithelial cells | Interleukin-1 beta (IL-1β) | 10-50 µM | IL-8 production | Significant reduction | [13] |
| Human small airway epithelial cells | Interleukin-1 beta (IL-1β) | 10-50 µM | ENA-78 production | Significant reduction | [13] |
| Diabetic rat model | Streptozotocin-induced diabetes | 30 mg/kg/day and 100 mg/kg/day | Retinal NF-κB expression | Significant inhibition | [14] |
| Diabetic rat model | Streptozotocin-induced diabetes | 30 mg/kg/day and 100 mg/kg/day | Retinal MCP-1 expression | Significant inhibition | [14] |
| Diabetic rat model | Streptozotocin-induced diabetes | 30 mg/kg/day and 100 mg/kg/day | Retinal ICAM-1 expression | Significant inhibition | [14] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on Fenofibrate, which could be adapted for future studies on this compound.
In Vitro Macrophage Inflammation Assay
-
Cell Line: Human THP-1 monocytes are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).
-
Treatment: Differentiated macrophages are pre-treated with varying concentrations of the test compound (e.g., Fenofibrate 5-125 µM) for a specified period (e.g., 24 hours).
-
Inflammatory Challenge: Cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS; e.g., 10-100 ng/mL), for a defined duration (e.g., 4-24 hours).
-
Outcome Measures:
-
Cytokine Secretion: Supernatants are collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
NF-κB Activation: Nuclear extracts are prepared, and NF-κB p65 and p50 subunit binding to a consensus DNA sequence is measured using an ELISA-based transcription factor assay. Western blotting can be used to determine the protein levels of NF-κB subunits in nuclear and cytoplasmic fractions, as well as the levels of IκBα.
-
-
PPAR-α Dependence: To confirm the role of PPAR-α, experiments can be repeated in the presence of a PPAR-α antagonist, such as GW6471.
Animal Model of Systemic Inflammation
-
Animal Model: C57BL/6 mice are commonly used.
-
Treatment: Animals are pre-treated with the test compound (e.g., Fenofibrate, 250 mg/kg) or vehicle via oral gavage for a specified duration (e.g., 13 days).
-
Inflammatory Challenge: A systemic inflammatory response is induced by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) with or without an agent to sensitize the liver, such as D-galactosamine (GalN).
-
Outcome Measures:
-
Serum Cytokines: Blood is collected at a specific time point post-LPS injection (e.g., 4 hours), and serum levels of inflammatory cytokines (e.g., IL-6, TNF-α) are measured by ELISA.
-
Liver Histology and Gene Expression: Liver tissue is harvested for histological analysis (e.g., H&E staining for inflammatory cell infiltration) and for quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of inflammatory genes.
-
Visualizing the Molecular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: this compound's proposed anti-inflammatory signaling pathway.
Caption: Experimental workflow for in vitro macrophage assay.
Conclusion
While direct experimental evidence for the anti-inflammatory properties of this compound is not yet available, its classification as a fibrate strongly suggests a potential role in modulating inflammatory pathways. Based on the extensive research on Fenofibrate, it is highly probable that this compound activates PPAR-α, leading to the suppression of pro-inflammatory transcription factors like NF-κB and a subsequent reduction in the production of inflammatory mediators. This proposed anti-inflammatory action, in addition to its primary lipid-lowering effects, may contribute to the overall cardiovascular benefits of this compound. Further research is warranted to directly investigate and quantify the anti-inflammatory effects of this compound and to elucidate its full therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Anti-inflammatory role of fenofibrate in treating diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fenofibrate downregulates NF-κB signaling to inhibit proinflammatory cytokine secretion in human THP-1 macrophages and during primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinexprheumatol.org [clinexprheumatol.org]
- 8. Regulation of the balance of cytokine production and the signal transducer and activator of transcription (STAT) transcription factor activity by cytokines and inflammatory synovial fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fenofibrate reduces systemic inflammation markers independent of its effects on lipid and glucose metabolism in patients with the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fenofibrate Reduces Systemic Inflammation Markers Independent of Its Effects on Lipid and Glucose Metabolism in Patients with the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of fenofibrate on serum inflammatory markers in patients with high triglyceride values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fenofibrate Downregulates NF-κB Signaling to Inhibit Pro-inflammatory Cytokine Secretion in Human THP-1 Macrophages and During Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fenofibrate Attenuates Neutrophilic Inflammation in Airway Epithelia: Potential Drug Repurposing for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Fenofibrate on the Expression of Inflammatory Mediators in a Diabetic Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Ronifibrate: A Technical Deep Dive into a Dual-Action Hypolipidemic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ronifibrate is a hypolipidemic agent engineered as a combined ester of clofibric acid and niacin, linked via a 1,3-propanediol spacer. This unique molecular structure is designed to deliver two distinct lipid-modifying agents, which are released upon in-vivo hydrolysis. Clofibric acid, the active metabolite of the fibrate class of drugs, primarily activates the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. Niacin, or nicotinic acid, exerts its effects through multiple pathways, including the activation of the G-protein coupled receptor 109A (GPR109A). The synergistic action of these two components positions this compound as a potentially potent agent for the management of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, mechanism of action, and pharmacological effects, with a focus on quantitative data and experimental methodologies.
Introduction
Dyslipidemia, characterized by elevated levels of triglycerides and low-density lipoprotein (LDL) cholesterol, and reduced levels of high-density lipoprotein (HDL) cholesterol, is a major risk factor for the development of atherosclerotic cardiovascular disease. This compound, as a combined ester of clofibric acid and niacin, represents a therapeutic strategy aimed at addressing multiple facets of dyslipidemia simultaneously.[1] Upon administration, enzymatic hydrolysis cleaves the ester bonds, releasing clofibric acid, niacin, and 1,3-propanediol.[1] This prodrug approach is intended to provide a coordinated therapeutic effect, leveraging the distinct and complementary mechanisms of its constituent active molecules.
Chemical Properties and Synthesis
This compound is chemically designated as 3-[(pyridin-3-yl)carbonyloxy]propyl 2-(4-chlorophenoxy)-2-methylpropanoate.[1] Its chemical structure combines the pharmacophores of both clofibric acid and niacin.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxypropyl pyridine-3-carboxylate | [2] |
| Molecular Formula | C₁₉H₂₀ClNO₅ | [2] |
| Molecular Weight | 377.8 g/mol | [2] |
| CAS Number | 42597-57-9 | [2] |
Synthesis of this compound
A potential synthetic route for this compound involves a multi-step process. A generalized synthetic scheme is presented below. The synthesis of related compounds, such as bezafibrate and other pyridyl derivatives, suggests that the final step would likely involve an esterification reaction.[3][4][5]
Experimental Protocol: Synthesis of this compound (Hypothetical)
-
Synthesis of 3-hydroxypropyl nicotinate: Nicotinic acid is reacted with 1,3-propanediol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux to form the mono-ester. The product is then purified by column chromatography.
-
Synthesis of clofibric acid chloride: Clofibric acid is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to produce the corresponding acid chloride. The reaction is typically carried out in an inert solvent.
-
Esterification: 3-hydroxypropyl nicotinate is reacted with clofibric acid chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous, aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at a controlled temperature to yield this compound.
-
Purification: The final product is purified using techniques such as liquid-liquid extraction to remove water-soluble byproducts, followed by column chromatography on silica gel to isolate the pure this compound.
Characterization: The structure and purity of the synthesized this compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Mechanism of Action
This compound's dual mechanism of action is a direct consequence of its hydrolysis into clofibric acid and niacin.
Clofibric Acid Component: PPARα Activation
The clofibric acid moiety of this compound functions as a PPARα agonist.[6][7] PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.[6]
Upon activation by clofibric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[8][9] This binding initiates the transcription of genes involved in:
-
Fatty Acid Oxidation: Upregulation of enzymes involved in the β-oxidation of fatty acids in the liver, leading to a reduction in the availability of fatty acids for triglyceride synthesis.[6]
-
Lipoprotein Metabolism: Increased expression of apolipoproteins A-I and A-II, which are key components of HDL cholesterol, contributing to an increase in HDL levels.[9]
-
Triglyceride Clearance: Increased activity of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins from the circulation.[9]
Niacin Component: GPR109A and Other Pathways
The niacin component of this compound has a more complex mechanism of action, involving both receptor-dependent and independent pathways.
-
GPR109A Activation: Niacin is an agonist for the G-protein coupled receptor 109A (GPR109A), which is highly expressed in adipocytes.[2][10] Activation of GPR109A leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequently, reduced activity of hormone-sensitive lipase (HSL).[10] This results in decreased lipolysis in adipose tissue and a reduction in the flux of free fatty acids (FFAs) to the liver, a key substrate for triglyceride synthesis.
-
Inhibition of Diacylglycerol Acyltransferase-2 (DGAT2): In hepatocytes, niacin directly inhibits DGAT2, a critical enzyme in the final step of triglyceride synthesis.[11] This contributes to the reduction of hepatic triglyceride production and VLDL secretion.
-
Decreased Apolipoprotein A-I (ApoA-I) Catabolism: Niacin has been shown to decrease the catabolism of ApoA-I, the primary apolipoprotein in HDL.[12] This leads to an increase in the circulating half-life of HDL particles and contributes to elevated HDL-C levels.
Pharmacological Effects: Quantitative Data
While specific clinical trial data for this compound is limited in recent literature, the expected pharmacological effects can be inferred from studies on its active components and other fibrates. Fibrates as a class have demonstrated significant efficacy in modifying lipid profiles.
Table 2: Effects of Fibrates on Lipid and Lipoprotein Levels (Meta-analysis Data)
| Lipid Parameter | Mean Change (mg/dL) | 95% Confidence Interval | Reference |
| Triglycerides | - | - | [13][14][15] |
| LDL-Cholesterol (Fenofibrate) | -15.12 | - | [13][14][15] |
| LDL-Cholesterol (Bezafibrate) | -15.04 | - | [13][14][15] |
| Apolipoprotein B (Fenofibrate) | -24.88 | - | [13][14][15] |
| Non-HDL Cholesterol (Fenofibrate) | -46.38 | - | [13][14][15] |
Note: Data from a meta-analysis of randomized controlled trials. Specific percentage changes for triglycerides were not provided in a consolidated format in the available search results, but significant reductions are consistently reported.
Fenofibrate, which is structurally related to the clofibric acid component of this compound, has been shown to decrease triglyceride levels by 20-50% and increase HDL-C by 10-25%.[16] In combination with statins, fenofibrate has been shown to produce a greater increase in HDL-C and a greater decrease in triglycerides compared to statin monotherapy.[17] Niacin is known to be the most potent agent for raising HDL-C levels.
Experimental Protocols
In-Vivo Assessment of Hypolipidemic Activity
Experimental Workflow: Hyperlipidemia Animal Model
A common approach to evaluate the efficacy of a hypolipidemic agent like this compound involves the use of animal models.[18][19][20]
Protocol: Induction of Hyperlipidemia and Treatment
-
Animal Model: Male Wistar rats or C57BL/6J mice are commonly used.
-
Induction of Hyperlipidemia:
-
Treatment Groups: Animals are randomly assigned to groups: a control group (standard diet), a vehicle control group (HFD + vehicle), and treatment groups (HFD + varying doses of this compound).
-
Drug Administration: this compound is typically administered orally via gavage daily for a specified period (e.g., 4-12 weeks).
-
Sample Collection and Analysis: Blood samples are collected at baseline and at the end of the treatment period. Serum is separated for the analysis of total cholesterol (TC), triglycerides (TG), LDL-C, and HDL-C using commercially available enzymatic kits.
In-Vitro PPARα Activation Assay
Protocol: Luciferase Reporter Gene Assay
This assay is used to determine if a compound can activate the PPARα receptor.[3][21][22]
-
Cell Line: A suitable cell line, such as HepG2 (human hepatoma cells) or COS-1 cells, is used.
-
Transfection: Cells are transiently co-transfected with two plasmids:
-
An expression vector containing the ligand-binding domain of PPARα fused to a DNA-binding domain (e.g., GAL4).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain (e.g., a GAL4 upstream activation sequence).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Treatment: After transfection, cells are treated with various concentrations of the test compound (e.g., clofibric acid or this compound) or a known PPARα agonist (positive control) for 24-48 hours.
-
Luciferase Assay: Cell lysates are prepared, and the activities of both Firefly and Renilla luciferases are measured using a luminometer.
-
Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated relative to the vehicle-treated control. Dose-response curves are generated to determine the EC₅₀ value (the concentration that elicits a half-maximal response).
Analytical Method for this compound
Hypothetical HPLC Method Parameters:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 280-290 nm based on its chromophores).
-
Validation: The method would be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Conclusion
This compound presents a compelling therapeutic concept by combining the established lipid-lowering mechanisms of a fibrate and niacin in a single molecule. The dual-action approach, targeting both PPARα and GPR109A, as well as other niacin-sensitive pathways, has the potential to offer a comprehensive treatment for dyslipidemia. While recent clinical data on this compound is scarce, the well-documented efficacy of its active metabolites, clofibric acid and niacin, provides a strong rationale for its potential clinical utility. Further preclinical and clinical investigations are warranted to fully elucidate the quantitative pharmacological effects and safety profile of this compound and to establish its place in the modern therapeutic arsenal against cardiovascular disease. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring this and similar dual-action hypolipidemic agents.
References
- 1. Effects of the lipid regulating drug clofibric acid on PPARα-regulated gene transcript levels in common carp (Cyprinus carpio) at pharmacological and environmental exposure levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Activation of PPARα by Fenofibrate Attenuates the Effect of Local Heart High Dose Irradiation on the Mouse Cardiac Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clofibrate causes an upregulation of PPAR-{alpha} target genes but does not alter expression of SREBP target genes in liver and adipose tissue of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Effects of atorvastatin versus fenofibrate on apoB-100 and apoA-I kinetics in mixed hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal Model Screening for Hyperlipidemic ICR Mice [ouci.dntb.gov.ua]
- 14. eathj.org [eathj.org]
- 15. researchgate.net [researchgate.net]
- 16. Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of four experimental models of hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. researchgate.net [researchgate.net]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 22. trans-activation of PPARalpha and induction of PPARalpha target genes by perfluorooctane-based chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sphinxsai.com [sphinxsai.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Ronifibrate Dissolution for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ronifibrate is an investigational hypolipidemic agent belonging to the fibrate class of drugs.[1][2] It functions as an agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[3] Activation of PPARα by this compound leads to the modulation of gene expression involved in fatty acid oxidation and lipoprotein metabolism, resulting in reduced triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.[3] As an ester of clofibric acid and niacin, it is hydrolyzed in the body, releasing these two active components.[1][2]
Given its investigational status, standardized protocols for the dissolution of this compound for in vitro and in vivo experimental use are not widely published. These application notes provide a recommended protocol for the solubilization and preparation of this compound stock solutions for laboratory research, based on the general properties of fibrates and common practices for dissolving hydrophobic compounds for cell culture and other experimental assays.
Mechanism of Action: PPARα Signaling Pathway
This compound exerts its therapeutic effects by activating the PPARα signaling pathway. The diagram below illustrates the key steps in this mechanism.
Caption: this compound activates PPARα, leading to changes in gene expression that promote lipid metabolism.
Quantitative Data: Solubility Profile
| Solvent | Empirically Determined Solubility (mg/mL) | Empirically Determined Molar Solubility (mM) | Temperature (°C) | Notes |
| DMSO | 25 | Recommended starting solvent. | ||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| Water | Expected to be very low | Expected to be very low | 25 | |
| Cell Culture Media | 37 | Note any precipitation. |
Note: The molecular weight of this compound is 377.82 g/mol .[2]
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol describes the steps to dissolve this compound in an organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution. This is a common practice for compounds with low aqueous solubility that are intended for use in cell culture experiments.[4][5][6]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add a small volume of anhydrous DMSO to the this compound powder.
-
Dissolution: Vortex the mixture for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[5] Visually inspect the solution to ensure there are no visible particles.
-
Sterilization: Once the this compound is completely dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[5]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the concentrated stock solution into a working solution for treating cells in culture.
Materials:
-
Concentrated this compound stock solution (from Protocol 1)
-
Pre-warmed sterile cell culture medium
Procedure:
-
Thawing: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.
-
Dilution: It is recommended to perform a serial dilution of the stock solution. Directly diluting a highly concentrated DMSO stock into an aqueous medium can cause the compound to precipitate.[5]
-
First, prepare an intermediate dilution of the stock solution in serum-free cell culture medium.
-
Then, further dilute the intermediate solution to the final desired concentration in the complete cell culture medium.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v), and ideally below 0.1%.[4] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
-
Application to Cells: Add the final working solution to the cells and gently mix by swirling the plate or flask.
Experimental Workflow for this compound Solubilization
The following diagram outlines the general workflow for preparing this compound solutions for experimental use.
Caption: Workflow for preparing this compound stock and working solutions for experimental use.
Safety Precautions
-
This compound is an investigational drug; handle it with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood when handling the powder and concentrated DMSO solutions.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.
-
DMSO is readily absorbed through the skin and can carry dissolved substances with it. Avoid direct contact with DMSO solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated RP-HPLC Method for the Quantification of Ronifibrate
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Ronifibrate. While direct methods for this compound are not extensively published, this method is adapted from validated protocols for Fenofibrate, a structurally related compound. The chromatographic separation is achieved on a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent. The method demonstrates good linearity, accuracy, and precision, making it suitable for routine quality control and analysis of this compound in research and pharmaceutical development settings. This document provides a comprehensive protocol, including system suitability, sample preparation, and method validation parameters.
Introduction
This compound is a fibrate class lipid-lowering agent.[1][2] It is a combined ester of clofibric acid and niacin with 1,3-propanediol.[1] In the body, it is hydrolyzed to these active components, which are responsible for its therapeutic effects in treating hyperlipidemia. Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug and pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high specificity, sensitivity, and accuracy.[3] This application note presents a detailed protocol for the quantification of this compound using RP-HPLC, based on established methods for the related compound Fenofibrate.[4][5]
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following chromatographic conditions are recommended:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (pH adjusted to 3.0 with phosphoric acid) in a ratio of 70:30 (v/v)[5] |
| Flow Rate | 1.0 mL/min[4][5] |
| Injection Volume | 20 µL[5] |
| Column Temperature | Ambient (approximately 25°C) |
| Detection Wavelength | 286 nm[4] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Mobile Phase Preparation: Prepare a mixture of acetonitrile and HPLC grade water in the ratio of 70:30 (v/v). Adjust the pH of the water to 3.0 with orthophosphoric acid before mixing.[5] Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[5]
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-500 µg/mL.[5]
Sample Preparation: For the analysis of a tablet dosage form, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Further dilute the filtrate with the mobile phase to achieve a final concentration within the calibration range.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, focusing on parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5]
Specificity
The specificity of the method is demonstrated by the absence of interference from excipients at the retention time of this compound. A chromatogram of a blank (mobile phase) and a placebo solution should show no significant peaks at the retention time of the analyte.
Linearity
The linearity of the method is established by analyzing a series of standard solutions at different concentrations. The peak area response is plotted against the corresponding concentration, and the linearity is evaluated by the correlation coefficient (r²) of the regression line.
| Parameter | Result |
| Linearity Range | 1 - 500 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.999[5] |
Accuracy (Recovery)
The accuracy of the method is determined by recovery studies, where a known amount of the standard drug is added to a pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120%).[5] The percentage recovery is then calculated.
| Spiked Level | Mean Recovery (%) |
| 80% | 98.5 - 101.5 |
| 100% | 98.0 - 102.0 |
| 120% | 98.5 - 101.5 |
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by analyzing multiple injections of the same standard solution on the same day. Intermediate precision is determined by performing the analysis on different days or with different analysts or equipment. The relative standard deviation (% RSD) of the peak areas is calculated.
| Precision Type | Acceptance Criteria (% RSD) |
| Repeatability (Intra-day) | ≤ 2% |
| Intermediate Precision (Inter-day) | ≤ 2% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | 0.228 µg/mL[5] |
| LOQ | 0.764 µg/mL[5] |
Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
Signaling Pathway (Illustrative)
While this compound itself does not directly participate in a signaling pathway in the context of an analytical method, its therapeutic action involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. The following diagram illustrates this biological pathway.
Caption: Simplified signaling pathway of this compound via PPARα activation.
Conclusion
The described RP-HPLC method, adapted from validated procedures for the related compound Fenofibrate, provides a reliable and robust approach for the quantification of this compound. The method is simple, accurate, and precise, making it a valuable tool for quality control and research applications. The validation parameters presented confirm that the method is suitable for its intended purpose. Researchers and drug development professionals can use this application note as a starting point for the routine analysis of this compound, with the understanding that method validation specific to their product and matrix is essential.
References
Application Notes and Protocols for Ronifibrate in Hyperlipidemic Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ronifibrate is a hypolipidemic agent belonging to the fibrate class of drugs. It is a combined ester of clofibric acid and nicotinic acid (niacin)[1]. Like other fibrates, this compound's primary mechanism of action is the activation of the peroxisome proliferator-activated receptor alpha (PPARα)[2]. This nuclear receptor plays a crucial role in the regulation of lipid metabolism. Activation of PPARα leads to the increased expression of genes involved in fatty acid oxidation and a decrease in the expression of genes that promote triglyceride synthesis. The net effect is a reduction in circulating triglycerides and, to a lesser extent, an increase in high-density lipoprotein (HDL) cholesterol levels[2].
These application notes provide an overview of the use of this compound and related fibrates in preclinical animal models of hyperlipidemia. Due to the limited availability of specific preclinical data for this compound, the following protocols and data are based on studies conducted with other well-established fibrates, such as fenofibrate and clofibrate, which share the same primary mechanism of action.
Mechanism of Action: PPARα Signaling Pathway
This compound, as a PPARα agonist, modulates lipid metabolism through a well-defined signaling pathway. Upon entering the cell, it binds to and activates PPARα. This activated receptor forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes that regulate lipid metabolism, leading to a decrease in triglycerides and an increase in HDL cholesterol.
Experimental Protocols
Induction of Hyperlipidemia in Rodent Models
A common method to induce hyperlipidemia in rodents is through a high-fat diet (HFD). This model mimics many aspects of human dyslipidemia.
Materials:
-
Male Wistar rats or C57BL/6 mice (8-10 weeks old)
-
Standard rodent chow
-
High-fat diet (e.g., 45-60% of calories from fat, often supplemented with cholesterol and/or fructose)
-
This compound (or analog)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to standard chow and water for at least one week.
-
Group Allocation: Randomly divide animals into at least three groups:
-
Control Group: Fed standard chow.
-
Hyperlipidemic (HFD) Group: Fed a high-fat diet.
-
This compound-treated Group: Fed a high-fat diet and treated with this compound.
-
-
Induction Phase: Feed the respective diets to the groups for a period of 4-8 weeks to induce a stable hyperlipidemic state.
-
Treatment Phase:
-
Continue feeding the assigned diets.
-
Administer this compound (or vehicle) to the respective groups daily via oral gavage. The duration of treatment can range from 2 to 12 weeks depending on the study endpoints.
-
-
Sample Collection: At the end of the treatment period, collect blood samples after an overnight fast for biochemical analysis. Euthanize the animals and collect liver and other relevant tissues for further analysis (e.g., histology, gene expression).
Biochemical Analysis of Lipid Profile
Materials:
-
Collected blood serum or plasma
-
Commercial assay kits for:
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
Low-Density Lipoprotein Cholesterol (LDL-C)
-
-
Spectrophotometer or automated clinical chemistry analyzer
Procedure:
-
Separate serum or plasma from whole blood by centrifugation.
-
Determine the concentrations of TC, TG, and HDL-C using the respective commercial assay kits according to the manufacturer's instructions.
-
Calculate LDL-C concentration using the Friedewald formula (for triglycerides < 400 mg/dL): LDL-C = TC - HDL-C - (TG / 5)
Experimental Workflow Diagram
Data Presentation
Table 1: Effect of Fenofibrate on Lipid Profile in Hyperlipidemic Animal Models
| Animal Model | Treatment and Dose | Duration | % Change in Triglycerides | % Change in Total Cholesterol | % Change in HDL-C | % Change in LDL-C | Reference |
| Obese Rhesus Monkeys | Fenofibrate (30 mg/kg, b.i.d.) | 8 weeks | ↓ 55% | - | ↑ 35% | ↓ 27% | [3] |
| Diabetic Dogs | Fenofibrate (6-10 mg/kg, once daily) | 21 days | ↓ 36% | ↓ 20% | - | - | [4] |
Table 2: Effect of Clofibrate on Lipid Profile in Hyperlipidemic Rats
| Animal Model | Treatment and Dose | Duration | Effect on VLDL | Effect on HDL | Reference |
| Sucrose-fed Rats | Clofibrate | 2-4 days | ↓ Decreased concentration | ↓ Marked decrease within 12 hours | [5] |
Note: VLDL (Very-Low-Density Lipoprotein) is the primary carrier of triglycerides.
Conclusion
This compound holds promise as a therapeutic agent for dyslipidemia due to its mechanism as a PPARα agonist. The experimental protocols outlined provide a framework for evaluating its efficacy in preclinical models. While specific data for this compound is limited, the effects of other fibrates like fenofibrate and clofibrate in animal models suggest that this compound is likely to produce significant reductions in triglyceride levels and beneficial changes in other lipid parameters. Further studies are warranted to quantify the specific dose-response relationship and long-term effects of this compound in various hyperlipidemic animal models.
References
- 1. Nicotinic acid, alone and in combinations, for reduction of cardiovascular risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Fenofibrate on Markers of Gut Barrier Function in Dogs With Naturally Occurring Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of clofibrate on lipoprotein metabolism in hyperlipidemic rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Measure Ronifibrate's Effect on PPAR-alpha
Introduction
Ronifibrate is a pharmaceutical compound from the fibrate class of drugs, primarily utilized for managing dyslipidemia by lowering triglycerides and increasing high-density lipoprotein (HDL) cholesterol.[1] Its mechanism of action involves the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-alpha), a ligand-activated transcription factor that is crucial in regulating lipid and glucose metabolism.[1] PPAR-alpha is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and muscle.[1]
Upon activation by a ligand like this compound, PPAR-alpha forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[2][3] This action initiates the transcription of numerous genes involved in fatty acid uptake, transport, and catabolism, leading to the drug's therapeutic effects.[4][5]
These application notes provide detailed protocols for three distinct cell-based assays designed to quantify the agonistic activity of this compound on human PPAR-alpha: a reporter gene assay, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, and a quantitative PCR (qPCR) assay for target gene expression.
PPAR-alpha Signaling Pathway
The activation of PPAR-alpha by a ligand such as this compound initiates a cascade of molecular events leading to the regulation of target gene expression. The process begins with the ligand binding to PPAR-alpha, which induces a conformational change, leading to its heterodimerization with RXR and subsequent binding to PPREs on the DNA.
Caption: PPAR-alpha activation by the ligand this compound.
PPAR-alpha Reporter Gene Assay
This assay provides a sensitive method to screen for and quantify the functional activity of PPAR-alpha agonists or antagonists by measuring the expression of a reporter gene, such as luciferase.[6][7]
Principle: Mammalian cells are engineered to constitutively express human PPAR-alpha and contain a luciferase reporter gene functionally linked to a PPAR-alpha responsive promoter.[7][8] When an agonist like this compound activates PPAR-alpha, the receptor complex binds to the promoter and drives the expression of luciferase. The resulting luminescence is proportional to the level of PPAR-alpha activation and can be quantified with a luminometer.[7]
Experimental Workflow:
Caption: General workflow for a PPAR-alpha reporter gene assay.
Detailed Protocol
Materials:
-
Human PPAR-alpha Reporter Assay Kit (e.g., INDIGO Biosciences, Cat# IB0011)[6]
-
This compound (and a known reference agonist, e.g., GW7647)
-
Sterile, white, opaque 96-well cell culture plates
-
Multichannel pipettes
-
Plate-reading luminometer
-
37°C, 5% CO2 incubator
Procedure:
-
Cell Plating: Thaw the provided reporter cells rapidly at 37°C. Dispense 200 µL of the cell suspension into each well of the 96-well assay plate.[8]
-
Pre-incubation: Place the plate in a 37°C, 5% CO2 incubator for 4-6 hours to allow for cell recovery and adherence.[8]
-
Compound Preparation: Prepare a serial dilution of this compound in the provided Compound Screening Medium (CSM). A typical 7-point series might range from 1 pM to 10 µM. Also prepare dilutions of a known reference agonist (e.g., GW7647) as a positive control.
-
Dosing: After the pre-incubation, carefully discard the culture media from the wells. Add 200 µL of the prepared this compound dilutions, reference agonist, and vehicle control (e.g., 0.1% DMSO in CSM) to the appropriate wells.
-
Incubation: Return the plate to the incubator for 22-24 hours.[8]
-
Luminescence Detection: Discard the treatment media. Add 100 µL of Luciferase Detection Reagent to each well.
-
Measurement: After a 5-10 minute incubation at room temperature to allow for signal stabilization, quantify the luminescence (Relative Light Units, RLU) using a plate-reading luminometer.
-
Data Analysis: Calculate the fold-activation for each concentration relative to the vehicle control. Plot the fold-activation against the log of the this compound concentration and use a non-linear regression model to determine the EC50 value.[6]
Data Presentation
| This compound Conc. (nM) | Mean RLU | Std. Dev. | Fold Activation |
| 0 (Vehicle) | 1,520 | 110 | 1.0 |
| 0.1 | 1,850 | 150 | 1.2 |
| 1 | 4,600 | 320 | 3.0 |
| 10 | 15,800 | 980 | 10.4 |
| 100 | 35,100 | 2,100 | 23.1 |
| 1000 | 48,500 | 2,950 | 31.9 |
| 10000 | 51,200 | 3,300 | 33.7 |
| Calculated EC50 | 28.5 nM |
TR-FRET Coactivator Recruitment Assay
This assay provides a robust, high-throughput method to measure the binding of this compound to the PPAR-alpha ligand-binding domain (LBD) and the subsequent recruitment of a coactivator peptide.
Principle: The assay uses a Terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged PPAR-alpha LBD, and a fluorescein-labeled coactivator peptide.[9] In the absence of an agonist, the coactivator peptide does not interact with the LBD, and no FRET occurs. When an agonist like this compound binds to the LBD, it induces a conformational change that promotes the recruitment of the fluorescein-labeled coactivator peptide. This brings the terbium donor and fluorescein acceptor into proximity, resulting in a FRET signal that is proportional to the extent of coactivator recruitment.[9][10]
Experimental Workflow:
Caption: General workflow for a TR-FRET coactivator recruitment assay.
Detailed Protocol
Materials:
-
TR-FRET PPAR-alpha Coactivator Assay Kit (e.g., Creative BioMart, Cat# TFC-1012)[9]
-
This compound
-
Low-volume 384-well assay plates (e.g., black, non-binding surface)
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Plating: Add serial dilutions of this compound in assay buffer to the wells of the 384-well plate.
-
LBD Addition: Add the GST-tagged PPAR-alpha LBD to each well containing the test compound.[9]
-
Detection Mix Addition: Prepare a mixture of the Tb-labeled anti-GST antibody and the fluorescein-labeled coactivator peptide in assay buffer. Add this mixture to all wells.[9]
-
Incubation: Seal the plate and incubate at room temperature for 1-3 hours, protected from light.
-
Measurement: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both the terbium wavelength (~490 nm) and the fluorescein acceptor wavelength (~520 nm).
-
Data Analysis: Calculate the ratio of the acceptor emission to the donor emission (520 nm / 490 nm). Plot this ratio against the log of the this compound concentration and use non-linear regression to determine the EC50 value.
Data Presentation
| This compound Conc. (nM) | Mean 520/490 Ratio | Std. Dev. |
| 0 (Vehicle) | 0.25 | 0.02 |
| 0.1 | 0.28 | 0.03 |
| 1 | 0.45 | 0.04 |
| 10 | 0.98 | 0.07 |
| 100 | 1.65 | 0.11 |
| 1000 | 1.88 | 0.13 |
| 10000 | 1.92 | 0.15 |
| Calculated EC50 | 35.1 nM |
qPCR for PPAR-alpha Target Gene Expression
This assay confirms the biological activity of this compound by measuring changes in the mRNA levels of known PPAR-alpha target genes in a relevant cell line (e.g., human hepatoma cells like HepG2).
Principle: Cells are treated with this compound, and total RNA is extracted. The RNA is then reverse-transcribed into complementary DNA (cDNA). Real-time quantitative PCR (RT-qPCR) is used to amplify and quantify the cDNA levels of specific PPAR-alpha target genes, such as Carnitine Palmitoyltransferase I (CPT1) and Acyl-CoA Oxidase 1 (ACOX1).[5] The change in gene expression is typically normalized to a stable housekeeping gene and compared to a vehicle-treated control.[2]
Experimental Workflow:
Caption: Workflow for analyzing target gene expression via qPCR.
Detailed Protocol
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture reagents
-
This compound
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Plate HepG2 cells and allow them to reach ~80% confluency. Treat the cells with a predetermined concentration of this compound (e.g., 1 µM) or vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.[2] Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.[2]
-
qPCR Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for a target gene (or housekeeping gene), and qPCR master mix.
-
Real-Time PCR: Run the reaction on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the this compound-treated samples to the vehicle control.
Data Presentation
| Target Gene | Mean Fold Change (vs. Vehicle) | Std. Dev. | P-value |
| CPT1A | 8.5 | 0.9 | <0.001 |
| ACOX1 | 12.2 | 1.5 | <0.001 |
| PDK4 | 6.7 | 0.7 | <0.001 |
| Fibrinogen | 0.4 | 0.1 | <0.01 |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Activation of PPARα by Fenofibrate Attenuates the Effect of Local Heart High Dose Irradiation on the Mouse Cardiac Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. korambiotech.com [korambiotech.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. TR-FRET PPAR alpha Coactivator Assay Kit, goat - Creative BioMart [creativebiomart.net]
- 10. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ronifibrate Administration in Rat Models of Metabolic Syndrome
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ronifibrate is an investigational pharmaceutical compound belonging to the fibrate class of drugs, which are primarily utilized for managing dyslipidemia, a condition characterized by abnormal lipid levels in the bloodstream.[1] As a peroxisome proliferator-activated receptor alpha (PPARα) agonist, this compound modulates the expression of genes integral to lipid and glucose metabolism.[2] This mechanism of action suggests its potential therapeutic utility in the context of metabolic syndrome, a constellation of conditions including abdominal obesity, hypertension, dyslipidemia, and insulin resistance.[3]
Currently, specific data on this compound administration in rat models of metabolic syndrome is limited as the drug is still under investigation.[2] Therefore, these application notes and protocols are based on extensive data from closely related and well-studied fibrates, such as fenofibrate and clofibrate, which share the same primary mechanism of action via PPARα activation.[4][5] These protocols provide a comprehensive framework for designing and executing preclinical studies to evaluate the efficacy of this compound in rat models that mimic human metabolic syndrome.
Section 1: Mechanism of Action
This compound, like other fibrates, primarily exerts its therapeutic effects through the activation of PPARα, a nuclear receptor that functions as a ligand-activated transcription factor.[1][2]
1.1 PPARα-Dependent Signaling Pathway
The activation of PPARα is central to the lipid-lowering effects of fibrates.[1] Upon binding with a fibrate like this compound, PPARα undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[6] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[2][6] This binding initiates the transcription of genes involved in multiple aspects of lipid metabolism:
-
Increased Fatty Acid Oxidation: Upregulation of enzymes involved in the β-oxidation of fatty acids in the liver, leading to a reduction in fatty acids available for triglyceride synthesis.[1]
-
Enhanced Lipoprotein Lipolysis: Increased expression of lipoprotein lipase (Lpl) and decreased expression of its inhibitor, apolipoprotein C-III (ApoC-III), which collectively enhance the clearance of triglyceride-rich lipoproteins.[4][5][7]
-
Increased HDL Cholesterol: Increased production of apolipoproteins A-I and A-II, the primary protein components of High-Density Lipoprotein (HDL) cholesterol.[1][5]
1.2 PPARα-Independent Actions
Some studies suggest that fibrates may also exert beneficial effects independent of PPARα activation. Research in Ppara-null mice has indicated that fibrates can attenuate metabolic syndrome phenotypes by inhibiting the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway in adipose and hepatic tissues.[8] This suggests a potential alternative mechanism contributing to their therapeutic effects.
Section 2: Experimental Protocols
2.1 Induction of Metabolic Syndrome in Rat Models
A reliable and reproducible animal model is crucial for studying metabolic syndrome. Diet-induced models are commonly used as they closely mimic the progression of the disease in humans due to lifestyle factors.[9][10]
Protocol 2.1.1: High-Fat and High-Sugar (HFHS) Diet Induction
This protocol is adapted from methodologies known to induce hyperlipidemia and insulin resistance in Wistar rats.[11]
-
Animals: Use male Wistar or Sprague-Dawley rats, 10-12 weeks old.[11][12] House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.[11]
-
Acclimatization: Allow a one-week acclimatization period with a standard pellet diet.[11]
-
Diet Preparation:
-
Induction:
-
Verification of Metabolic Syndrome: Before starting treatment, confirm the development of metabolic syndrome by measuring key parameters: body weight, fasting blood glucose, insulin, triglycerides, and cholesterol.
2.2 this compound Administration Protocol
The following is a general protocol for oral administration, based on studies with fenofibrate. Dose-ranging studies are recommended for this compound specifically.
-
Animal Groups: Use the diet-induced metabolic syndrome rats and divide them into at least three groups:
-
Group 1: Healthy Control (Standard Diet + Vehicle)
-
Group 2: MetS Control (HFHS Diet + Vehicle)
-
Group 3: MetS + this compound (HFHS Diet + this compound)
-
-
Drug Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% Dimethyl sulfoxide (DMSO) or 0.5% carboxymethyl cellulose).[12]
-
Dosage: Based on related fibrates, a starting dose range of 50-150 mg/kg body weight can be considered.[14][15] A low and a high dose are recommended.
-
Administration: Administer the this compound suspension or vehicle daily via oral gavage.[15]
-
Treatment Duration: A treatment period of 4-8 weeks is typical for evaluating metabolic changes.
-
Monitoring: Monitor body weight and food/water intake regularly throughout the study.
-
Sample Collection: At the end of the treatment period, collect blood samples after an overnight fast for biochemical analysis. Collect liver, muscle, and adipose tissues for further analysis (e.g., histology, gene expression).
2.3 Key Experimental Assays
-
Oral Glucose Tolerance Test (OGTT): To assess glucose metabolism.
-
Biochemical Analysis: Use plasma or serum to measure:
-
Lipid Profile: Triglycerides (TG), Total Cholesterol (TC), HDL-Cholesterol, LDL-Cholesterol.
-
Glucose Homeostasis: Fasting Glucose, Insulin. Calculate HOMA-IR (Homeostatic Model Assessment of Insulin Resistance) as an index of insulin resistance.
-
Inflammatory Markers: High-sensitivity C-reactive protein (hs-CRP), Interleukin-6 (IL-6).[16]
-
Section 3: Expected Outcomes & Quantitative Data (Based on Fenofibrate/Clofibrate)
The administration of a PPARα agonist like this compound is expected to ameliorate several key features of metabolic syndrome. The tables below summarize quantitative data from studies using fenofibrate in relevant models.
Table 1: Effects of Fibrate Administration on Lipid Profile
| Parameter | Animal Model | Treatment (Dose, Duration) | Result | Reference |
|---|---|---|---|---|
| Triglycerides | Human (MetS) | Fenofibrate (200 mg/d, 8 wks) | ↓ 30% (from 305 to 206 mg/dL) | [7] |
| Triglycerides | Rat | Fenofibrate (300 mg/kg, 10 days) | ↓ Significantly | [15] |
| Total Cholesterol | Rat | Fenofibrate (300 mg/kg, 10 days) | ↓ Significantly | [15] |
| HDL Cholesterol | Rat | Fenofibrate (300 mg/kg, 10 days) | ↓ Significantly | [15] |
| LDL Cholesterol | Rat | Fenofibrate (300 mg/kg, 10 days) | ↓ Significantly | [15] |
| Apolipoprotein C-III | Human (MetS) | Fenofibrate (200 mg/d, 8 wks) | ↓ Significantly | [7] |
| Plasma Cholesterol | Zucker Obese Rat | Fenofibrate (150 mg/kg/d) | ↓ 10% | [14] |
| Plasma Triglycerides | Zucker Obese Rat | Fenofibrate (150 mg/kg/d) | ↑ 47% (Model-specific effect) |[14] |
Table 2: Effects of Fibrate Administration on Glucose Metabolism
| Parameter | Animal Model | Treatment (Dose, Duration) | Result | Reference |
|---|---|---|---|---|
| Glucose Tolerance | Fat-fed Rat | Clofibrate (3 wks) | Improved glucose tolerance | [17] |
| Fasting Glucose | Human (MetS) | Fenofibrate (200 mg/d, 12 wks) | No significant change | [16] |
| Insulin Sensitivity | Human (MetS) | Fenofibrate (200 mg/d, 12 wks) | No significant change | [16] |
| Blood Glucose | Normal Rat | Fenofibrate + Glibenclamide | Enhanced glucose reduction | [18] |
| HOMA-IR | Suckling Rat | Fenofibrate (100 mg/kg, 15 days) | No significant change |[12] |
Table 3: Effects of Fibrate Administration on Body and Organ Weight
| Parameter | Animal Model | Treatment (Dose, Duration) | Result | Reference |
|---|---|---|---|---|
| Body Weight | Rat | Clofibrate (3 wks) | Inhibited weight gain | [17] |
| Liver Weight | Rat | Fenofibrate (50 & 300 mg/kg, 10 days) | Increased (Hepatomegaly) | [15] |
| Muscle Mass | Rat | Fenofibrate (300 mg/kg, 10 days) | Decreased |[15] |
Table 4: Effects of Fibrate Administration on Inflammatory Markers
| Parameter | Subject | Treatment (Dose, Duration) | Result | Reference |
|---|---|---|---|---|
| hs-CRP | Human (MetS) | Fenofibrate (200 mg/d, 12 wks) | ↓ 49.5% | [16] |
| IL-6 | Human (MetS) | Fenofibrate (200 mg/d, 12 wks) | ↓ 29.8% |[16] |
Section 4: Visualizing the Therapeutic Logic
The overarching therapeutic goal of administering this compound in a metabolic syndrome model is to leverage its PPARα agonism to correct the underlying metabolic dysregulation.
Conclusion
The protocols and data presented provide a robust foundation for investigating the therapeutic potential of this compound in rat models of metabolic syndrome. By leveraging established methods for disease induction and analysis used for other fibrates, researchers can effectively evaluate this compound's impact on dyslipidemia, glucose intolerance, and inflammation. The primary mechanism is expected to be through PPARα activation, leading to significant improvements in the lipid profile. However, researchers should remain cognizant of potential species-specific or compound-specific effects, such as the unexpected triglyceride increase observed with fenofibrate in Zucker rats.[14] Rigorous, well-controlled preclinical studies are essential to delineate the precise efficacy and safety profile of this compound as a potential treatment for metabolic syndrome.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Rat Models of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of fibrates in the metabolic syndrome: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the rat scavenger receptor class B type I gene by PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Free fatty acid metabolism during fenofibrate treatment of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PPARα-independent action against metabolic syndrome development by fibrates is mediated by inhibition of STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. veterinaryworld.org [veterinaryworld.org]
- 11. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of rat metabolic syndrome models: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of fenofibrate on lipoprotein metabolism and fatty acid distribution in Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of low and high doses of fenofibrate on protein, amino acid, and energy metabolism in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fenofibrate reduces systemic inflammation markers independent of its effects on lipid and glucose metabolism in patients with the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clofibrate improves glucose tolerance in fat-fed rats but decreases hepatic glucose consumption capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alteration of glucose lowering effect of glibenclamide on single and multiple treatments with fenofibrate in experimental rats and rabbit models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Techniques for Studying Ronifibrate's Impact on Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ronifibrate is a fibrate class lipid-lowering agent.[1] Like other fibrates, its primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[1] PPARα is highly expressed in the liver, making hepatocytes the primary target for this compound's therapeutic effects. Activation of PPARα in hepatocytes leads to an upregulation of genes involved in fatty acid uptake, transport, and mitochondrial and peroxisomal β-oxidation.[2][3] This application note provides a comprehensive overview of the in vitro techniques available to study the multifaceted impact of this compound on hepatocytes. The provided protocols are designed to enable researchers to assess the pharmacological and potential toxicological effects of this compound in a controlled laboratory setting.
Key In Vitro Applications
A variety of in vitro assays are essential to fully characterize the effects of this compound on hepatocytes. These can be broadly categorized as follows:
-
Cytotoxicity Assays: To determine the potential for this compound to cause liver cell injury at various concentrations.
-
Lipid Metabolism Assays: To quantify the primary pharmacological effect of this compound on lipid accumulation and oxidation.
-
Gene Expression Analysis: To elucidate the molecular mechanisms by which this compound alters hepatocyte function through changes in gene transcription.
-
Protein Expression Analysis: To confirm that changes in gene expression translate to functional changes at the protein level.
Section 1: Assessment of Hepatocyte Viability and Cytotoxicity
It is crucial to determine the concentration range at which this compound exerts its pharmacological effects without causing significant cytotoxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed primary human hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO, typically not exceeding 0.1% v/v).
-
Incubation: Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the amount of LDH released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
Data Presentation: Hepatocyte Viability and Cytotoxicity
Note: The following data for this compound is illustrative and should be determined experimentally. Representative IC50 values for other compounds in hepatocytes are included for context.
| Compound | Assay | Cell Type | Incubation Time (h) | IC50 (µM) |
| This compound | MTT | Primary Human Hepatocytes | 24 | To be determined |
| This compound | LDH | Primary Human Hepatocytes | 24 | To be determined |
| Tetraoctylammonium bromide | CellTiter-Glo | Cryopreserved Human Hepatocytes | 24 | 3.3 - 3.8[4] |
| Potassium dichromate | CellTiter-Glo | Cryopreserved Human Hepatocytes | 24 | 3.2 - 5.2[4] |
Section 2: Analysis of Lipid Metabolism
The primary therapeutic effect of this compound is the modulation of lipid metabolism. In vitro assays can directly measure these effects in hepatocytes.
Oil Red O Staining for Lipid Accumulation
Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids. It is used to quantify lipid accumulation in cells.
Protocol:
-
Cell Seeding and Treatment: Seed hepatocytes in a 24-well plate. To induce lipid accumulation, treat the cells with a mixture of oleic and palmitic acids. Co-treat with various concentrations of this compound for 24-48 hours.
-
Cell Fixation: Wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Oil Red O Staining: Wash the fixed cells with 60% isopropanol and then stain with a filtered Oil Red O solution for 10 minutes.
-
Washing: Wash the cells with water to remove excess stain.
-
Imaging: Visualize and capture images of the stained lipid droplets using a microscope.
-
Quantification: To quantify the lipid accumulation, extract the Oil Red O from the cells using 100% isopropanol and measure the absorbance at 510 nm.[5]
Data Presentation: Effect on Lipid Accumulation
Note: The following data for this compound is illustrative. Representative data for a related compound (Fenofibrate) is included for context.
| Treatment | Cell Type | Lipid Accumulation (Fold Change vs. Control) |
| Vehicle Control | HepG2 | 1.0 |
| Fatty Acids | HepG2 | To be determined (e.g., ~3.5) |
| Fatty Acids + this compound (10 µM) | HepG2 | To be determined |
| Fatty Acids + Fenofibrate | HepG2 | Significant Reduction |
Fatty Acid Oxidation Assay
This assay measures the rate of β-oxidation of fatty acids in hepatocytes.
Protocol:
-
Cell Seeding and Treatment: Plate hepatocytes in a 6-well plate and treat with this compound for 24 hours.
-
Radiolabeled Fatty Acid Incubation: Add a radiolabeled fatty acid (e.g., [3H]palmitic acid) complexed to BSA to the culture medium and incubate for 2-4 hours.
-
Measurement of Radiolabeled Water: During β-oxidation, [3H] is released from the fatty acid and incorporated into water. Collect the culture medium and separate the radiolabeled water from the radiolabeled fatty acid using a separation column.
-
Scintillation Counting: Measure the radioactivity of the aqueous phase using a scintillation counter.
-
Data Analysis: Normalize the radioactivity to the total protein content of the cells in each well. Express the results as fold change relative to the vehicle control.
Data Presentation: Effect on Fatty Acid Oxidation
Note: The following data for this compound is illustrative. Representative data for Fenofibrate is included for context.
| Treatment | Cell Type | Fatty Acid Oxidation (Fold Change vs. Control) |
| Vehicle Control | Primary Mouse Hepatocytes | 1.0 |
| This compound (10 µM) | Primary Mouse Hepatocytes | To be determined |
| Fenofibrate | Mouse Liver | Increased expression of genes involved in fatty acid oxidation [2] |
Section 3: Gene Expression Analysis by Quantitative PCR (qPCR)
qPCR is used to measure the change in the expression levels of specific genes in response to this compound treatment. Key target genes are those involved in fatty acid metabolism and transport.
Key Target Genes for this compound
-
PPARα: As the primary target of this compound, its own expression can be assessed.
-
Carnitine Palmitoyltransferase 1A (CPT1A): A rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for oxidation.
-
Acyl-CoA Oxidase 1 (ACOX1): The first and rate-limiting enzyme of the peroxisomal fatty acid β-oxidation pathway.
-
Apolipoprotein A-I (APOA1): A major component of high-density lipoprotein (HDL), often upregulated by fibrates in humans.[1]
-
Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C8): Fibrates have been shown to induce the expression of certain CYP enzymes.[6]
Protocol:
-
Cell Culture and Treatment: Plate hepatocytes and treat with various concentrations of this compound for 24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and primers specific to the target genes and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Data Presentation: Gene Expression Changes
Note: The following data for this compound is illustrative. Representative data for Fenofibrate is included for context.
| Gene | Cell Type | Treatment | Fold Change vs. Control |
| CPT1A | Primary Human Hepatocytes | This compound (10 µM) | To be determined |
| ACOX1 | Primary Human Hepatocytes | This compound (10 µM) | To be determined |
| APOA1 | Primary Human Hepatocytes | This compound (10 µM) | To be determined |
| CPT1b | Rat Liver | Fenofibrate (0.1%) | ~100-fold [7] |
| Lcad | Rat Liver | Fenofibrate (0.1%) | ~1.5-fold [7] |
| Acox1 | Rat Liver | Fenofibrate | Upregulated [7] |
Section 4: Western Blot Analysis of Protein Expression
Western blotting is used to confirm that the changes observed in mRNA levels translate to changes in the corresponding protein levels.
Protocol:
-
Cell Culture and Protein Extraction: Treat hepatocytes with this compound as for the qPCR experiment. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., CPT1A, ACOX1).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway of this compound in Hepatocytes
Caption: this compound activates PPARα, leading to changes in gene expression and lipid metabolism.
Experimental Workflow for In Vitro Hepatocyte Studies
Caption: A generalized workflow for investigating the effects of this compound on hepatocytes in vitro.
Conclusion
The in vitro techniques described in this application note provide a robust framework for characterizing the impact of this compound on hepatocytes. By systematically evaluating cytotoxicity, lipid metabolism, and gene and protein expression, researchers can gain a comprehensive understanding of this compound's mechanism of action and its potential therapeutic and adverse effects. The provided protocols serve as a starting point, and optimization may be necessary depending on the specific cell type and experimental conditions.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Fenofibrate Simultaneously Induces Hepatic Fatty Acid Oxidation, Synthesis, and Elongation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Effects of Fibrates on Drug Metabolizing Enzymes in Human Hepatocytes [ouci.dntb.gov.ua]
- 7. frontierspartnerships.org [frontierspartnerships.org]
How to prepare Ronifibrate stock solutions for laboratory experiments
Introduction
Ronifibrate is a hypolipidemic agent belonging to the fibrate class of drugs.[1] It functions as an ester of clofibric acid and niacin.[1] In laboratory settings, this compound is a valuable tool for studying lipid metabolism and related cellular pathways. Accurate and consistent experimental results are critically dependent on the correct preparation, storage, and handling of this compound stock solutions. These application notes provide detailed protocols and essential data for researchers, scientists, and drug development professionals working with this compound.
Data Presentation
Quantitative and qualitative data regarding this compound are summarized below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₁₉H₂₀ClNO₅ | [2][3][4] |
| Molecular Weight | 377.82 g/mol | [2][3][4] |
| Appearance | Solid powder | [2] |
| Purity | >98% (refer to Certificate of Analysis) | [2] |
Table 2: Solubility and Storage of this compound
| Parameter | Details | Source(s) |
| Solvent | Soluble in Dimethyl Sulfoxide (DMSO). | [2] |
| Solid Storage | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). Shelf life is >2 years if stored properly. | [2] |
| Stock Solution Storage | Store aliquots in airtight, light-protected vials. 0-4°C for short term (days to weeks) or -20°C for long term (months). | [2] |
| Solution Stability | Fibrates can be susceptible to hydrolysis under acidic or basic conditions, as well as degradation from light and heat. It is recommended to prepare fresh working solutions and avoid long-term storage of aqueous dilutions. | [5][6] |
Experimental Protocols
This section provides a detailed methodology for the preparation of a this compound stock solution. The primary solvent recommended for initial stock solutions is high-purity, anhydrous DMSO.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
1. Materials and Equipment:
-
This compound powder (purity >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Calibrated analytical balance
-
Sterile conical tube (e.g., 15 mL) or amber glass vial
-
Sterile serological pipettes or calibrated micropipettes
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Sterile cryovials for aliquoting
2. Calculation: To prepare a 10 mM stock solution, the required mass of this compound must be calculated using its molecular weight (MW = 377.82 g/mol ).
-
Formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x MW ( g/mol ) / 1000
-
Example for 10 mL of a 10 mM stock:
-
Mass (mg) = 10 mM x 10 mL x 377.82 g/mol / 1000
-
Mass (mg) = 37.78 mg
-
3. Step-by-Step Procedure:
-
Weighing: Tare a sterile conical tube or vial on the analytical balance. Carefully weigh out the calculated amount of this compound powder (e.g., 37.78 mg) and add it to the tube.
-
Dissolution: Using a sterile pipette, add the desired volume of anhydrous DMSO (e.g., 10 mL) to the tube containing the this compound powder.
-
Mixing: Cap the tube securely and vortex the solution at room temperature until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but avoid overheating.
-
Sterilization (Optional but Recommended): For cell culture experiments, sterilize the stock solution by filtering it through a 0.22 µm solvent-compatible syringe filter into a new sterile tube. This step removes any potential microbial contaminants.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile, light-protected cryovials. This practice minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM in DMSO), preparation date, and your initials.
-
Storage: Store the aliquots at -20°C for long-term use.[2]
Note on Working Solutions: When preparing working solutions for cell culture, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
Experimental Workflow: this compound Stock Solution Preparation
Caption: Workflow for preparing a sterile this compound stock solution.
Signaling Pathway: this compound Mechanism of Action
Caption: this compound activates PPAR-α to regulate lipid metabolism.
References
Application of Ronifibrate in Non-alcoholic Fatty Liver Disease (NAFLD) Research: Application Notes and Protocols
Disclaimer: Research specifically investigating Ronifibrate in the context of Non-alcoholic Fatty Liver Disease (NAFLD) is currently limited in publicly available literature. This compound is classified as a fibrate, a class of drugs that function as peroxisome proliferator-activated receptor alpha (PPARα) agonists.[1] This document leverages the extensive research conducted on a well-established fibrate, fenofibrate, as a representative model to outline the application, protocols, and expected mechanistic pathways for this compound in NAFLD research. The provided data and protocols are based on fenofibrate studies and should be adapted and validated for this compound.
Introduction to this compound and its Therapeutic Rationale in NAFLD
This compound is an investigational hypolipidemic agent belonging to the fibrate class of drugs. Its primary mechanism of action is the activation of PPARα, a nuclear receptor highly expressed in the liver that is a master regulator of lipid metabolism.[1]
NAFLD is characterized by the accumulation of fat in the liver (hepatic steatosis), which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. The pathogenesis of NAFLD is strongly linked to dysregulated fatty acid metabolism. By activating PPARα, this compound is hypothesized to address key pathological features of NAFLD through:
-
Enhanced Fatty Acid Oxidation: Increasing the expression of genes involved in the beta-oxidation of fatty acids, thereby reducing the lipid burden on hepatocytes.[2][3]
-
Reduced Inflammation: PPARα activation has been shown to have anti-inflammatory effects, which can mitigate the progression of steatosis to NASH.[2]
-
Improved Lipid Profile: Systemically lowering triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol.[1]
Mechanism of Action: The PPARα Signaling Pathway
This compound, upon administration, is expected to bind to and activate PPARα. This activation leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This initiates the transcription of genes that play critical roles in lipid and glucose homeostasis.
Caption: this compound's proposed signaling pathway in NAFLD.
Data Presentation: Summary of Quantitative Effects (based on Fenofibrate studies)
The following tables present a summary of quantitative data from preclinical and clinical studies of fenofibrate in NAFLD, which can serve as a benchmark for future this compound research.
Table 1: Effects of Fenofibrate in Preclinical NAFLD Models
| Parameter | Animal Model | Treatment Regimen | Results | Reference |
| Hepatic Steatosis & Lipid Peroxidation | Fatty Liver Shionogi (FLS) Mice | 0.1% (w/w) fenofibrate in diet for 12 days | Improved hepatic steatosis and decreased hepatic lipid peroxidation. | [4] |
| Hepatic Microcirculation | High-Fat Diet-Induced NAFLD Mice | Fenofibrate treatment | Significantly improved microvascular patency and tissue oxygenation. | [5] |
| Hepatic Inflammation & Fibrosis | Methionine-Choline Deficient (MCD) Diet Mice | Fenofibrate (25 mg/kg, BID) | Significantly decreased hepatic steatosis, inflammation, and fibrosis. | [6] |
Table 2: Effects of Fenofibrate in a Clinical Trial with NAFLD Patients
| Parameter | Baseline | After 48 Weeks of Fenofibrate (200 mg/day) | p-value | Reference |
| Triglycerides (mg/dL) | 235.9 | 145.8 | <0.05 | [7] |
| Glucose (mg/dL) | 104.9 | 96.3 | <0.05 | [7] |
| Alkaline Phosphatase (IU/L) | 104.9 | 83.1 | <0.05 | [7] |
| Gamma-Glutamyl Transpeptidase (IU/L) | 123.1 | 68.9 | <0.05 | [7] |
| Hepatocellular Ballooning | - | Significant decrease | 0.03 | [7] |
| Steatosis Grade | - | No significant change | - | [7] |
| Lobular Inflammation | - | No significant change | - | [7] |
| Fibrosis Stage | - | No significant change | - | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of a PPARα agonist like this compound in NAFLD.
Protocol 1: In Vivo Efficacy in a Diet-Induced Mouse Model of NASH
-
Model: Male C57BL/6J mice, 8 weeks of age.
-
Induction of NASH: Feed mice a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) for 6 weeks to induce steatohepatitis.
-
Treatment Groups:
-
Group 1: Control diet + Vehicle
-
Group 2: CDAHFD + Vehicle
-
Group 3: CDAHFD + this compound (e.g., 25 mg/kg, administered twice daily by oral gavage)
-
-
Treatment Duration: 4 weeks.
-
Endpoints:
-
Serum Analysis: Measure ALT, AST, triglycerides, and total cholesterol.
-
Liver Histology: Perform H&E staining for NAFLD Activity Score (NAS) and Sirius Red staining for fibrosis.
-
Gene Expression: Analyze hepatic mRNA levels of genes involved in lipid metabolism (e.g., Ppara, Cpt1a), inflammation (e.g., Tnf-α, Il-6), and fibrosis (e.g., Col1a1, Timp1) by qRT-PCR.
-
Western Blot: Assess protein levels of key signaling molecules.
-
Protocol 2: In Vitro Assessment of Cellular Mechanisms in Hepatocytes
-
Cell Line: Human hepatoma cell line (e.g., HepG2).
-
Induction of Steatosis: Incubate cells with a mixture of oleic and palmitic acids (e.g., 1 mM) for 24 hours to induce lipid accumulation.
-
Treatment: Treat steatotic hepatocytes with varying concentrations of this compound (or its active metabolite) for 24 hours.
-
Endpoints:
-
Lipid Accumulation: Stain cells with Oil Red O and quantify intracellular lipid content.
-
Fatty Acid Oxidation Assay: Measure the rate of radiolabeled fatty acid oxidation.
-
Gene Expression Analysis: Use qRT-PCR to assess changes in the expression of PPARα target genes.
-
Inflammatory Response: Co-treat with an inflammatory stimulus (e.g., LPS) and measure the secretion of inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Mandatory Visualization: Experimental Workflow
The following diagram outlines a logical workflow for the preclinical to clinical development of this compound for NAFLD.
Caption: this compound's development workflow for NAFLD.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Current role of fenofibrate in the prevention and management of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenofibrate alleviates NAFLD by enhancing the PPARα/PGC-1α signaling pathway coupling mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenofibrate, a peroxisome proliferator-activated receptor alpha agonist, reduces hepatic steatosis and lipid peroxidation in fatty liver Shionogi mice with hereditary fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenofibrate, a peroxisome proliferator-activated receptor alpha agonist, improves hepatic microcirculatory patency and oxygen availability in a high-fat-diet-induced fatty liver in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C19H20ClNO5 | CID 68671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A pilot trial of fenofibrate for the treatment of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Long-Term Ronifibrate Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ronifibrate is a hypolipidemic agent belonging to the fibrate class of drugs.[1] Its primary mechanism of action involves the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[2][3] Activation of PPARα by ligands such as this compound leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription.[4][5] This signaling cascade ultimately results in increased fatty acid oxidation, reduced triglyceride synthesis, and increased HDL cholesterol levels.[2][3]
These application notes provide a comprehensive experimental framework for investigating the long-term effects of this compound in a cell culture model. The following protocols are designed to assess the impact of chronic this compound exposure on cell viability, intracellular lipid accumulation, and the expression of key genes and proteins involved in lipid metabolism.
Data Presentation: Summary of Potential Quantitative Data
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability Assessment (MTT Assay)
| This compound Conc. (µM) | Treatment Duration (days) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 7 | |
| 14 | ||
| 21 | ||
| X | 7 | |
| 14 | ||
| 21 | ||
| Y | 7 | |
| 14 | ||
| 21 | ||
| Z | 7 | |
| 14 | ||
| 21 |
Table 2: Intracellular Lipid Accumulation (Oil Red O Staining)
| This compound Conc. (µM) | Treatment Duration (days) | Absorbance at 492 nm (Mean ± SD) | Fold Change vs. Control |
| 0 (Vehicle Control) | 7 | ||
| 14 | |||
| 21 | |||
| X | 7 | ||
| 14 | |||
| 21 | |||
| Y | 7 | ||
| 14 | |||
| 21 | |||
| Z | 7 | ||
| 14 | |||
| 21 |
Table 3: Gene Expression Analysis (qRT-PCR)
| Gene | This compound Conc. (µM) | Treatment Duration (days) | Relative Fold Change (Mean ± SD) |
| PPARA | 0 (Vehicle Control) | 21 | 1.0 |
| X | 21 | ||
| Y | 21 | ||
| Z | 21 | ||
| CPT1A | 0 (Vehicle Control) | 21 | 1.0 |
| X | 21 | ||
| Y | 21 | ||
| Z | 21 | ||
| ACOX1 | 0 (Vehicle Control) | 21 | 1.0 |
| X | 21 | ||
| Y | 21 | ||
| Z | 21 | ||
| SREBF1 | 0 (Vehicle Control) | 21 | 1.0 |
| X | 21 | ||
| Y | 21 | ||
| Z | 21 |
Table 4: Protein Expression Analysis (Western Blot)
| Protein | This compound Conc. (µM) | Treatment Duration (days) | Relative Protein Level (Mean ± SD) |
| PPARα | 0 (Vehicle Control) | 21 | 1.0 |
| X | 21 | ||
| Y | 21 | ||
| Z | 21 | ||
| CPT1A | 0 (Vehicle Control) | 21 | 1.0 |
| X | 21 | ||
| Y | 21 | ||
| Z | 21 | ||
| β-actin | 0, X, Y, Z | 21 | 1.0 (Loading Control) |
Experimental Protocols
Cell Culture and Long-Term this compound Treatment
Objective: To maintain a stable cell culture under chronic exposure to this compound.
Materials:
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell culture flasks/plates
-
Standard cell culture equipment
Protocol:
-
Cell Seeding: Seed hepatocyte cells at a low density to allow for long-term growth without confluence.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete growth medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).
-
Treatment Initiation: After allowing cells to adhere overnight, replace the medium with the this compound-containing medium or vehicle control medium.
-
Long-Term Maintenance:
-
Incubate cells under standard conditions (37°C, 5% CO2).
-
Replace the medium with fresh this compound or vehicle-containing medium every 2-3 days to maintain a consistent drug concentration and replenish nutrients.[9]
-
When cells approach 70-80% confluency, subculture them. Re-seed a portion of the cells and continue the treatment.
-
-
Endpoint Analysis: At predetermined time points (e.g., 7, 14, and 21 days), harvest the cells for downstream analysis as described in the following protocols.
Caption: Workflow for long-term this compound treatment in cell culture.
Cell Viability Assay (MTT)
Objective: To assess the effect of long-term this compound treatment on cell viability and determine a sub-lethal concentration for chronic studies.[10][11]
Materials:
-
Cells cultured with this compound/vehicle
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1.
-
MTT Incubation: At each time point, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Caption: Workflow for the MTT cell viability assay.
Intracellular Lipid Accumulation Assay (Oil Red O Staining)
Objective: To visualize and quantify the accumulation of neutral lipids in cells following long-term this compound treatment.[12][13][14]
Materials:
-
Cells cultured with this compound/vehicle on coverslips or in multi-well plates
-
10% Formalin
-
60% Isopropanol
-
Oil Red O working solution
-
Hematoxylin (for counterstaining)
-
Microscope
-
100% Isopropanol (for quantification)
Protocol:
-
Cell Fixation: Wash cells with PBS and fix with 10% formalin for 30-60 minutes.
-
Washing and Dehydration: Wash cells with water and then incubate with 60% isopropanol for 5 minutes.
-
Staining: Remove the isopropanol and add Oil Red O working solution to cover the cells. Incubate for 10-20 minutes.
-
Washing and Counterstaining: Wash with water to remove excess stain. Counterstain nuclei with hematoxylin for 1 minute, then wash with water.
-
Visualization: Visualize lipid droplets (stained red) and nuclei (stained blue) under a microscope.
-
Quantification (Optional): Elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 492 nm.[15]
References
- 1. 2.4. Oil Red O lipid staining and quantification [bio-protocol.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. Fibrates, glitazones, and peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Lipid and glucose metabolism in hepatocyte cell lines and primary mouse hepatocytes: a comprehensive resource for in vitro studies of hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. researchgate.net [researchgate.net]
- 10. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. 2.12. Oil Red O Staining for Intracellular Lipid Accumulation [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Ronifibrate
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of Ronifibrate. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols provide practical solutions and foundational knowledge to aid in your formulation development experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a challenge?
A1: this compound is a hypolipidemic agent belonging to the fibrate class of drugs. It is a dual-ester combining clofibric acid and nicotinic acid with 1,3-propanediol.[1][2] Like many fibrates, this compound is a lipophilic molecule with low aqueous solubility, which can limit its bioavailability and therapeutic efficacy. More than 40% of new chemical entities are practically insoluble in water, making this a common challenge in pharmaceutical development.[3]
Q2: What are the primary methods for enhancing the solubility of this compound?
A2: Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound. The most common and effective methods include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level.[4][5] This can be achieved through methods like solvent evaporation or melt extrusion.[6][7][8]
-
Complexation: Forming inclusion complexes with cyclodextrins (e.g., Hydroxypropyl-β-Cyclodextrin) can encapsulate the hydrophobic this compound molecule, increasing its apparent solubility.[3][9]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.
-
Use of Surfactants: Surfactants can increase solubility by reducing surface tension and forming micelles that entrap the drug molecules.[10] For instance, sodium lauryl sulfate has been shown to significantly increase the solubility of the related drug, fenofibrate.[11]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility. However, the effectiveness of this method depends on the pKa of the drug.[12]
Q3: How do I visually confirm if this compound is fully dissolved?
A3: A common pitfall is mistaking a fine colloidal suspension for a true solution. To confirm complete dissolution:
-
Visual Inspection: A true solution should be completely clear and free of any visible particles, cloudiness, or film when viewed against a dark background with good lighting.[13]
-
Filtration Test: Pass the solution through a 0.22 µm syringe filter. If the drug is truly dissolved, its concentration in the filtrate should be nearly identical to the pre-filtration concentration. A significant drop in concentration indicates the presence of undissolved particles that were removed by the filter.[13]
Q4: My initial attempts at solubilization are failing. Where should I start with troubleshooting?
A4: When initial experiments are unsuccessful, it's best to take a systematic approach. A good starting point is to create a "fishbone" or Ishikawa diagram to visualize potential causes of the problem, which could stem from the materials, methods, equipment, or personnel.[14] Consider if the buffer preparation is accurate, as errors in weighing reagents can impact the final medium.[14][15] Also, verify the chemical stability of your compound in the chosen dissolution medium, as degradation can lead to lower measured solubility.[14][15]
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| This compound precipitates out of the solution over time. | The concentration is above the thermodynamic solubility limit, creating a supersaturated and unstable solution.[16] | - Determine the equilibrium solubility to define the upper limit of stable concentration.- For solid dispersions, ensure the chosen polymer effectively inhibits crystallization.- If using pH modification, ensure the buffer has sufficient capacity to maintain the pH over time.[16] |
| Inconsistent or highly variable solubility results. | - Inaccurate buffer or solution preparation.- Insufficient equilibration time for the solubility assay.- Post-sampling precipitation before analysis.[15] | - Double-check all calculations and ensure precise weighing of components.[14]- Ensure samples are agitated for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[16]- Dilute samples immediately after filtration with a solvent in which the drug is highly soluble to prevent precipitation.[15] |
| The chosen excipient (e.g., polymer, cyclodextrin) does not significantly improve solubility. | - Incompatibility between the drug and the excipient.- Incorrect ratio of drug to excipient.- The chosen preparation method (e.g., physical mixing vs. solvent evaporation) is not creating a molecular dispersion. | - Screen a variety of excipients with different properties (e.g., PVP, HPMC, Soluplus®, cyclodextrins).- Experiment with different drug-to-excipient ratios (e.g., 1:1, 1:2, 1:5).- Utilize a method like solvent evaporation or melt extrusion to ensure intimate mixing at the molecular level.[5][17] |
| Low drug loading is achievable in the final formulation. | - The solubilizing capacity of the chosen excipient is limited.- High concentrations of some excipients, like cyclodextrins, can be limited by their own toxicity or viscosity.[18] | - Explore the use of novel, high-performance polymers designed for high drug loading in amorphous solid dispersions.[19]- Consider ternary solid dispersions, incorporating a surfactant or a second polymer to enhance solubilization. |
| Dissolution profile shows early spikes followed by a decrease. | Undissolved drug particles are being sampled and then dissolving during the filtration and sample preparation process, leading to an artificially high reading.[15] | - Ensure the sampling probe is positioned away from the bottom of the vessel where undissolved particles may settle.- Use a validated filtration method that does not cause the drug to dissolve from the filter membrane. |
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques
| Technique | Mechanism | Advantages | Disadvantages |
| Solid Dispersion | Drug is molecularly dispersed in a hydrophilic carrier, often in an amorphous state.[20][21] | Significant increase in solubility and dissolution rate; well-established technology.[4] | Can be physically unstable over time (recrystallization); manufacturing can be complex.[8] |
| Cyclodextrin Complexation | Hydrophobic drug ("guest") is encapsulated within the cavity of the cyclodextrin ("host").[3] | High solubilization efficiency; can be used for liquid formulations. | High amounts of cyclodextrin may be needed, which can be a concern for toxicity and cost.[18] |
| Nanosuspension | Reduction of drug particle size to the nanometer range, increasing surface area.[3][22] | Applicable for drugs insoluble in both aqueous and organic media; can be used for parenteral delivery.[22] | High-energy process; potential for particle aggregation requires effective stabilization.[3] |
| Use of Surfactants | Formation of micelles that encapsulate the hydrophobic drug.[10] | Effective at low concentrations; can improve wettability. | Can cause gastrointestinal irritation; may interact with other formulation components.[10] |
Table 2: Representative Solubility Data for Fibrates
| Medium | Additive/Excipient | Concentration of Additive | Resulting Solubility (µg/mL) | Fold Increase (Approx.) |
| pH 6.8 Buffer | None | - | ~0.5 | 1x |
| pH 6.8 Buffer | Sodium Lauryl Sulfate | 2% (w/v) | ~1000 | 2000x[11] |
| Water | Hydroxypropyl-β-Cyclodextrin | 1:1 Molar Ratio (Complex) | Significantly Increased | -[9] |
| Water | PEG 6000 (Solid Dispersion) | 1:4 Drug:Polymer Ratio | Significantly Increased | -[5] |
| Water | PVP K30 (Solid Dispersion) | 1:4 Drug:Polymer Ratio | Significantly Increased | -[5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This method is one of the most common for preparing solid dispersions in a laboratory setting.[8]
Materials and Equipment:
-
This compound
-
Polymer (e.g., PVP K30, HPMC)
-
Volatile organic solvent (e.g., ethanol, methanol, dichloromethane) in which both the drug and polymer are soluble.
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolution: Accurately weigh the this compound and the chosen polymer (e.g., in a 1:2 drug-to-polymer ratio) and dissolve them in a minimal amount of the selected organic solvent in a beaker.[7][23]
-
Mixing: Place the beaker on a magnetic stirrer and stir until a clear solution is formed, ensuring both components are fully dissolved.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by placing the solution in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a solid mass or film is formed.[6][24] Ensure all residual solvent is removed.
-
Processing: Carefully scrape the solid mass from the container.
-
Pulverization: Grind the solid mass into a fine powder using a mortar and pestle.[7]
-
Sieving: Pass the powder through a sieve (e.g., #60 mesh) to obtain a uniform particle size.
-
Storage: Store the resulting solid dispersion powder in a desiccator to protect it from moisture.
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold standard method for determining the equilibrium solubility of a compound.
Materials and Equipment:
-
This compound (or its solid dispersion formulation)
-
Aqueous buffer of interest (e.g., phosphate buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
0.22 µm syringe filters (e.g., PVDF)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Sample Preparation: Add an excess amount of the this compound powder to a known volume of the aqueous buffer in a glass vial. The presence of undissolved solid at the end of the experiment is crucial.[16]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for a sufficient period to reach equilibrium (typically 24-48 hours).[16]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Filtration: Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm chemical-resistant syringe filter.[13]
-
Analysis: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of dissolved this compound using a validated analytical method like HPLC.[13] The measured concentration represents the equilibrium solubility.
Visualizations
Caption: Workflow for Solid Dispersion Preparation.
Caption: Decision Tree for Solubility Troubleshooting.
Caption: Cyclodextrin Encapsulation Mechanism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abap.co.in [abap.co.in]
- 5. researchgate.net [researchgate.net]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. japsonline.com [japsonline.com]
- 8. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. turkjps.org [turkjps.org]
- 10. brieflands.com [brieflands.com]
- 11. Dissolution and solubility behavior of fenofibrate in sodium lauryl sulfate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijmsdr.org [ijmsdr.org]
- 13. benchchem.com [benchchem.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. benchchem.com [benchchem.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. pharmtech.com [pharmtech.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 21. Critical Excipient Properties for the Dissolution Enhancement of Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. crsubscription.com [crsubscription.com]
- 23. ajprd.com [ajprd.com]
- 24. pharmtech.com [pharmtech.com]
Technical Support Center: Overcoming Ronifibrate Precipitation in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with Ronifibrate precipitation in cell culture media during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
A1: this compound is a hypolipidemic agent belonging to the fibrate class of drugs.[1] It is an activator of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[2][3] In cell culture experiments, this compound is used to investigate its effects on cellular lipid metabolism, gene expression, and related signaling pathways.
Q2: I observed a precipitate in my cell culture media after adding this compound. What is the likely cause?
A2: Precipitation of this compound in cell culture media is likely due to its low aqueous solubility. Many small molecule drugs, particularly those with hydrophobic properties, can precipitate when introduced into an aqueous environment like cell culture media.[4][5] Several factors can contribute to this issue, including:
-
Improper stock solution preparation: The initial concentration of the stock solution in an organic solvent (like DMSO) might be too high, leading to precipitation upon dilution in the aqueous media.
-
"Solvent shock": The rapid dilution of the this compound stock solution from an organic solvent into the aqueous cell culture media can cause a sudden change in polarity, leading to precipitation.[5]
-
Interactions with media components: Components in the cell culture media, such as salts and proteins (especially in serum-containing media), can interact with this compound and reduce its solubility.[5]
-
Suboptimal temperature and pH: The temperature and pH of the media at the time of adding this compound can influence its solubility.[4]
Q3: Can I still use my cell culture media if a precipitate has formed?
A3: It is not recommended to use cell culture media with a visible precipitate for your experiments. The presence of a precipitate indicates that the actual concentration of dissolved this compound is unknown and likely much lower than intended, which will lead to inaccurate and unreliable experimental results. Additionally, the precipitate itself could have unintended effects on the cells.
Troubleshooting Guide
If you are experiencing this compound precipitation, follow this step-by-step troubleshooting guide to identify and resolve the issue.
Step 1: Optimizing this compound Stock Solution Preparation
The first step in preventing precipitation is to ensure the proper preparation and handling of your this compound stock solution.
-
Choosing the Right Solvent: For many hydrophobic drugs, Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.
-
Recommended Stock Concentration: It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This allows for a small volume of the stock to be added to the cell culture media, minimizing the final DMSO concentration.
-
Ensuring Complete Dissolution: Visually inspect your stock solution to ensure that the this compound is fully dissolved. If you observe any solid particles, you can gently warm the solution (e.g., in a 37°C water bath) and vortex it to aid dissolution.
Step 2: Modifying the Dilution Protocol
The method of diluting the stock solution into your cell culture media is critical to prevent precipitation.
-
Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C. Adding a cold solution to warm media can cause a temperature shock, leading to precipitation.[4]
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your this compound stock. For example, first, dilute the stock into a smaller volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the final volume of your cell culture plate.
-
Increase Final DMSO Concentration (with caution): While the general recommendation is to keep the final DMSO concentration below 0.1% to avoid solvent toxicity, a slightly higher concentration (up to 0.5%) may be necessary to maintain this compound solubility. However, it is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
Step 3: Evaluating Media Components
If precipitation persists, consider the composition of your cell culture media.
-
Serum Concentration: Serum contains a high concentration of proteins that can sometimes interact with small molecules and reduce their solubility. If your cell line can tolerate it, try reducing the serum concentration in your media.
-
Serum-Free Media: If applicable to your experimental setup, consider using a serum-free media formulation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution (Molar Mass of this compound: 377.82 g/mol ).
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex the tube vigorously until the this compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To empirically determine the highest concentration of this compound that remains soluble in your specific cell culture media.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture media (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in pre-warmed cell culture media to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
For each concentration, add the calculated volume of the this compound stock solution to the corresponding volume of pre-warmed media in a sterile microcentrifuge tube.
-
Immediately after adding the stock solution, vortex each tube gently for 5-10 seconds to ensure thorough mixing.
-
Incubate the tubes at 37°C in a cell culture incubator for 1-2 hours.
-
After incubation, visually inspect each tube for any signs of precipitation (e.g., cloudiness, visible particles).
-
The highest concentration that remains clear is the maximum soluble concentration of this compound in your cell culture media under these conditions.
Data Presentation
Table 1: Troubleshooting this compound Precipitation
| Potential Cause | Description | Recommended Solution(s) |
| Poor Aqueous Solubility | This compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media. | - Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO).- Minimize the final concentration of the organic solvent in the cell culture media (typically ≤0.1%).- Perform a final dilution step directly in pre-warmed cell culture media with vigorous mixing. |
| Stock Solution Issues | The compound may have precipitated out of the stock solution due to improper storage, or the concentration may be too high. | - Visually inspect the stock solution for any precipitate before use. If present, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve.- Prepare fresh stock solutions more frequently.- Consider preparing a slightly lower concentration stock solution. |
| Interaction with Media Components | Components in the cell culture media, such as proteins in fetal bovine serum (FBS), can reduce the solubility of the compound. | - Test the solubility of this compound in media with different serum concentrations.- Consider reducing the serum concentration or using a serum-free media formulation if compatible with your cell line. |
| pH and Temperature Effects | The pH of the cell culture media and the temperature at which the compound is added can influence its solubility. | - Ensure the pH of your cell culture media is within the optimal range for your cells (typically 7.2-7.4).- Always use pre-warmed (37°C) media when adding the compound to avoid temperature shock-induced precipitation. |
Table 2: Example Solubility Data for this compound in Different Solvents
| Solvent | Solubility (Estimated) | Notes |
| DMSO | >50 mg/mL | Suitable for preparing high-concentration stock solutions. |
| Ethanol | ~10 mg/mL | Can be used as an alternative to DMSO, but may have higher cytotoxicity. |
| Water | <0.1 mg/mL | Poorly soluble in aqueous solutions. |
| Cell Culture Media (10% FBS) | ~25 µM | Solubility is limited in the presence of media components. |
Note: The solubility data presented here are estimates and should be empirically determined for your specific experimental conditions.
Visualizations
Caption: A workflow diagram for troubleshooting this compound precipitation.
Caption: The signaling pathway of this compound via PPARα activation.
References
Technical Support Center: Optimizing Ronifibrate Dosage for In Vivo Efficacy Studies
Welcome to the technical support center for Ronifibrate and other PPARα agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vivo efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a fibrate class drug that acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2] PPARα is a nuclear receptor that, when activated, regulates the transcription of genes involved in lipid and glucose metabolism.[1][2] Activation of PPARα primarily occurs in the liver, heart, kidney, and muscle tissues.[1] This leads to an increase in fatty acid oxidation and a reduction in triglyceride synthesis, resulting in lower circulating triglyceride levels.[1] this compound also increases the production of apolipoproteins A-I and A-II, which are components of high-density lipoprotein (HDL) cholesterol, often referred to as "good cholesterol".[1]
Q2: What are the expected therapeutic effects of this compound in vivo?
As a PPARα agonist, this compound is expected to modulate lipid metabolism. The primary effects observed with this class of drugs in animal models of dyslipidemia include a significant reduction in plasma triglycerides and, to a lesser extent, an increase in HDL cholesterol.[1][2] Some studies with similar compounds have also reported reductions in total cholesterol and non-esterified fatty acids.[3]
Q3: What is a recommended starting dose for this compound in a rodent model of dyslipidemia?
Since this compound is an investigational drug, specific dosage information from a wide range of public studies is limited.[2] However, based on preclinical studies with other fibrates, such as fenofibrate, a starting dose can be extrapolated. For instance, in mouse models of dyslipidemia, effective doses of fenofibrate have ranged from 20 mg/kg/day to 100 mg/kg/day administered orally.[4] In rats, doses have ranged from 13 mg/kg/day to 300 mg/kg/day.[5][6] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions.
Q4: How should this compound be prepared for oral administration in rodents?
Fibrates like this compound are often poorly soluble in water. A common method for oral administration is to prepare a suspension in a suitable vehicle. A 0.5% carboxymethylcellulose (CMC) solution or a suspension in corn oil are frequently used vehicles for oral gavage in rodent studies. Ensure the suspension is homogeneous by thorough mixing (e.g., vortexing) before each administration to guarantee consistent dosing.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No significant change in lipid profile | Dose is too low: The administered dose may be insufficient to elicit a therapeutic response in your specific model. | Gradually increase the dose in subsequent cohorts. Refer to the dose ranges used for other fibrates in similar studies as a guideline.[4][5][6] |
| Treatment duration is too short: The effects of PPARα agonists on lipid metabolism may not be immediate and can take several days to weeks to become apparent. | Extend the duration of the treatment. Monitor lipid levels at multiple time points (e.g., weekly) to track the response over time. | |
| Poor bioavailability: The drug may not be adequately absorbed. | Ensure the formulation is a fine, homogenous suspension. Administering with food may enhance absorption for some fibrates.[2] | |
| Signs of toxicity (e.g., weight loss, lethargy, hepatomegaly) | Dose is too high: Fibrates can induce hepatomegaly (enlargement of the liver) and other adverse effects at high doses in rodents.[4] | Reduce the dosage. Monitor animal health daily, including body weight and food/water intake. Consider including liver function tests (e.g., ALT, AST) in your study endpoints. |
| Inconsistent results between animals | Inaccurate dosing: An inhomogeneous suspension can lead to variability in the administered dose. | Ensure the drug suspension is thoroughly mixed immediately before each gavage. |
| Biological variability: Individual animal responses can vary. | Increase the number of animals per group to improve statistical power. Ensure animals are properly randomized into treatment groups. |
Experimental Protocols
Representative In Vivo Efficacy Study of a PPARα Agonist in a Diet-Induced Dyslipidemia Mouse Model
1. Animal Model:
-
Male C57BL/6J mice, 8 weeks of age.
-
House animals under a 12-hour light/dark cycle with ad libitum access to food and water.
2. Diet-Induced Dyslipidemia:
-
Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce a dyslipidemic phenotype (elevated plasma triglycerides and cholesterol).
-
A control group should be fed a standard chow diet.
3. Drug Preparation and Administration:
-
Prepare a suspension of the PPARα agonist (e.g., this compound) in a suitable vehicle (e.g., 0.5% CMC in sterile water).
-
Administer the drug or vehicle control daily via oral gavage at a consistent time each day.
-
Include multiple dosage groups (e.g., 10, 30, and 100 mg/kg/day) to assess dose-response.
4. Efficacy Assessment:
-
Collect blood samples at baseline (before treatment initiation) and at regular intervals during the treatment period (e.g., every 2 weeks) and at the end of the study.
-
Fasting blood samples (e.g., after a 4-6 hour fast) are recommended for lipid profile analysis.
-
Measure plasma levels of triglycerides, total cholesterol, HDL cholesterol, and LDL cholesterol using commercially available assay kits.
5. Safety and Tolerability Monitoring:
-
Record body weight and food intake at least twice weekly.
-
Perform daily health checks for any signs of distress or toxicity.
-
At the end of the study, collect liver tissue for weight measurement (to assess hepatomegaly) and histological analysis.
Data Presentation
Table 1: Representative Dosing of Fenofibrate (a PPARα Agonist) in Rodent Models
| Animal Model | Dose Range | Route of Administration | Observed Effects | Reference |
| C57BL/6J Mice (High-Fat Diet) | 50 mg/kg/day | Oral Gavage | Prevented weight gain, improved glucose homeostasis, reduced intramuscular lipid accumulation. | [7] |
| ob/ob Mice | 20 mg/kg/day | Oral Gavage | Long-term intervention led to enhanced lipid deposition. | [4] |
| ob/ob Mice | 100 mg/kg/day | Oral Gavage | Prevented rosiglitazone-induced body weight gain and improved lipid profiles. | [4] |
| Sprague-Dawley Rats | 300 mg/kg/day | Oral Gavage | Significantly decreased plasma total cholesterol and free fatty acids. | [5] |
| Wistar Rats | 13, 60, 200 mg/kg/day | In Diet | Dose-dependent hepatic changes. | [6] |
| Wistar Rats | 100 mg/kg | Not specified | Investigated pharmacokinetic interaction with warfarin. | [8] |
Table 2: Expected Changes in Lipid Profile Following PPARα Agonist Treatment
| Parameter | Expected Change |
| Triglycerides (TG) | Significant Decrease |
| High-Density Lipoprotein (HDL) | Increase |
| Total Cholesterol (TC) | Decrease / No Change |
| Low-Density Lipoprotein (LDL) | Decrease / No Change |
| Non-Esterified Fatty Acids (NEFA) | Decrease |
Visualizations
PPARα Signaling Pathway
Caption: this compound activates PPARα, leading to changes in gene expression that modulate lipid metabolism.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for evaluating the efficacy of a PPARα agonist in a diet-induced obesity model.
References
- 1. researchgate.net [researchgate.net]
- 2. The metabolism and disposition of fenofibrate in rat, guinea pig, and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fenofibrate enhances lipid deposition via modulating PPARγ, SREBP-1c, and gut microbiota in ob/ob mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenofibrate Reduces Age-related Hypercholesterolemia in Normal Rats on a Standard Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time and dose study on the response of rats to the hypolipidaemic drug fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fenofibrate reverses changes induced by high-fat diet on metabolism in mice muscle and visceral adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of fenofibric acid on the pharmacokinetics and pharmacodynamics of warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Ronifibrate instability in experimental buffers
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common instability issues encountered during experiments with Ronifibrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in experimental buffers?
This compound is a hypolipidemic agent belonging to the fibrate class of drugs. It is an ester combination of clofibric acid and niacin.[1] Like other fibrates, this compound is susceptible to chemical degradation, particularly hydrolysis of its ester linkages, in aqueous solutions. This instability can be influenced by the pH, temperature, and composition of the experimental buffer, leading to a decrease in the active compound concentration and potentially affecting experimental outcomes. Studies on related fibrates have shown significant degradation under acidic and basic conditions.[2]
Q2: I'm observing precipitate formation after diluting my this compound stock solution into an aqueous buffer. What could be the cause and how can I prevent it?
Precipitation upon dilution of an organic stock solution of a poorly water-soluble drug like this compound into an aqueous buffer is a common issue. This phenomenon, often termed "solvent shock," occurs when the drug is no longer soluble as the solvent composition changes. The low aqueous solubility of fibrates is a known challenge.
To address this, consider the following solutions:
-
Use of Co-solvents: Incorporate a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in your final buffer to increase the solubility of this compound.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Experiment with adjusting the pH of your buffer to a range where the compound is more soluble.
-
Use of Surfactants: The addition of a surfactant, such as sodium lauryl sulfate (SLS), has been shown to significantly enhance the solubility of related fibrates in aqueous buffers.[3]
Q3: My experimental results with this compound are inconsistent. Could this be related to its stability?
Yes, inconsistent results are a strong indicator of compound instability in the experimental setup. If this compound degrades over the course of your experiment, the effective concentration will decrease, leading to variability in your results. It is crucial to ensure that this compound is stable under your specific experimental conditions (e.g., buffer composition, temperature, incubation time).
Q4: What are the primary degradation pathways for this compound?
Based on the structure of this compound and data from related fibrate compounds, the primary degradation pathway is expected to be hydrolysis of the ester linkages. This can be catalyzed by both acidic and basic conditions. Other potential degradation pathways include oxidation and photodegradation.[2] For the related compound fenofibrate, the major degradation products under alkaline and acidic hydrolysis have been identified as 2-[4-(4-chlorobenzoyl) phenoxy]-2-methyl propanoic acid and methyl 2-[4-(4-chlorobenzoyl) phenoxy]- 2-methylpropanoate, respectively.[1]
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Buffers
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | Prepare stock solutions in an appropriate organic solvent (e.g., DMSO, ethanol). When diluting into aqueous buffer, do so gradually while vortexing to minimize precipitation. |
| Solvent Shock | Use a serial dilution approach, gradually increasing the proportion of aqueous buffer. |
| pH-Dependent Solubility | Determine the optimal pH for this compound solubility. Adjust the pH of your experimental buffer accordingly. For fibrates, neutral to slightly acidic conditions are generally preferred over basic conditions for stability. |
| Buffer Composition | Certain buffer components may interact with this compound. If possible, test the solubility in different buffer systems (e.g., phosphate vs. Tris-based buffers). |
Issue 2: Suspected this compound Degradation During Experiment
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | Avoid highly acidic or basic buffers. Prepare fresh solutions before each experiment. If long incubation times are necessary, perform a stability study to quantify the degradation rate. |
| Thermosensitivity | Minimize exposure of this compound solutions to elevated temperatures. If experiments must be conducted at physiological temperatures (e.g., 37°C), assess stability at that temperature. |
| Photosensitivity | Protect this compound solutions from light by using amber vials or covering containers with aluminum foil. |
| Oxidation | If oxidative degradation is suspected, consider degassing your buffers or adding antioxidants, ensuring they do not interfere with your experiment. |
Quantitative Data Summary
The following tables summarize stability and solubility data for fenofibrate, a structurally related fibrate, which can be used as a guide for this compound.
Table 1: Solubility of Fenofibrate in Different Media
| Medium | Solubility (mg/L) |
| Purified Water | 0.284 ± 0.042 |
| pH 6.8 Phosphate Buffer | 0.097 ± 0.004 |
| 0.05 M SLS in Purified Water | 573.619 ± 16.54 |
| 0.05 M SLS in pH 6.8 Phosphate Buffer | 490.432 ± 9.45 |
Data from a study on fenofibrate and should be considered as an estimation for this compound.[3]
Table 2: Stability of Fenofibrate Under Forced Degradation Conditions
| Stress Condition | Observation |
| Acid Hydrolysis | Stable |
| Base Hydrolysis | Unstable |
| Oxidation | Stable |
| Photolysis | Stable |
| Thermal Degradation | Stable |
Based on a study on fenofibrate; stability is relative to the tested conditions.[4]
Experimental Protocols
Protocol: Assessing this compound Stability in an Experimental Buffer via HPLC
This protocol outlines a general procedure to determine the stability of this compound in a specific buffer over time.
1. Materials:
-
This compound
-
High-purity organic solvent for stock solution (e.g., HPLC-grade DMSO or acetonitrile)
-
Experimental buffer of interest (e.g., PBS, Tris-HCl)
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade mobile phase components (e.g., acetonitrile and water with a suitable modifier like phosphoric acid)
2. Procedure:
-
Prepare a this compound Stock Solution: Accurately weigh and dissolve this compound in the chosen organic solvent to a known concentration (e.g., 10 mg/mL).
-
Prepare Working Solution: Dilute the stock solution with the experimental buffer to the final desired concentration for your experiment. Ensure the final concentration of the organic solvent is low and does not cause precipitation.
-
Incubation: Incubate the working solution under the same conditions as your experiment (e.g., temperature, light exposure).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution.
-
Sample Preparation for HPLC: Immediately dilute the aliquot with the mobile phase to a concentration suitable for HPLC analysis and to quench any further degradation.
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column.
-
Use a suitable isocratic or gradient mobile phase. A common starting point for fibrates is a mixture of acetonitrile and water (e.g., 75:25 v/v).[1]
-
Set the flow rate (e.g., 1.0 mL/min).[1]
-
Set the UV detector to the wavelength of maximum absorbance for this compound.
-
Inject the prepared samples from each time point.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak in the chromatograms for each time point.
-
Plot the peak area (or concentration) of this compound as a function of time.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Potential degradation pathways of this compound.
References
- 1. phmethods.net [phmethods.net]
- 2. scirp.org [scirp.org]
- 3. Stable amorphous solid dispersions of fenofibrate using hot melt extrusion technology: Effect of formulation and process parameters for a low glass transition temperature drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to avoid off-target effects of Ronifibrate in experiments
Welcome to the technical support center for Ronifibrate experimental design. This resource is intended for researchers, scientists, and drug development professionals to help troubleshoot and avoid potential off-target effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a hypolipidemic agent belonging to the fibrate class of drugs.[1] Its primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid and glucose metabolism.[2][3] Upon activation by a ligand like this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[4] This leads to increased fatty acid oxidation and a reduction in circulating triglycerides.[3]
Q2: What are the known on-target effects of this compound?
The on-target effects of this compound are mediated by the activation of PPARα and include:
-
Lipid Metabolism: Decreased plasma triglycerides, and to a lesser extent, increased high-density lipoprotein (HDL) cholesterol.[2]
-
Gene Regulation: Increased expression of genes involved in fatty acid transport and oxidation, such as CPT1A, ACOX1, and MCAD.[5][6]
-
Anti-inflammatory Effects: PPARα activation can have anti-inflammatory effects by inhibiting signaling pathways like NF-κB.[7]
Q3: What are the potential off-target effects of this compound?
As this compound is an investigational drug, a comprehensive public profile of its off-target effects is not available. However, based on studies with other fibrates like fenofibrate, potential off-target effects could be PPARα-independent.[5][8] These may include interactions with other cellular proteins or signaling pathways. It is crucial to experimentally verify that the observed effects of this compound are indeed mediated by PPARα.
Q4: How can I be sure the effects I'm seeing are on-target?
To confirm that the observed experimental effects are due to PPARα activation by this compound, a combination of the following strategies is recommended:
-
Use of PPARα Antagonists: Co-treatment with a specific PPARα antagonist, such as GW6471 or MK-886, should reverse the effects of this compound.[4]
-
Genetic Knockout/Knockdown Models: The effects of this compound should be absent or significantly diminished in cells or animals where the Ppara gene has been knocked out or its expression knocked down.[9][10]
-
Inactive Controls: If available, using an inactive enantiomer or a structurally similar but inactive analog of this compound as a negative control can help differentiate on-target from non-specific effects.[11][12]
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in in vitro results | 1. Inconsistent cell seeding density.2. This compound precipitation in media.3. Suboptimal this compound concentration. | 1. Ensure even cell suspension before plating and use calibrated pipettes.2. Visually inspect media for precipitation. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.3. Perform a dose-response experiment to determine the optimal concentration. |
| Unexpected or inconsistent in vivo effects | 1. Improper drug formulation or administration.2. Variability in drug metabolism between animals.3. Off-target effects at the administered dose. | 1. Ensure proper suspension of this compound in the vehicle and consistent administration technique (e.g., oral gavage).2. Use a sufficient number of animals per group to account for biological variability.3. Perform a dose-ranging study to find the lowest effective dose. Include control groups as described in the FAQs. |
| Observed effect is not blocked by a PPARα antagonist | 1. The effect is PPARα-independent (off-target).2. The antagonist concentration is too low or its potency is insufficient. | 1. Investigate potential off-target mechanisms. Consider performing a broad kinase selectivity screen or a Cellular Thermal Shift Assay (CETSA).2. Confirm the potency of the antagonist in your system using a known PPARα agonist. Perform a dose-response experiment for the antagonist. |
| Discrepancy between in vitro and in vivo results | 1. This compound is a prodrug and requires metabolic activation.2. Differences in drug metabolism and pharmacokinetics. | 1. This compound is an ester of clofibric acid and niacin; it is hydrolyzed in vivo to its active forms.[1] For in vitro experiments, consider using the active metabolite, fenofibric acid, or a cell line with metabolic capabilities.[13]2. Characterize the pharmacokinetic profile of this compound in your animal model. |
Data Presentation
Table 1: Comparative Potency of Fibrates on PPAR Subtypes
This table summarizes the half-maximal effective concentrations (EC50) of various fibrates for the activation of different PPAR subtypes. Lower EC50 values indicate higher potency. This data can help in selecting appropriate concentrations for experiments and understanding the selectivity profile of similar compounds.
| Compound | PPARα EC50 (µM) | PPARγ EC50 (µM) | PPARδ EC50 (µM) | Reference |
| Fenofibric Acid | 9.47 | 61.0 | No activation | [14] |
| Bezafibrate | 30.4 | 178 | 86.7 | [14] |
| GW7647 (selective PPARα agonist) | 0.00818 | - | - | [14] |
| GW2331 | 0.01 - 0.05 | 0.2 - 0.3 | >1.0 | [15] |
| Clofibric Acid | ~10-50 | - | - | [16] |
| Gemfibrozil | ~50-100 | - | - | [16] |
Note: Data for this compound is not publicly available. The data for fenofibric acid, the active metabolite of fenofibrate, is provided as a reference.
Experimental Protocols
Protocol 1: Luciferase Reporter Gene Assay for PPARα Activation
This protocol is used to quantify the ability of this compound to activate PPARα transcriptional activity.
Materials:
-
Cell line (e.g., HepG2, HEK293T)
-
PPARα expression vector
-
Luciferase reporter plasmid with a PPRE
-
Renilla luciferase control vector
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
Dual-luciferase reporter assay system
-
Luminometer
Methodology:
-
Cell Culture and Transfection: Co-transfect cells with the PPARα expression vector, PPRE-luciferase reporter plasmid, and Renilla luciferase control vector using a suitable transfection reagent.[4]
-
Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., GW7647).[4]
-
Lysis and Luciferase Assay: After 24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[17]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in activity relative to the vehicle control. Plot a dose-response curve to determine the EC50 value.[17]
Protocol 2: Quantitative PCR (qPCR) for PPARα Target Gene Expression
This protocol measures the effect of this compound on the mRNA expression of known PPARα target genes.
Materials:
-
Cells or tissues treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Methodology:
-
Cell/Tissue Treatment: Treat cells or animals with this compound at the desired concentrations and for the appropriate duration.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the samples and reverse transcribe it into cDNA.[18]
-
qPCR: Perform qPCR using primers for your target genes and a housekeeping gene for normalization.[6]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the expression levels in this compound-treated samples to the vehicle-treated controls.
Protocol 3: In Vivo Administration of this compound in Mice
This protocol outlines the administration of a fibrate, like this compound, to mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Mice (e.g., C57BL/6J, PPARα knockout)
Methodology:
-
Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle.[19]
-
Animal Dosing: Administer the this compound suspension to the mice via oral gavage. Dosages for fibrates in mice can range from 20 to 125 mg/kg/day.[19][20] A pilot study is recommended to determine the optimal dose.
-
Monitoring: Monitor the animals for changes in body weight, food intake, and overall health.[19]
-
Sample Collection: At the end of the study, collect blood and tissues for analysis.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound via PPARα activation.
References
- 1. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 2. worldwide.promega.com [worldwide.promega.com]
- 3. Kinase Selectivity Profiling System: TK-1 Protocol [worldwide.promega.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular Mechanisms of Fenofibrate-Induced Metabolic Catastrophe and Glioblastoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fenofibrate downregulates NF-κB signaling to inhibit proinflammatory cytokine secretion in human THP-1 macrophages and during primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples | MDPI [mdpi.com]
- 9. Transcriptional and phenotypic comparisons of Ppara knockout and siRNA knockdown mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ppar-alpha knockout mouse: Topics by Science.gov [science.gov]
- 11. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stereochemistry - Effect of enatiomers in pharmaceuticals - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 14. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. korambiotech.com [korambiotech.com]
- 18. Adverse Effects of Fenofibrate in Mice Deficient in the Protein Quality Control Regulator, CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Therapeutic effect of fenofibrate for non-alcoholic steatohepatitis in mouse models is dependent on regime design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ronifibrate Vehicle Selection for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for administering ronifibrate in animal studies. The following information is designed to troubleshoot common issues and answer frequently asked questions to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is vehicle selection important?
A1: this compound is a hypolipidemic agent belonging to the fibrate class of drugs.[1][2][3] It is an ester of clofibric acid and nicotinic acid.[1][2] Like many fibrates, this compound is expected to have low aqueous solubility, making its direct administration in aqueous vehicles challenging. The choice of an appropriate vehicle is critical to ensure the drug is properly solubilized or suspended, leading to consistent and reproducible dosing, optimal bioavailability, and minimal vehicle-induced side effects that could confound experimental results.[4][5][6]
Q2: What are the key physicochemical properties of this compound to consider for vehicle selection?
Q3: What are some common vehicles for administering poorly water-soluble compounds like this compound in animal studies?
A3: For poorly water-soluble drugs, a variety of vehicles can be considered. These can be broadly categorized as aqueous suspensions, lipid-based formulations, and organic co-solvents. Common examples include:
-
Aqueous Suspensions: Carboxymethylcellulose (CMC), methylcellulose, or tragacanth in water are frequently used to create uniform suspensions.
-
Oils: Corn oil, sesame oil, or peanut oil can be effective for highly lipophilic compounds.
-
Co-solvent Systems: Mixtures of water with organic solvents like polyethylene glycol (PEG), propylene glycol (PG), or dimethyl sulfoxide (DMSO) can be used to dissolve the compound. However, the potential for toxicity of the co-solvent must be carefully considered.[4]
Q4: How do I choose the best route of administration for this compound in my animal model?
A4: The route of administration depends on the study's objectives. For efficacy studies mimicking clinical use, oral gavage is the most common route for fibrates.[7] Intraperitoneal (IP) injections can also be used for initial screening studies to bypass first-pass metabolism. The chosen vehicle must be appropriate and safe for the selected route.
Troubleshooting Guide
Issue 1: this compound is precipitating out of my vehicle.
-
Q: I've prepared a solution of this compound in a vehicle, but it's crashing out. What should I do?
-
A: Precipitation indicates that the drug's solubility limit in the chosen vehicle has been exceeded.
-
Increase Vehicle Strength: If using a co-solvent system (e.g., PEG/water), try increasing the proportion of the organic solvent.
-
Sonication/Heating: Gentle heating or sonication can sometimes help dissolve the compound, but ensure it does not degrade the this compound. Always check for stability after such procedures.
-
Switch to a Suspension: If solubilization is not achievable at the desired concentration, consider formulating a micronized suspension in a vehicle like 0.5% CMC.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle might improve solubility. However, ensure the pH is within a physiologically tolerable range for the route of administration.
-
-
Issue 2: The prepared formulation is too viscous to administer.
-
Q: My this compound suspension in CMC is too thick to draw into a syringe for oral gavage. How can I fix this?
-
A: High viscosity can lead to inaccurate dosing.
-
Lower CMC Concentration: Try reducing the concentration of CMC (e.g., from 1% to 0.5%).
-
Use a Different Suspending Agent: Consider alternatives like methylcellulose, which may have different viscosity properties.
-
Increase Particle Size (with caution): While smaller particles are generally preferred for suspensions, a slightly larger, uniform particle size might reduce viscosity. However, this could impact bioavailability.
-
-
Issue 3: I'm observing adverse effects in my animals in the vehicle control group.
-
Q: My control animals, receiving only the vehicle, are showing signs of distress (e.g., lethargy, irritation). What could be the cause?
-
A: The vehicle itself may be causing toxicity.
-
Review Vehicle Toxicity Data: Check the literature for the known toxicity profile of the vehicle and its components at the concentration and route you are using.[4] For example, high concentrations of DMSO or PEG-400 can cause adverse effects.[4][8]
-
Reduce Co-solvent Concentration: If using a co-solvent, try to use the lowest effective concentration.
-
Switch to a More Inert Vehicle: Consider switching to a more biocompatible vehicle like an aqueous suspension or an oil-based formulation if appropriate for your compound and route of administration.
-
-
Quantitative Data on Common Vehicles
| Vehicle Component | Typical Concentration Range (Oral) | Key Properties & Considerations |
| Carboxymethylcellulose (CMC) | 0.5% - 1.0% (w/v) in water | - Forms uniform suspensions. - Generally well-tolerated. - Viscosity can be an issue at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 10% - 50% (v/v) in water or saline | - Good solubilizing agent for many compounds. - Can cause gastrointestinal irritation and have a laxative effect at higher concentrations.[4] |
| Propylene Glycol (PG) | 10% - 40% (v/v) in water or saline | - Another common co-solvent. - Can cause central nervous system depression at high doses.[4] |
| Dimethyl Sulfoxide (DMSO) | < 10% (v/v) in water or saline | - Excellent solubilizing power. - Can have its own biological effects and may enhance the penetration of other substances. Use with caution and at the lowest possible concentration.[4] |
| Corn Oil | Up to 100% | - Suitable for highly lipophilic compounds. - Can influence lipid metabolism, which may be a confounding factor in studies with a hypolipidemic agent. |
Experimental Protocols
Protocol: Preparation of a this compound Suspension for Oral Gavage
-
Micronize this compound: If necessary, micronize the this compound powder using a mortar and pestle or a mechanical mill to achieve a fine, uniform particle size. This will improve the stability and homogeneity of the suspension.
-
Prepare the Vehicle: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in purified water. To do this, slowly add 0.5 g of CMC to 100 mL of water while stirring vigorously to prevent clumping. Continue stirring until the CMC is fully dissolved.
-
Create a Paste: Weigh the required amount of micronized this compound. In a separate container, add a small amount of the 0.5% CMC vehicle to the this compound powder and triturate to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.
-
Dilute to Final Volume: Gradually add the remaining 0.5% CMC vehicle to the paste while continuously stirring or vortexing. Continue to mix until a homogenous suspension is formed.
-
Homogenize the Suspension: For optimal uniformity, homogenize the suspension using a suitable method, such as passing it through a colloid mill or using a high-speed homogenizer.
-
Storage and Handling: Store the suspension at the recommended temperature (typically 2-8°C) and protect it from light. Always re-suspend thoroughly by shaking or vortexing before each administration to ensure uniform dosing.
Visualizations
Caption: Decision workflow for selecting a suitable vehicle for this compound administration.
Caption: Hypothetical signaling pathway of this compound via PPARα activation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fenofibrate | VCA Animal Hospitals [vcahospitals.com]
- 8. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ronifibrate-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity observed during experiments with Ronifibrate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an investigational drug classified as a fibrate.[1][2] Its primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARα is a nuclear receptor that regulates the transcription of genes involved in lipid metabolism and fatty acid oxidation.[1][3] By activating PPARα, this compound is designed to lower elevated triglyceride levels in the blood.[1]
Q2: Why am I observing cytotoxicity in my cell lines when treated with this compound?
While primarily a lipid-lowering agent, fibrates like this compound can induce cytotoxicity, an effect that is being explored for its anticancer potential.[4][5] This phenomenon can be complex and may occur through several mechanisms:
-
Mitochondrial Impairment: Studies on the related fibrate, Fenofibrate, show it can accumulate in mitochondria and impair complex I of the electron transport chain. This leads to depleted intracellular ATP, metabolic stress, and subsequent cell death.[4][6]
-
Induction of Apoptosis: Fibrates can trigger programmed cell death (apoptosis) and cause cell-cycle arrest in various cancer cell lines.[5][7]
-
PPARα-Dependent and Independent Pathways: The cytotoxic effects can be mediated both by the activation of PPARα and through pathways independent of this receptor.[4][8]
-
Dose-Dependence: Cytotoxicity is often highly dose-dependent. Some studies show that at lower, clinically relevant concentrations (e.g., ≤50 µM), a fibrate may have no cytotoxic effect or could even be protective, whereas higher concentrations (e.g., ≥100 µM) induce significant cell death.[9]
Q3: How can I differentiate between apoptosis and necrosis induced by this compound?
Distinguishing between these two modes of cell death is crucial for understanding the compound's mechanism. A combination of assays is recommended for accurate assessment.[10]
-
To Detect Apoptosis (Programmed Cell Death):
-
Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.[11][12] It is often used with a viability dye like Propidium Iodide (PI) to separate early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measure the activity of key executioner enzymes in the apoptotic cascade, such as caspase-3 and caspase-7.[11][13]
-
-
To Detect Necrosis (Uncontrolled Cell Death):
Q4: Could the solvent used to dissolve this compound be the source of the observed cytotoxicity?
Yes, the solvent, most commonly DMSO, can be toxic to cells, especially at higher concentrations.[17]
-
Recommendation: Keep the final concentration of DMSO in the culture medium below 0.5% to avoid solvent-induced toxicity.[18]
-
Essential Control: Always include a "vehicle control" in your experimental design. This consists of cells treated with the same final concentration of the solvent alone, allowing you to distinguish between the effects of this compound and the solvent.[17]
Section 2: Troubleshooting Guide for Cytotoxicity Assays
This guide addresses common issues encountered when measuring this compound's effects on cell viability and cytotoxicity.
| Problem | Potential Cause | Recommended Solution |
| High variability or inconsistent results between experiments. | Inconsistent Cell Seeding: Uneven cell distribution across wells.[17] | Ensure a homogenous, single-cell suspension before plating. Visually inspect the plate post-seeding to confirm even distribution. |
| Edge Effects: Evaporation and temperature fluctuations in the outer wells of a microplate.[18] | Avoid using the outer wells for experimental data. Fill these perimeter wells with sterile PBS or media to maintain humidity.[18] | |
| Variable Incubation Times: Inconsistent timing for cell seeding, compound treatment, or reagent addition.[18] | Standardize all experimental timelines. Use timers to ensure consistency across all plates and experiments. | |
| Absorbance readings are too low (e.g., in MTT/XTT assays). | Low Cell Density: The number of viable cells is too low to generate a strong signal.[18] | Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. |
| Compound Interference: this compound may directly interact with and reduce the tetrazolium salt (e.g., MTT, XTT).[17] | Run a cell-free control (medium + compound + assay reagent) to check for direct chemical reduction. If interference is confirmed, consider an alternative assay with a different detection principle (e.g., LDH release). | |
| High background signal in control wells (e.g., in LDH assay). | High Endogenous LDH in Serum: The serum used to supplement the culture medium may have high levels of LDH.[18][19] | Test the serum lot for LDH activity before use. Alternatively, reduce the serum concentration or use a serum-free medium during the final assay steps.[18] |
| Cell Damage During Handling: Overly forceful pipetting can rupture cell membranes, causing premature LDH release.[18] | Handle cells gently during media changes and reagent additions. Avoid creating bubbles.[20] | |
| Microbial Contamination: Bacteria or yeast can contribute to background signals.[18] | Visually inspect plates for any signs of contamination and regularly test your cell cultures. | |
| No significant cytotoxicity observed at expected concentrations. | Suboptimal Treatment Duration: The incubation time with this compound may be too short to induce a cytotoxic response.[17] | Perform a time-course experiment, testing various treatment durations (e.g., 24, 48, and 72 hours) to identify the optimal time point. |
| Compound Inactivity: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.[17] | Store the compound according to the manufacturer's recommendations. Prepare fresh dilutions from a stock solution for each experiment. | |
| Cell Line Resistance: The chosen cell line may be inherently resistant to this compound's cytotoxic effects. | Test this compound on a different cell line known to be sensitive as a positive control. Perform a dose-response experiment with a wider range of concentrations. |
Section 3: Data Presentation
Quantitative data should be structured to allow for clear interpretation and comparison.
Table 1: Example IC₅₀ Values for a Fibrate Compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) | Assay Method |
| U-87 MG | Glioblastoma | 48 | 75.5 | MTT Assay |
| LN-229 | Glioblastoma | 48 | 62.1 | MTT Assay |
| MDA-MB-231 | Breast Cancer | 72 | 89.3 | XTT Assay |
| HepG2 | Liver Cancer | 48 | 110.2 | LDH Release |
| A549 | Lung Cancer | 72 | 150.8 | MTT Assay |
| Note: The data presented above are illustrative and intended for representational purposes only. |
Section 4: Key Experimental Protocols & Visualizations
Detailed methodologies and visual workflows are essential for reproducibility and clarity.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[21][22]
Materials:
-
Cells and complete culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT reagent (5 mg/mL in sterile PBS)[23]
-
Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)[23]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired compound concentrations. Include vehicle controls (solvent only).[21]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[22][23]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.[23] Place the plate on an orbital shaker for 15 minutes to dissolve the crystals.[22]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[21]
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
This assay quantifies cytotoxicity by measuring LDH released from cells with damaged membranes.[14]
Materials:
-
Cells and complete culture medium
-
This compound stock solution
-
96-well plates
-
Commercial LDH cytotoxicity assay kit (containing assay buffer, substrate mix, and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.
-
Prepare Controls: In addition to your treated wells, prepare:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Vehicle-treated cells plus 10 µL of lysis buffer (from kit) 45 minutes before the end of incubation.
-
Background Control: Medium only.
-
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (assay buffer + substrate mix) to each well containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[14]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[14]
-
Absorbance Measurement: Measure the absorbance at 490-520 nm.[14]
-
Data Analysis: Subtract the background control absorbance from all other readings. Calculate percent cytotoxicity using the formula: (% Cytotoxicity) = 100 * (Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release).
Protocol 3: Apoptosis Detection using Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[13]
Materials:
-
Cells and complete culture medium
-
This compound stock solution
-
Annexin V-FITC and PI staining kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding & Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualized Workflows and Pathways
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Fibrates - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Fenofibrate-Induced Metabolic Catastrophe and Glioblastoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Properties of Fenofibrate: A Repurposing Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of fenofibrate-induced metabolic catastrophe and glioblastoma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fenofibrate inhibited pancreatic cancer cells proliferation via activation of p53 mediated by upregulation of LncRNA MEG3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fenofibrate inhibits TGF‐β‐induced myofibroblast differentiation and activation in human lung fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fenofibrate attenuates the cytotoxic effect of cisplatin on lung cancer cells by enhancing the antioxidant defense system in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. biotium.com [biotium.com]
- 14. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of necrosis by release of lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. benchchem.com [benchchem.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. broadpharm.com [broadpharm.com]
Technical Support Center: Enhancing the Bioavailability of Ronifibrate Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the bioavailability of Ronifibrate formulations. Given the limited publicly available formulation data specific to this compound, this guide leverages data from the closely related and well-studied fibrate, fenofibrate, as a practical proxy. This approach provides a robust starting point for experimental design and problem-solving.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for oral delivery?
Like other fibrates, this compound is expected to be a poorly water-soluble compound. This characteristic is the primary hurdle to achieving adequate oral bioavailability.[1][2] Poor aqueous solubility can lead to a low dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for drug absorption.[1][2] Consequently, this can result in low and variable plasma concentrations, potentially reducing therapeutic efficacy. For instance, early formulations of fenofibrate required co-administration with meals to enhance absorption.[1][3]
Q2: What are the key physicochemical properties of this compound I should consider?
While specific experimental data for this compound is scarce, we can infer some properties from its chemical structure and data from similar fibrates like fenofibrate.
Table 1: Physicochemical Properties of this compound and Fenofibrate (as a proxy)
| Property | This compound | Fenofibrate (Proxy) | Reference |
| Molecular Formula | C19H20ClNO5 | C20H21ClO4 | [4][5][6] |
| Molecular Weight | 377.82 g/mol | 360.8 g/mol | [4][5][6] |
| LogP | Not available | 5.2 | [7] |
| Melting Point | Not available | 79-82 °C | [6] |
| Aqueous Solubility | Expected to be very low | Sparingly soluble in aqueous buffers | [8] |
| Organic Solvent Solubility | Not available | Soluble in ethanol, DMSO, and DMF | [8] |
Note: The data for fenofibrate is provided as a reference due to the limited availability of specific data for this compound.
Q3: Which formulation strategies are most promising for enhancing this compound's bioavailability?
Several advanced formulation techniques have proven effective for poorly water-soluble drugs and are highly relevant for this compound:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier at a molecular level.[9] Upon administration, the carrier dissolves rapidly, releasing the drug as fine, amorphous particles with a high surface area, thereby enhancing dissolution and absorption.[9]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range significantly increases the surface area-to-volume ratio.[10][11] This leads to a faster dissolution rate and improved bioavailability.[10][11]
-
Lipid-Based Formulations: These formulations involve dissolving or suspending this compound in lipids, surfactants, and co-solvents.[12][13][14] These systems can improve drug solubilization in the GI tract and facilitate absorption through lymphatic pathways, which can also reduce first-pass metabolism.[14]
Troubleshooting Guide
Issue 1: Low and Variable Bioavailability in Preclinical Studies
-
Question: My in vivo studies with a simple this compound suspension are showing low and inconsistent plasma concentrations. What could be the cause and how can I improve it?
-
Answer:
-
Potential Cause: The primary reason is likely the poor aqueous solubility and slow dissolution of the crystalline drug in the gastrointestinal fluids. The variability could be due to differences in GI transit time and food effects.
-
Troubleshooting Steps:
-
Characterize the solid state: Confirm the crystalline form of your this compound powder using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Different polymorphs can have different solubilities.
-
Particle Size Reduction: If not already done, micronize the drug powder to increase the surface area.
-
Formulation Enhancement: Move beyond a simple suspension. Consider developing a solid dispersion, nanoparticle formulation, or a lipid-based system to significantly improve dissolution.
-
Excipient Selection: Ensure the excipients used in your formulation are compatible with this compound and do not negatively impact its solubility. For example, certain polymers like HPMC and chitosan have been shown to reduce the solubility of fenofibrate in simulated intestinal fluids under specific conditions.[15]
-
-
Issue 2: Poor In Vitro Dissolution Rate
-
Question: I have prepared a solid dispersion of this compound, but the in vitro dissolution is still not optimal. What should I investigate?
-
Answer:
-
Potential Causes:
-
The drug may not be in a fully amorphous state within the polymer matrix.
-
The chosen polymer carrier may not be suitable or the drug-to-carrier ratio may be too high, leading to drug recrystallization.
-
The dissolution medium may not be appropriate (lacking sink conditions).
-
-
Troubleshooting Steps:
-
Solid-State Analysis: Use DSC and XRPD to check for any residual crystallinity in your solid dispersion. The absence of a melting endotherm for this compound in the DSC thermogram and a halo pattern in the XRPD diffractogram would indicate a fully amorphous state.
-
Optimize Drug Loading: Prepare solid dispersions with varying drug-to-carrier ratios. A lower drug loading often ensures better miscibility and stability of the amorphous form.
-
Carrier Selection: Experiment with different hydrophilic carriers. For fenofibrate solid dispersions, carriers like PEG 6000, Poloxamer 407, and HPMCAS have been shown to be effective.[7][9]
-
Dissolution Medium: For highly lipophilic drugs like fibrates, the dissolution medium may require the addition of a surfactant (e.g., sodium lauryl sulfate - SLS) to ensure sink conditions, mimicking the presence of bile salts in the intestine.[7]
-
-
Issue 3: Instability of Amorphous Formulations
-
Question: My amorphous this compound formulation (e.g., solid dispersion) shows good initial dissolution but is physically unstable and recrystallizes over time. How can I improve its stability?
-
Answer:
-
Potential Cause: The amorphous state is thermodynamically unstable. Recrystallization can be triggered by factors like temperature, humidity, and high drug loading.
-
Troubleshooting Steps:
-
Polymer Selection: Choose a polymer with a high glass transition temperature (Tg) that can form strong intermolecular interactions (e.g., hydrogen bonds) with this compound. This will reduce molecular mobility and inhibit recrystallization. HPMCAS is a good candidate for this purpose.[7]
-
Optimize Drug Loading: As mentioned before, reducing the drug concentration in the polymer matrix can enhance stability.
-
Storage Conditions: Store the formulation in a cool, dry place, protected from moisture. Use of desiccants in the packaging is recommended.
-
Add a Second Stabilizer: In some cases, a ternary solid dispersion with the addition of a surfactant can improve both dissolution and stability.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol is based on a common method used for preparing solid dispersions of fenofibrate.[16]
-
Materials: this compound, Polyvinylpyrrolidone (PVP) K30, Dichloromethane (DCM), Methanol.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:4 w/w).
-
Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of DCM and methanol in a round-bottom flask.
-
The solvent is then removed under reduced pressure using a rotary evaporator at 40°C.
-
The resulting solid film is further dried in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
The dried solid dispersion is then scraped, pulverized using a mortar and pestle, and sieved.
-
The resulting powder should be characterized for its solid state (DSC, XRPD), drug content, and in vitro dissolution.
-
Protocol 2: Formulation of this compound Nanoparticles by Nanoprecipitation
This protocol is adapted from a method used for fenofibrate nanoparticle preparation.[10][17]
-
Materials: this compound, Eudragit L100, Polyvinyl alcohol (PVA), Acetone, Methanol.
-
Procedure:
-
Dissolve this compound in acetone.
-
Dissolve Eudragit L100 in methanol.
-
Mix the two organic solutions.
-
Prepare an aqueous solution of PVA (e.g., 1% w/v), which will act as a stabilizer.
-
Add the organic phase dropwise into the aqueous phase under constant magnetic stirring at a moderate speed (e.g., 700 rpm).
-
Continue stirring for a specified period (e.g., 2 hours) to allow for the evaporation of the organic solvents.
-
The resulting nanosuspension can be used as is or further processed (e.g., lyophilized) to obtain a solid nanoparticle powder.
-
Characterize the nanoparticles for particle size, zeta potential, drug entrapment efficiency, and in vitro release.
-
Protocol 3: Development of a Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol is based on general principles for developing lipid-based formulations for drugs like fenofibrate.[18]
-
Materials: this compound, Oil (e.g., Capryol 90), Surfactant (e.g., Cremophor EL), Co-surfactant (e.g., Transcutol P).
-
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Phase Diagram Construction: Construct ternary phase diagrams with the selected oil, surfactant, and co-surfactant to identify the microemulsion region. This is done by mixing the components in different ratios and observing the formation of a clear, single-phase system upon dilution with water.
-
Formulation Preparation: Prepare the SMEDDS pre-concentrate by dissolving the required amount of this compound in the selected oil, followed by the addition of the surfactant and co-surfactant. The mixture is vortexed until a clear solution is obtained.
-
Characterization: Evaluate the prepared SMEDDS for self-emulsification efficiency, droplet size analysis upon dilution, and in vitro drug release using a lipolysis model to simulate digestion.
-
Quantitative Data Summary
The following tables summarize in vivo bioavailability data for different fenofibrate formulations, which can serve as a benchmark for this compound formulation development.
Table 2: Pharmacokinetic Parameters of Different Fenofibrate Formulations in Rats [11]
| Formulation | Cmax (µg/mL) | AUC (h*µg/mL) | Relative Bioavailability (%) |
| Fenofibrate Powder | 2.36 ± 0.34 | 17.72 ± 1.52 | 100 |
| PVP Nanospheres | 6.73 ± 1.75 | 61.01 ± 14.66 | ~344 |
| HP-β-CD Nanocorpuscles | 6.46 ± 1.83 | 42.59 ± 11.55 | ~240 |
| Gelatin Nanocapsules | 9.14 ± 2.47 | 96.80 ± 15.42 | ~546 |
Table 3: Effect of Food on the Bioavailability of a Fenofibrate Formulation (IDD-P) [3]
| Condition | Ratio of Least Squares Means of AUC (Fed vs. Fasting) | 90% Confidence Interval |
| High-Fat Meal | 104.99% | 95.38% - 115.58% |
| High-Fat Meal | 118.76% | 113.38% - 124.40% |
| High-Fat Meal | 113.56% | 107.54% - 119.93% |
| Low-Fat Meal | 111.06% | 106.06% - 116.32% |
| Low-Fat Meal | 110.64% | 104.75% - 116.86% |
Note: A 90% confidence interval within 80% to 125% indicates equivalent bioavailability, suggesting this particular formulation can be taken without regard to meals.
Visualizations
Caption: A typical experimental workflow for developing a bioavailable this compound formulation.
Caption: The signaling pathway of this compound via PPAR-α activation to regulate lipid metabolism.
References
- 1. Fibric Acid Antilipemic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A new fenofibrate formulation: results of six single-dose, clinical studies of bioavailability under fed and fasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C19H20ClNO5 | CID 68671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Stable amorphous solid dispersions of fenofibrate using hot melt extrusion technology: Effect of formulation and process parameters for a low glass transition temperature drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced oral bioavailability of fenofibrate using polymeric nanoparticulated systems: physicochemical characterization and in vivo investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacophorejournal.com [pharmacophorejournal.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Excipient Impact on Fenofibrate Equilibrium Solubility in Fasted and Fed Simulated Intestinal Fluids Assessed Using a Design of Experiment Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sustained-Release Solid Dispersions of Fenofibrate for Simultaneous Enhancement of the Extent and Duration of Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsonline.com [ijpsonline.com]
- 18. Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Administration of Ronifibrate to Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ronifibrate in long-term animal studies. As specific long-term administration data for this compound is limited in publicly available literature, this guide draws upon established knowledge of the fibrate class of drugs, including fenofibrate and clofibrate, to address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a hypolipidemic agent. In the body, it is hydrolyzed into its active metabolites: clofibric acid and nicotinic acid.[1] The primary mechanism of action for the clofibric acid component is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][3] PPARα is a nuclear receptor that plays a central role in the regulation of lipid metabolism. Its activation leads to an increase in the transcription of genes involved in fatty acid uptake, transport, and catabolism, ultimately resulting in reduced triglyceride levels and increased high-density lipoprotein (HDL) cholesterol.[2][4][5] Nicotinic acid also contributes to the lipid-lowering effects.
Q2: What are the common animal models used for studying this compound and other fibrates?
Rodents, particularly rats and mice, are the most common models for studying the efficacy and toxicity of fibrates.[6][7][8] Canine models have also been used, particularly for assessing cardiovascular and metabolic effects.[9] The choice of model often depends on the specific research question, with certain strains being more susceptible to developing hyperlipidemia.
Q3: What are the potential adverse effects to monitor during long-term this compound administration?
Based on studies with other fibrates, researchers should monitor for the following potential adverse effects:
-
Hepatotoxicity: Liver enlargement (hepatomegaly) is a common finding in rodents treated with fibrates.[10] Regular monitoring of liver enzymes (ALT, AST) is crucial.[11]
-
Nephrotoxicity: Changes in kidney function, including alterations in serum creatinine and blood urea nitrogen (BUN), have been reported with long-term fibrate use in some studies.[1][12]
-
Myopathy: Muscle toxicity, characterized by muscle weakness, pain, and elevated creatine kinase (CK) levels, is a known, though less common, side effect of fibrates.[11]
-
Gastrointestinal Issues: Diarrhea, decreased appetite, and weight loss can occur.[6]
-
Hematological Changes: Mild decreases in hemoglobin, hematocrit, and white blood cell counts have been observed, though they typically stabilize over time.[13][14]
Q4: How should this compound be formulated for oral administration in animal models?
As this compound is a poorly water-soluble compound, formulation is critical for ensuring adequate bioavailability. For preclinical studies, this compound is typically administered as a suspension or in a lipid-based formulation.[15][16][17] Common vehicles for oral gavage in rodents include:
-
0.5% or 1% Carboxymethylcellulose (CMC) in water
-
Corn oil or other edible oils
-
Self-microemulsifying drug delivery systems (SMEDDS) for enhanced absorption[15]
The specific formulation should be optimized and validated for stability and bioavailability before initiating long-term studies.
Troubleshooting Guides
Issue 1: Significant Weight Loss or Decreased Food Intake
-
Possible Cause:
-
Gastrointestinal distress: Fibrates can cause gastrointestinal upset, leading to reduced appetite.[6]
-
Systemic toxicity: Higher doses may lead to systemic effects that reduce overall well-being and appetite.
-
Taste aversion: The formulation may be unpalatable to the animals.
-
Stress from administration: Repeated oral gavage can be stressful and impact animal welfare and food intake.[18][19]
-
-
Troubleshooting Steps:
-
Dose Reduction: Temporarily reduce the dose to see if appetite improves. If so, consider a dose-escalation design.
-
Formulation Adjustment:
-
If using a suspension, ensure it is homogenous to avoid administering a concentrated dose.
-
Consider flavoring agents (if appropriate for the study) to improve palatability.
-
For long-term studies, explore voluntary ingestion methods, such as incorporating the drug into a palatable diet or gel, to reduce administration stress.[18]
-
-
Monitor Animal Welfare: Closely observe animals for other signs of distress. Provide supportive care, such as ensuring easy access to food and water.
-
Dietary Support: Provide a highly palatable and energy-dense diet to encourage eating.
-
Issue 2: Elevated Liver Enzymes (ALT, AST)
-
Possible Cause:
-
Hepatotoxicity: Fibrates are known to cause hepatomegaly and can lead to liver damage, especially at higher doses.[10]
-
Peroxisome Proliferation (in rodents): Fibrates induce peroxisome proliferation in the liver of rodents, which is associated with hepatomegaly. While this is a known species-specific effect, it can contribute to elevated liver enzymes.
-
-
Troubleshooting Steps:
-
Confirm Findings: Repeat the liver enzyme measurements to rule out sample handling errors.
-
Dose Adjustment: Reduce the dose of this compound.
-
Histopathological Analysis: At the end of the study, or if signs of severe toxicity are observed, perform a thorough histopathological examination of the liver to assess the extent of any damage.
-
Monitor Other Parameters: Assess other markers of liver function, such as bilirubin and albumin, to get a more complete picture of liver health.
-
Issue 3: Increased Serum Creatinine or BUN Levels
-
Possible Cause:
-
Troubleshooting Steps:
-
Assess Hydration Status: Ensure animals have adequate access to water and are well-hydrated.
-
Urinalysis: Perform a urinalysis to check for proteinuria and other signs of kidney damage.
-
Dose Reduction: Lower the dose of this compound and monitor renal parameters closely.
-
Histopathology: Conduct a histopathological examination of the kidneys at the end of the study to look for any structural changes.
-
Quantitative Data from Fibrate Studies in Animal Models
Disclaimer: The following data is from studies on Fenofibrate and Bezafibrate and should be used as a general reference for potential observations with this compound.
Table 1: Reported Doses and Effects of Fenofibrate in Rodent Models
| Animal Model | Dose Range (mg/kg/day) | Duration | Key Findings | Reference |
| Rats | 50 - 300 | 10 days | Hepatomegaly, increased plasma ALT and AST at high doses, muscle weight reduction at high doses. | [11] |
| Rats | 100 - 400 (Clofibrate) | Up to 12 months | Hepatomegaly, increased liver cell turnover with long-term high doses. | [8] |
| Mice | 25 - 125 | Therapeutic & Preventive | Significant decrease in hepatic steatosis, inflammation, and fibrosis in NASH models. Higher doses showed some pro-inflammatory effects. | [20] |
| Mice | 30 | Not specified | Decreased food intake. | [21] |
Table 2: Reported Doses and Effects of Fenofibrate in Canine Models
| Study Type | Dose Range (mg/kg/day) | Duration | Key Findings | Reference |
| Dose-escalation clinical trial | 2.2 - 13.5 (median 6.4) | 3 - 9 weeks | Normalization of triglycerides. Quiet demeanor and firm stools reported in one dog. | [9] |
| Clinical Study | 6 - 10 | Not specified | Prescribed for dogs with diabetes mellitus and hyperlipidemia. | [22] |
Experimental Protocols
Protocol 1: General Long-Term Oral Administration of a Fibrate Suspension in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats, 8-10 weeks old at the start of the study.
-
Acclimatization: Acclimatize animals to the facility for at least one week before the start of the experiment. House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.
-
Formulation Preparation (Example):
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
-
Levigate the required amount of this compound powder with a small amount of the CMC solution to form a smooth paste.
-
Gradually add the remaining CMC solution while stirring continuously to achieve the desired final concentration.
-
Prepare the suspension fresh daily or as dictated by stability studies. Keep the suspension under continuous agitation during dosing to ensure homogeneity.
-
-
Dosing:
-
Administer the this compound suspension once daily via oral gavage.
-
The volume of administration should be based on the most recent body weight (e.g., 5 mL/kg).
-
A control group should receive the vehicle (0.5% CMC) only.
-
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity, changes in behavior, and overall well-being.
-
Weekly: Record body weight and food consumption.
-
Monthly (or as indicated): Collect blood samples (e.g., via tail vein or saphenous vein) for hematology and clinical chemistry analysis (including liver enzymes, renal function parameters, and lipid profile).
-
-
Termination and Necropsy:
-
At the end of the study period, euthanize the animals.
-
Perform a gross necropsy, and collect major organs (liver, kidneys, heart, spleen, muscle, etc.).
-
Weigh the liver and kidneys.
-
Fix tissues in 10% neutral buffered formalin for histopathological examination.
-
Visualizations
Caption: PPARα signaling pathway activated by this compound.
Caption: General experimental workflow for long-term this compound studies.
Caption: Troubleshooting logic for adverse events.
References
- 1. Fenofibrate-induced renal dysfunction, yes or no? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Safety, Toxicology, and Pharmacokinetic Studies According to the ICH S9 Guideline for a Novel Fusion Protein tTF-NGR Targeting Procoagulatory Activity into Tumor Vasculature: Are Results Predictive for Humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Liver Protective Effect of Fenofibrate in NASH/NAFLD Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the effect of bezafibrate with ginkgo biloba extracts in an animal model of hepatotoxicity induced by doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Dose Fenofibrate Stimulates Multiple Cellular Stress Pathways in the Kidney of Old Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Time and dose study on the response of rats to the hypolipidaemic drug fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of a micronized, nanocrystal fenofibrate formulation in treatment of hyperlipidemia in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fenofibrate-promoted hepatomegaly and liver regeneration are PPARα-dependent and partially related to the YAP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of low and high doses of fenofibrate on protein, amino acid, and energy metabolism in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fenofibrate-associated nephrotoxicity: a review of current evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. Enhancement of oral bioavailability of fenofibrate by solid self-microemulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of self-nanoemulsifying drug delivery systems for the enhancement of solubility and oral bioavailability of fenofibrate, a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Parameters Which Influence Voluntary Ingestion of Supplements in Rats [mdpi.com]
- 19. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Therapeutic effect of fenofibrate for non-alcoholic steatohepatitis in mouse models is dependent on regime design [frontiersin.org]
- 21. Reduction of Food Intake by Fenofibrate is Associated with Cholecystokinin Release in Long-Evans Tokushima Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of Fenofibrate on Markers of Gut Barrier Function in Dogs With Naturally Occurring Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Methods for Detecting Ronifibrate Metabolites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining High-Performance Liquid Chromatography (HPLC) methods for the detection and quantification of Ronifibrate and its primary metabolites, clofibric acid and nicotinic acid.
Experimental Protocol: Simultaneous Determination of this compound and its Metabolites
This protocol is a starting point for method development and may require optimization based on your specific instrumentation and sample matrix.
1. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: AcetonitrileGradient elution may be required for optimal separation. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at 230 nm (for Clofibric Acid) and 261 nm (for Nicotinic Acid). A Diode Array Detector (DAD) is recommended. |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
2. Standard Solution Preparation:
-
Prepare individual stock solutions of this compound, clofibric acid, and nicotinic acid (1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
From the stock solutions, prepare a mixed working standard solution containing all three analytes at a concentration appropriate for your expected sample concentrations.
-
Prepare a series of calibration standards by diluting the mixed working standard solution with the mobile phase.
3. Sample Preparation (from plasma):
-
To 500 µL of plasma, add a suitable internal standard.
-
Perform protein precipitation by adding 1 mL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and its metabolites.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with residual silanols on the column.- pH of the mobile phase is close to the pKa of the analytes.- Column overload. | - Use a high-purity, end-capped C18 column.- Adjust the mobile phase pH. For acidic analytes like clofibric acid and nicotinic acid, a lower pH (e.g., 2.5-3.5) will ensure they are in their protonated form, leading to better retention and peak shape.[1] - Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | - Inadequate column equilibration between injections.- Fluctuations in mobile phase composition.- Pump malfunction or leaks.- Temperature fluctuations. | - Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection.[2] - Prepare fresh mobile phase daily and degas thoroughly.[2] - Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[2] - Use a column oven to maintain a stable temperature.[2] |
| Poor Resolution Between Peaks | - Mobile phase composition is not optimal.- Inappropriate column chemistry.- Gradient slope is too steep. | - Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient may be necessary to separate the polar nicotinic acid from the more retained clofibric acid and this compound.- Consider a column with a different selectivity, such as a polar-embedded or phenyl-hexyl phase.- Optimize the gradient profile, including the initial and final mobile phase compositions and the gradient time. |
| Baseline Noise or Drift | - Contaminated mobile phase or column.- Air bubbles in the system.- Detector lamp aging. | - Use HPLC-grade solvents and freshly prepared mobile phase.[2] - Degas the mobile phase and purge the pump to remove air bubbles.[2] - If the noise is periodic, it may be due to pump pulsations; check the pump's pulse dampener.- If the detector lamp has exceeded its lifetime, replace it. |
| Ghost Peaks | - Carryover from previous injections.- Contamination in the sample or mobile phase. | - Implement a needle wash step in the autosampler sequence.- Inject a blank (mobile phase) after a high-concentration sample to check for carryover.- Ensure all glassware and vials are clean. |
Frequently Asked Questions (FAQs)
Q1: Why am I having trouble retaining nicotinic acid on my C18 column?
A1: Nicotinic acid is a polar compound and may have limited retention on a traditional C18 column, especially with a high percentage of organic solvent in the mobile phase. To improve retention, you can:
-
Decrease the initial percentage of organic solvent in your gradient.
-
Use a mobile phase with a lower pH (around 2.5-3.5) to suppress the ionization of the carboxylic acid group.
-
Consider using a column specifically designed for polar analytes, such as a polar-embedded or aqueous C18 column.
Q2: How can I improve the separation of this compound from its metabolite, clofibric acid?
A2: this compound, being an ester, is less polar than its carboxylic acid metabolite, clofibric acid. A gradient elution is generally effective for separating compounds with different polarities. Start with a lower percentage of organic solvent to retain and separate the more polar metabolites, then increase the organic content to elute the parent drug. Adjusting the gradient slope and time will be key to optimizing the resolution between these two peaks.
Q3: What is the purpose of adding an acid, like phosphoric acid, to the mobile phase?
A3: Adding an acid to the mobile phase serves two main purposes in this analysis. First, it controls the pH of the mobile phase to ensure consistent ionization of the acidic metabolites, clofibric acid and nicotinic acid. By keeping the pH low, these compounds remain in their less polar, protonated form, which improves their retention on a reverse-phase column and leads to sharper, more symmetrical peaks. Second, it can help to mask the effects of any active silanol groups on the silica-based column packing material, further reducing peak tailing.
Q4: My baseline is drifting upwards during the gradient run. What could be the cause?
A4: An upward drifting baseline during a gradient elution is often due to the mobile phase components having different UV absorbance at the detection wavelength. Ensure that both your aqueous and organic mobile phase components are of high purity and have low UV absorbance at your chosen wavelength. It can also be caused by inadequate column equilibration at the initial gradient conditions.
Q5: Can I use a different sample preparation method?
A5: Yes, other sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used. SPE may offer a cleaner sample extract compared to protein precipitation, which can be beneficial for method robustness and column longevity. The choice of method will depend on the sample matrix, required sensitivity, and available resources.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound metabolites.
Caption: Logical flow for troubleshooting common HPLC problems.
References
Validation & Comparative
Ronifibrate versus fenofibrate efficacy in preclinical models
In the landscape of lipid-lowering therapies, both ronifibrate and fenofibrate belong to the fibrate class of drugs, exerting their effects primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα). This shared mechanism of action positions them as key players in the management of dyslipidemia, a condition characterized by abnormal lipid levels in the blood. While fenofibrate has been extensively studied in preclinical models, providing a wealth of efficacy data, this compound, a distinct chemical entity, remains less documented in publicly available preclinical literature. This guide provides a comparative overview based on the available evidence, highlighting the established preclinical profile of fenofibrate and the anticipated effects of this compound as a fellow PPARα agonist.
Mechanism of Action: A Shared Pathway
Both this compound and fenofibrate function as agonists of PPARα, a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in lipid and lipoprotein metabolism, as well as inflammation.[1][2] The activation of PPARα leads to a cascade of downstream effects aimed at improving the lipid profile.
Key mechanistic actions include:
-
Enhanced Lipolysis and Triglyceride Clearance: PPARα activation boosts the expression of lipoprotein lipase (LPL), an enzyme responsible for breaking down triglycerides in lipoproteins. It also decreases the expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL, further promoting triglyceride clearance.
-
Increased Fatty Acid Oxidation: By upregulating genes involved in fatty acid uptake and beta-oxidation in the liver and muscle, these drugs reduce the availability of fatty acids for triglyceride synthesis.[2]
-
Modulation of HDL Cholesterol: PPARα activation increases the production of apolipoproteins A-I and A-II, the primary protein components of high-density lipoprotein (HDL), often referred to as "good cholesterol," contributing to increased HDL levels.[2]
-
Anti-inflammatory Effects: Beyond lipid modulation, PPARα activation has been shown to exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes.[3][4]
Preclinical Efficacy of Fenofibrate: A Data-Driven Overview
Extensive preclinical research has established the efficacy of fenofibrate in various animal models, demonstrating its potent lipid-lowering and anti-atherosclerotic properties.
Lipid Profile Modulation
Fenofibrate has been shown to significantly improve lipid profiles in several preclinical models.
| Animal Model | Key Findings | Reference |
| Ovariectomized LDL receptor-null mice | Prevented high-fat diet-induced increases in body weight and white adipose tissue mass; reduced serum lipids. | [5] |
| Hyperlipidemic Rats | Reduced plasma triglyceride and cholesterol concentrations. Ciprofibrate, another fibrate, was found to be more potent in this model. | [6] |
| Obese Rhesus Monkeys | Decreased serum triglycerides by 55% and LDL-C by 27%, while increasing HDL-C by 35% at a dose of 30 mg/kg twice daily. |
Anti-Inflammatory Effects
Preclinical studies have also highlighted the anti-inflammatory actions of fenofibrate, which are thought to contribute to its cardiovascular benefits.
| Model | Key Findings | Reference |
| Carrageenan-induced paw edema in rats | Fenofibric acid, the active metabolite of fenofibrate, exhibited potent anti-inflammatory activity. | [7] |
| In vitro (human recombinant COX-2 enzyme) | Fenofibric acid and fenofibrate inhibited COX-2 enzyme activity with IC50 values of 48 nM and 82 nM, respectively. | [7] |
| Various disease models | Suppresses pro-inflammatory cytokine production. | [3][4] |
Effects on Atherosclerosis
Fenofibrate has demonstrated significant anti-atherosclerotic effects in preclinical models of the disease.
| Animal Model | Key Findings | Reference |
| Hypercholesterolemic atherosclerotic rabbits | Induced plaque regression, with an 11% decrease in vessel wall area compared to a 15% increase in the placebo group. Also decreased macrophage content and increased smooth muscle cell/collagen content in atherosclerotic lesions. | [8] |
| Atheromatous rabbits with plaque rupture | Decreased in vivo tissue factor expression by 42% and plaque cholesterol content. Improved the reendothelialization process by 51%. | [9] |
| African Green Monkeys | Significantly less frequent peripheral atherosclerosis compared to controls. Ameliorated atherogenesis in the aorta. | [10] |
This compound: An Extrapolation of Efficacy
-
Lipid-Lowering Effects: A reduction in triglyceride levels and an increase in HDL cholesterol are expected to be the primary outcomes of this compound treatment in relevant animal models.
-
Anti-inflammatory Properties: As a PPARα agonist, this compound is likely to possess anti-inflammatory properties, contributing to its potential cardiovascular benefits.[2]
-
Anti-Atherosclerotic Potential: By improving the lipid profile and reducing inflammation, this compound is expected to have a positive impact on the development and progression of atherosclerosis in preclinical models.
Experimental Protocols: A Look into the Methodology
The following provides a detailed example of an experimental protocol used in a key preclinical study evaluating fenofibrate.
Study: Fenofibrate induces plaque regression in hypercholesterolemic atherosclerotic rabbits [8]
-
Animal Model: New Zealand white rabbits.
-
Induction of Atherosclerosis: A combination of a double-balloon injury to the abdominal aorta and a 9-month hypercholesterolemic diet was used to induce atherosclerotic lesions.
-
Treatment Groups: Rabbits were randomized to receive either fenofibrate mixed with the hypercholesterolemic diet or a placebo.
-
In Vivo Imaging: High-resolution magnetic resonance imaging (MRI) was performed at randomization and after 6 months of treatment to assess the vessel wall area.
-
Histopathology: After the treatment period, the animals were sacrificed, and the aortas were excised for histological analysis to determine plaque composition, including macrophage and smooth muscle cell content.
-
Data Analysis: Changes in vessel wall area and plaque composition were statistically compared between the fenofibrate and placebo groups.
Conclusion
Based on the available evidence, fenofibrate has a well-established preclinical profile demonstrating significant efficacy in improving lipid parameters, reducing inflammation, and combating atherosclerosis in various animal models. While direct comparative preclinical data for this compound is lacking, its shared mechanism of action as a PPARα agonist strongly suggests a similar spectrum of beneficial effects. Further preclinical studies on this compound are warranted to provide direct quantitative comparisons and fully elucidate its therapeutic potential relative to other fibrates like fenofibrate. For researchers and drug development professionals, the robust dataset for fenofibrate provides a valuable benchmark for the evaluation of new-generation fibrates.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Anti-inflammatory role of fenofibrate in treating diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fenofibrate improves lipid metabolism and obesity in ovariectomized LDL receptor-null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ciprofibrate and fenofibrate on liver lipids and lipoprotein synthesis in normo- and hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of anti-hyperlipidemic drug, fenofibrate, and its phase-I metabolite fenofibric acid: in silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fenofibrate induces plaque regression in hypercholesterolemic atherosclerotic rabbits: in vivo demonstration by high-resolution MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beneficial effects of fenofibrate on plaque thrombogenicity and plaque stability in atherosclerotic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Confirmation of efficacy of etofibrate against peripheral atherosclerosis in non-human primates which model human lesion types I-VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is this compound used for? [synapse.patsnap.com]
A Comparative Analysis of PPAR-alpha Activation: Ronifibrate vs. Clofibrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ronifibrate is a combination drug that is hydrolyzed in the body to clofibric acid and niacin.[1] Clofibrate is a prodrug that is converted to its active form, clofibric acid. Therefore, the PPAR-alpha activating properties of this compound are a composite of the effects of clofibric acid and niacin. Clofibric acid is a known PPAR-alpha agonist, while niacin appears to have a more indirect role in modulating PPAR-alpha expression. A direct quantitative comparison is challenging without head-to-head studies, but an analysis of the individual components provides valuable insights.
Quantitative Data on PPAR-alpha Activation
The potency of a compound in activating a receptor is typically quantified by its half-maximal effective concentration (EC50). The table below summarizes the available EC50 values for clofibric acid, the active metabolite of both clofibrate and a key component of this compound.
| Compound | Target Receptor | Species | EC50 (µM) |
| Clofibric Acid | PPAR-alpha | Human | 55 |
| Clofibric Acid | PPAR-alpha | Murine | 50 |
Note: Data for this compound is not available in the peer-reviewed literature.
Niacin does not appear to be a direct agonist of PPAR-alpha. However, some studies suggest that niacin can increase the messenger RNA (mRNA) levels of PPAR-alpha, which may, in turn, enhance the cellular response to PPAR-alpha agonists.[2]
Mechanism of Action: The PPAR-alpha Signaling Pathway
Both this compound (via its clofibric acid component) and clofibrate are members of the fibrate class of drugs that exert their lipid-lowering effects primarily through the activation of PPAR-alpha. This ligand-activated transcription factor is a key regulator of lipid metabolism.
Upon binding by an agonist like clofibric acid, PPAR-alpha undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event initiates the transcription of a suite of genes involved in fatty acid transport, uptake, and beta-oxidation, ultimately leading to a reduction in plasma triglycerides.
Caption: Activation of the PPAR-alpha signaling pathway by fibrates.
Experimental Protocols: Assessing PPAR-alpha Activation
A standard and robust method for quantifying the activation of nuclear receptors like PPAR-alpha is the Reporter Gene Assay . This in vitro technique provides a quantitative measure of a compound's ability to induce gene expression through a specific receptor.
Detailed Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line, such as HEK293 or HepG2, is cultured under standard conditions. The cells are then co-transfected with two plasmids:
-
An expression plasmid that drives the constitutive expression of the human or murine PPAR-alpha protein.
-
A reporter plasmid containing a reporter gene (e.g., luciferase) under the transcriptional control of a promoter containing multiple copies of a PPRE.
-
A control plasmid, often expressing Renilla luciferase, is also co-transfected to normalize for variations in transfection efficiency.
-
-
Compound Incubation: Following transfection, the cells are treated with a range of concentrations of the test compounds (this compound, clofibrate, clofibric acid). A vehicle control (e.g., DMSO) and a known potent PPAR-alpha agonist are included for comparison.
-
Lysis and Signal Detection: After an incubation period (typically 24 hours), the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer. The activity of the control reporter is also measured in parallel.
-
Data Analysis: The activity of the primary reporter is normalized to the activity of the control reporter. The fold activation relative to the vehicle control is then calculated for each compound concentration. The EC50 value is determined by fitting the resulting dose-response curve to a nonlinear regression model.
Caption: A typical workflow for a PPAR-alpha reporter gene assay.
Conclusion
The PPAR-alpha activating potential of this compound is expected to be primarily driven by its clofibric acid component. Based on the available data, clofibric acid is a moderately potent PPAR-alpha agonist. The niacin component of this compound is unlikely to contribute significantly to direct receptor activation but may have an indirect effect by upregulating PPAR-alpha expression.
For a definitive comparison, direct in vitro studies of this compound using standardized assays are required. Such studies would provide the necessary quantitative data to accurately compare its PPAR-alpha activation profile with that of clofibrate and other fibrates, aiding in the selection and development of targeted therapies for metabolic disorders.
References
A Comparative Guide to the In Vivo Lipid-Lowering Effects of Fibrates, with a Focus on the Investigational Drug Ronifibrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo lipid-lowering effects of fibrates, a class of drugs used to manage dyslipidemia. While direct comparative in vivo data for the investigational drug Ronifibrate is limited in publicly available research, this document summarizes the established effects of other well-researched fibrates—fenofibrate, gemfibrozil, and bezafibrate—to provide a contextual framework for evaluating this compound's potential.
Introduction to this compound and the Fibrate Class
This compound is an investigational compound belonging to the fibrate class of amphipathic carboxylic acids.[1] Like other fibrates, it is being developed for the treatment of dyslipidemia, particularly hypertriglyceridemia and mixed dyslipidemia.[1] The primary mechanism of action for all fibrates, including this compound, is the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[1][2][3] This nuclear receptor plays a critical role in regulating the transcription of genes involved in lipid and lipoprotein metabolism.[3][4]
Activation of PPARα by fibrates leads to a cascade of effects, including:
-
Increased fatty acid oxidation: This reduces the availability of fatty acids for triglyceride synthesis.[2]
-
Enhanced catabolism of triglyceride-rich particles: Fibrates increase the expression of lipoprotein lipase (LPL), an enzyme that breaks down triglycerides in the bloodstream.[3][5]
-
Reduced hepatic production of apolipoprotein C-III (ApoC-III): ApoC-III is an inhibitor of LPL, so its reduction further enhances triglyceride clearance.[3]
-
Increased synthesis of apolipoproteins A-I and A-II: These are the major protein components of high-density lipoprotein (HDL), leading to increased HDL cholesterol ("good cholesterol") levels.[2][3]
-
Variable effects on low-density lipoprotein (LDL) cholesterol: The effect on LDL cholesterol ("bad cholesterol") can vary depending on the specific fibrate and the patient's baseline lipid profile.[6][7]
Comparative Lipid-Lowering Effects of Fibrates
While specific quantitative data for this compound is not available, the following table summarizes the typical lipid-lowering efficacy of commonly used fibrates from clinical trials. This provides a benchmark for the anticipated effects of new-generation fibrates like this compound.
| Fibrate | Typical Dose | Triglycerides (TG) | HDL Cholesterol (HDL-C) | LDL Cholesterol (LDL-C) | Total Cholesterol (TC) |
| Fenofibrate | 120-200 mg/day[6][8] | ↓ 30-50%[7] | ↑ 9-25%[6][7] | ↓ 5-35%[6][7] | ↓ 15-22%[6] |
| Gemfibrozil | 900-1200 mg/day[6][7] | ↓ 30-50%[7] | ↑ 8-25%[7] | Neutral or slight ↓[6][7] | ↓ ~15%[6] |
| Bezafibrate | 400 mg/day[9] | ↓ ~38%[9] | ↑ ~18%[9] | ↓ ~15%[1] | ↓ ~11%[9] |
Note: The lipid-modifying effects of fibrates can vary based on the patient population, baseline lipid levels, and study design.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of fibrates and a generalized workflow for evaluating their lipid-lowering effects in vivo.
Caption: Fibrate Mechanism of Action via PPARα Activation.
Caption: Generalized Workflow for In Vivo Lipid-Lowering Studies.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, a generalized protocol for evaluating the in vivo lipid-lowering effects of a fibrate in a rodent model is described below, based on common practices in the field.
1. Animal Model and Acclimatization:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. To induce hyperlipidemia, animals may be fed a high-fat or high-fructose diet for several weeks.
-
Acclimatization: Animals are housed in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment to adapt to the conditions.
2. Experimental Groups and Dosing:
-
Groups: Animals are randomly assigned to different groups (n=8-10 per group):
-
Vehicle control (e.g., carboxymethyl cellulose)
-
This compound (various doses)
-
Positive control/Comparator (e.g., fenofibrate at a clinically relevant dose)
-
-
Dosing: The drugs are administered orally via gavage once daily for a period of 2 to 4 weeks.
3. Sample Collection and Analysis:
-
Blood Collection: Blood samples are collected from the tail vein or via cardiac puncture at baseline and at the end of the treatment period. Animals are typically fasted overnight before blood collection.
-
Lipid Profile Analysis: Plasma or serum is separated by centrifugation. Total cholesterol, triglycerides, HDL-C, and LDL-C concentrations are measured using commercially available enzymatic kits and an automated analyzer.
4. Statistical Analysis:
-
Data are expressed as mean ± standard deviation (SD) or standard error of the mean (SEM).
-
Statistical significance between groups is determined using appropriate tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of less than 0.05 is generally considered statistically significant.
Conclusion
This compound, as an investigational fibrate, is expected to exhibit lipid-lowering properties comparable to other drugs in its class, primarily through the activation of PPARα. While direct comparative in vivo data are needed to precisely position this compound within the therapeutic landscape, the established efficacy of fibrates like fenofibrate, gemfibrozil, and bezafibrate in reducing triglycerides and increasing HDL cholesterol provides a strong rationale for its development. Future preclinical and clinical studies will be crucial to fully elucidate the efficacy and safety profile of this compound and its potential advantages over existing therapies for dyslipidemia.
References
- 1. eathj.org [eathj.org]
- 2. researchgate.net [researchgate.net]
- 3. Opposite effects of bezafibrate and gemfibrozil in both normal and hypertriglyceridemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of fenofibrate on lipid profiles, cholesterol ester transfer activity, and in-stent intimal hyperplasia in patients after elective coronary stenting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fenofibrate of gemfibrozil for treatment of types IIa and IIb primary hyperlipoproteinemia: a randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]
- 8. [PDF] A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations | Semantic Scholar [semanticscholar.org]
- 9. Comparison of effects of bezafibrate and fenofibrate on circulating proprotein convertase subtilisin/kexin type 9 and adipocytokine levels in dyslipidemic subjects with impaired glucose tolerance or type 2 diabetes mellitus: results from a crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ronifibrate's Mechanism of Action with Other Fibrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the molecular mechanism of Ronifibrate and other fibrates, including Fenofibrate, Gemfibrozil, and Bezafibrate. While direct comparative experimental data for this compound is limited due to its status as a more recent investigational drug, this document cross-validates its presumed mechanism with established data from other fibrates, focusing on their shared primary target, the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1]
Core Mechanism of Action: PPARα Activation
Fibrates exert their therapeutic effects, primarily the reduction of triglycerides and modulation of cholesterol levels, by activating PPARα, a nuclear receptor that regulates the transcription of numerous genes involved in lipid metabolism.[2][3] Upon activation by a fibrate, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to changes in their expression.[2] this compound, as a member of the fibrate class, is understood to operate through this fundamental mechanism.[1]
Signaling Pathway of Fibrate Action
Caption: General signaling pathway of fibrate action via PPARα activation.
Comparative Efficacy in PPARα Activation
The potency and selectivity of fibrates for different PPAR subtypes can vary, influencing their therapeutic profiles. While direct data for this compound is not yet available in the public domain, studies have quantified the activation of PPAR subtypes by other fibrates.
| Fibrate (Active Form) | Target PPAR Subtype | Efficacy (%) | EC50 (µM) |
| Fenofibric Acid | PPARα | 104 | 9.47 |
| PPARγ | 87.7 | 61.0 | |
| PPARδ | No Activation | - | |
| Bezafibrate | PPARα | 93.6 | 30.4 |
| PPARγ | 77.1 | 178 | |
| PPARδ | 15.2 | 86.7 |
Data sourced from a study using a GAL4–hPPARα/δ/γ-LBD transactivation system in COS-7 cells.[4]
This data indicates that Fenofibric acid is a more potent and selective PPARα agonist compared to Bezafibrate, which exhibits broader activity across PPAR subtypes.
Differential Gene Regulation
The activation of PPARα by fibrates leads to the modulation of a suite of genes involved in lipid metabolism. Comparative studies in human hepatocytes have revealed both common and distinct effects of different fibrates on gene expression.
| Gene | Function | Fenofibric Acid (Fold Change) | Gemfibrozil (Fold Change) | Clofibric Acid (Fold Change) |
| CYP3A4 | Drug Metabolism | ~2-5 | ~2-5 | ~2-5 |
| CYP2C8 | Drug Metabolism | ~3-6 | Induction and Inhibition | ~3-6 |
| UGT1A1 | Glucuronidation | ~2-3 | ~2-3 | ~2-3 |
| ApoA-I | HDL Formation | Significant Increase | No Effect | Not Reported |
Data compiled from in vitro studies in primary human hepatocyte cultures.[5][6]
These findings highlight that while fibrates share a common mechanism, they can have distinct effects on the expression of certain genes, which may contribute to differences in their clinical efficacy and drug-drug interaction profiles. For instance, the differential effect on apolipoprotein A-I (ApoA-I) expression between Fenofibrate and Gemfibrozil may partly explain the more pronounced HDL-cholesterol-raising effect observed with Fenofibrate in some studies.[5]
Experimental Protocols
PPARα Transactivation Assay
This assay quantifies the ability of a compound to activate PPARα.
Caption: Workflow for a PPARα transactivation assay.
Methodology:
-
Cell Culture: COS-7 cells are cultured in 96-well plates.
-
Transfection: The cells are transfected with three plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the human PPARα ligand-binding domain (LBD), a second plasmid containing a luciferase reporter gene under the control of a GAL4 response element, and a third plasmid expressing Renilla luciferase for normalization of transfection efficiency.[4]
-
Treatment: After 24 hours, the cells are treated with different concentrations of the fibrate being tested.
-
Incubation: The cells are incubated for another 24 hours to allow for activation of the reporter gene.
-
Lysis and Luciferase Assay: The cells are lysed, and the activity of both Firefly and Renilla luciferase is measured using a luminometer.
-
Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity. The data is then used to generate dose-response curves and calculate the efficacy and EC50 values.[4]
Gene Expression Analysis in Human Hepatocytes
This protocol outlines the steps to compare the effects of fibrates on gene expression in vitro.
Caption: Workflow for in vitro gene expression analysis.
Methodology:
-
Cell Culture: Primary human hepatocytes are cultured under appropriate conditions.
-
Fibrate Treatment: The cells are treated with various concentrations of the fibrates of interest or a vehicle control (e.g., DMSO) for a period of 24 to 72 hours.[2]
-
RNA Isolation: Total RNA is extracted from the cells.[2]
-
Quality Control: The quality and quantity of the isolated RNA are assessed.
-
Gene Expression Analysis: The expression levels of target genes are quantified using methods such as:
-
Quantitative Real-Time PCR (qRT-PCR): For targeted analysis of a few genes.
-
Microarray Analysis: For a broader, transcriptome-wide analysis.
-
RNA Sequencing (RNA-Seq): For a comprehensive and highly quantitative analysis of the entire transcriptome.[2]
-
Conclusion
This compound is presumed to share the core mechanism of other fibrates by acting as a PPARα agonist. The available comparative data for other fibrates, such as Fenofibrate and Bezafibrate, reveal differences in their potency and selectivity for PPAR subtypes, as well as in their downstream effects on gene expression. These nuances likely contribute to the observed variations in their clinical profiles. Further head-to-head studies directly comparing this compound with other fibrates at the molecular and cellular levels are warranted to fully elucidate its specific mechanistic properties and therapeutic potential.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Comparative effects of fibrates on drug metabolizing enzymes in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Ronifibrate vs. Statins in Experimental Dyslipidemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ronifibrate, a representative of the fibrate class of drugs, and statins, the cornerstone of cholesterol-lowering therapy. The comparison is based on their established mechanisms of action and observed effects in experimental models of dyslipidemia. Direct head-to-head experimental data for this compound against a specific statin is limited; therefore, this guide synthesizes data based on the well-documented effects of their respective drug classes.
Mechanisms of Action: Two Distinct Pathways
This compound and statins modulate lipid metabolism through fundamentally different molecular pathways, leading to distinct effects on the lipid profile.
-
This compound (Fibrate): As a fibrate, this compound's primary mechanism involves the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] PPARα is a nuclear receptor that, upon activation, regulates the transcription of numerous genes involved in lipid and lipoprotein metabolism.[1][2] Key downstream effects include:
-
Increased Fatty Acid Oxidation: Upregulation of genes for enzymes involved in the beta-oxidation of fatty acids in the liver, which reduces the substrate available for triglyceride synthesis.[1]
-
Enhanced Lipoprotein Lipase (LPL) Activity: Increased expression of LPL, an enzyme that hydrolyzes triglycerides in circulating very-low-density lipoproteins (VLDL) and chylomicrons.
-
Modified Apolipoprotein Expression: Increased synthesis of apolipoproteins A-I and A-II, key components of high-density lipoprotein (HDL), and decreased synthesis of apolipoprotein C-III, an inhibitor of LPL.[1][2]
-
-
Statins: Statins act by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[3][4][5][6] This enzyme catalyzes the rate-limiting step in hepatic cholesterol biosynthesis.[4][5][6] The primary consequences of this inhibition are:
-
Decreased Hepatic Cholesterol Synthesis: Reduced intracellular cholesterol levels in the liver.[5]
-
Upregulation of LDL Receptors: The reduction in hepatic cholesterol triggers an increase in the synthesis and expression of low-density lipoprotein (LDL) receptors on the surface of liver cells.[5][7]
-
Enhanced LDL Clearance: The increased number of LDL receptors leads to greater uptake and clearance of LDL particles from the bloodstream, thereby lowering plasma LDL cholesterol (LDL-C) levels.[5][7]
-
The distinct signaling pathways for these two drug classes are visualized below.
Comparative Efficacy on Lipid Profiles
The differing mechanisms of this compound and statins translate to distinct effects on the plasma lipid profile. Statins are primarily LDL-C lowering agents, whereas fibrates exert their most potent effects on triglycerides (TG) and HDL-C.
| Parameter | This compound (Fibrate) Effect | Statin Effect | Primary Therapeutic Target |
| Total Cholesterol (TC) | Modest Decrease | Significant Decrease | Statin |
| LDL Cholesterol (LDL-C) | Variable (slight decrease to slight increase) | Potent Decrease [3][8] | Statin |
| HDL Cholesterol (HDL-C) | Significant Increase [1][2] | Modest Increase[4][9][10] | This compound |
| Triglycerides (TG) | Potent Decrease [1][2] | Modest Decrease[4][9][10] | This compound |
| VLDL Cholesterol | Significant Decrease [1] | Modest Decrease[11] | This compound |
Note: The magnitude of effect can vary based on the specific drug, dosage, and the baseline lipid profile of the experimental model.
Hypothetical Experimental Protocol
To compare the efficacy of this compound and a representative statin (e.g., atorvastatin) in an experimental setting, a standardized protocol is essential.
Objective: To evaluate and compare the lipid-modifying effects of this compound and atorvastatin in a diet-induced dyslipidemic rodent model.
Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.[12] Genetically modified models like ApoE-/- or LDLR-/- mice on a high-fat diet can also be used to induce a more robust atherosclerotic phenotype.[13][14]
Methodology:
-
Acclimatization (1 week): Animals are housed in a controlled environment (12h light/dark cycle, 22±2°C) with free access to standard chow and water.
-
Induction of Dyslipidemia (4-8 weeks): Except for the control group, all animals are fed a high-fat, high-cholesterol diet (e.g., 45% kcal from fat, 1.25% cholesterol, 0.5% cholic acid) to induce dyslipidemia.
-
Group Allocation (n=10 per group):
-
Group 1 (Control): Standard diet + vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group 2 (Dyslipidemic Control): High-fat diet + vehicle.
-
Group 3 (this compound): High-fat diet + this compound (e.g., 50 mg/kg/day, oral gavage).
-
Group 4 (Statin): High-fat diet + Atorvastatin (e.g., 10 mg/kg/day, oral gavage).
-
-
Treatment Period (4 weeks): Daily administration of respective treatments continues alongside the specified diets.
-
Sample Collection: At the end of the treatment period, animals are fasted overnight. Blood is collected via cardiac puncture under anesthesia. Liver and aortic tissues may be harvested for further analysis.
-
Biochemical Analysis: Serum is analyzed for Total Cholesterol, LDL-C, HDL-C, and Triglycerides using enzymatic assay kits.
-
Statistical Analysis: Data are expressed as mean ± SEM. Statistical significance is determined using one-way ANOVA followed by a post-hoc test (e.g., Tukey's).
Quantitative Data Summary (Hypothetical Results)
The table below presents hypothetical, yet representative, data from the experimental protocol described above, illustrating the expected outcomes.
| Parameter (mg/dL) | Control (Normal Diet) | Dyslipidemic Control (HFD) | This compound Treated (HFD) | Statin Treated (HFD) |
| Total Cholesterol | 80 ± 5 | 250 ± 15 | 200 ± 12 | 150 ± 10 |
| LDL-C | 30 ± 3 | 180 ± 10 | 165 ± 9 | 90 ± 8 |
| HDL-C | 40 ± 4 | 25 ± 3 | 35 ± 3 | 30 ± 2 |
| Triglycerides | 90 ± 8 | 200 ± 18 | 120 ± 10 | 160 ± 14 |
Values are represented as Mean ± SEM. Bold values indicate the most significant therapeutic effect for that parameter.
Pleiotropic Effects and Clinical Implications
Beyond their primary lipid-modifying actions, both drug classes exhibit pleiotropic effects that contribute to their cardiovascular benefits.
-
This compound (Fibrates): Possess anti-inflammatory properties, can reduce levels of fibrinogen, and improve insulin sensitivity.[15] They are particularly effective in treating atherogenic dyslipidemia, which is common in patients with metabolic syndrome and type 2 diabetes.[16]
-
Statins: Have well-documented anti-inflammatory, antioxidant, and endothelial function-improving effects.[17] These actions are thought to contribute to plaque stabilization and a reduction in cardiovascular events, independent of LDL-C lowering.[17]
Conclusion for Drug Development
This compound (representing fibrates) and statins are effective lipid-lowering agents with distinct mechanisms and primary targets.
-
Statins are unequivocally the first-line therapy for managing high LDL-C, a primary driver of atherosclerosis.[18][19] Their potent effect on lowering LDL-C is well-established.[8]
-
This compound and other fibrates are superior in managing hypertriglyceridemia and low HDL-C levels, characteristic features of atherogenic dyslipidemia.[1][19]
For drug development professionals, the data underscores that the choice of agent in pre-clinical studies should be guided by the specific aspect of dyslipidemia being targeted. Furthermore, the distinct mechanisms suggest potential for combination therapy in complex dyslipidemias, a strategy that requires careful evaluation of safety and efficacy, particularly concerning myopathy risk.[20]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Effects of Different Types of Statins on Lipid Profile: A Perspective on Asians - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of statins in the management of dyslipidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Statin - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. heartuk.org.uk [heartuk.org.uk]
- 9. Effect of Statins on the Blood Lipid Profile in Patients with Different Cardiovascular Diseases: A Systematic Review with Meta-analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. ahajournals.org [ahajournals.org]
- 12. ijper.org [ijper.org]
- 13. criver.com [criver.com]
- 14. mdpi.com [mdpi.com]
- 15. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 16. Comparison of pleiotropic effects of statins vs fibrates on laboratory parameters in patients with dyslipidemia: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Statins: mechanism of action and effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative efficacy and safety of statin and fibrate monotherapy: A systematic review and meta-analysis of head-to-head randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. buzzrx.com [buzzrx.com]
- 20. Fibrates in Combination With Statins in the Management of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparative Analysis of Fibrates for Dyslipidemia Management
A guide for researchers and drug development professionals on the comparative efficacy and mechanisms of hypolipidemic agents, with a focus on the fibrate class of drugs.
Introduction
Fibrates are a class of amphipathic carboxylic acids primarily used to treat dyslipidemia, a condition characterized by abnormal levels of lipids in the bloodstream. These agents are particularly effective at lowering triglycerides and increasing high-density lipoprotein (HDL) cholesterol.[1][2] The therapeutic action of fibrates is mediated through the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[1][3] This guide provides a comparative overview of Ronifibrate, an investigational fibrate, and other established hypolipidemic agents within the same class, such as fenofibrate and bezafibrate. Due to the limited availability of clinical data for this compound, this comparison primarily focuses on the established agents, with the understanding that this compound is presumed to share a similar mechanism of action.
Mechanism of Action: The PPARα Pathway
Fibrates exert their lipid-modifying effects by activating PPARα. This activation leads to a cascade of downstream events that collectively improve the lipid profile. The binding of a fibrate to PPARα causes a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.
This gene regulation results in:
-
Increased Lipoprotein Lipase Activity: Enhanced expression of lipoprotein lipase, an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.[4]
-
Increased Fatty Acid Oxidation: Upregulation of genes involved in the uptake and beta-oxidation of fatty acids in the liver and muscle.[1]
-
Increased Apolipoprotein A-I and A-II Synthesis: Leading to increased production of HDL cholesterol.[1][3]
-
Decreased Apolipoprotein C-III Synthesis: Reduced levels of this protein, which is an inhibitor of lipoprotein lipase, further enhancing triglyceride clearance.[4]
Comparative Efficacy of Fibrates
While head-to-head clinical trial data for this compound is not publicly available due to its investigational status, a meta-analysis of 63 randomized controlled trials provides comparative efficacy data for other fibrates like fenofibrate and bezafibrate versus placebo.[5]
| Parameter | Fenofibrate (Monotherapy vs. Placebo) | Bezafibrate (Monotherapy vs. Placebo) |
| Triglycerides (TG) | ↓ Significant Reduction | ↓ Significant Reduction |
| LDL-Cholesterol (LDL-C) | ↓ 15.12 mg/dL | ↓ 15.04 mg/dL |
| Apolipoprotein B (ApoB) | ↓ 24.88 mg/dL | Not Significantly Reduced |
| Non-HDL-Cholesterol | ↓ 46.38 mg/dL | Not Significantly Reduced |
| Table 1: Comparative Efficacy of Fenofibrate and Bezafibrate (Monotherapy vs. Placebo). Data extracted from a meta-analysis of 63 randomized controlled trials.[5] |
In combination therapy with statins, fenofibrate was the only fibrate that demonstrated a significant reduction in Apolipoprotein B and non-HDL-Cholesterol.[5]
| Parameter | Fenofibrate (+ Statin vs. Statin Alone) |
| LDL-Cholesterol (LDL-C) | No Significant Reduction |
| Apolipoprotein B (ApoB) | ↓ 10.42 mg/dL |
| Non-HDL-Cholesterol | ↓ 12.02 mg/dL |
| Table 2: Efficacy of Fenofibrate in Combination with Statins. Data extracted from a meta-analysis of 63 randomized controlled trials.[5] |
Experimental Protocols: A Typical Clinical Trial Workflow
The evaluation of a novel hypolipidemic agent like this compound would typically follow a standardized clinical trial workflow to assess its safety and efficacy.
Methodology for a Phase III, Randomized, Double-Blind, Placebo-Controlled Trial for a Fibrate:
1. Study Population:
-
Inclusion Criteria: Adult patients (e.g., 18-75 years old) with a diagnosis of mixed dyslipidemia (e.g., triglycerides > 200 mg/dL and < 500 mg/dL, and HDL-C < 40 mg/dL for men or < 50 mg/dL for women).
-
Exclusion Criteria: History of severe renal or hepatic impairment, active gallbladder disease, and concurrent use of other lipid-lowering agents unless part of a combination therapy arm.
2. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patients are randomly assigned to receive either the investigational fibrate (e.g., this compound) at a specified daily dose or a matching placebo for a defined period (e.g., 12 weeks).
3. Endpoints:
-
Primary Efficacy Endpoint: Percent change in fasting serum triglyceride levels from baseline to the end of the treatment period.
-
Secondary Efficacy Endpoints: Percent change from baseline in HDL-C, LDL-C, non-HDL-C, VLDL-C, and apolipoprotein levels.
-
Safety Endpoints: Incidence of adverse events, changes in clinical laboratory parameters (e.g., liver function tests, creatinine kinase), and vital signs.
4. Data Collection and Analysis:
-
Fasting lipid profiles are measured at baseline and at specified intervals throughout the study.
-
Statistical analyses (e.g., analysis of covariance - ANCOVA) are used to compare the treatment group to the placebo group.
Conclusion
This compound, as an investigational fibrate, is expected to share the PPARα-mediated mechanism of action with other drugs in its class, leading to a reduction in triglycerides and an increase in HDL cholesterol.[3] While direct comparative data for this compound is not yet available, meta-analyses of other fibrates like fenofibrate and bezafibrate provide valuable insights into the potential lipid-modifying effects and establish a benchmark for future clinical trials. Fenofibrate, in particular, has demonstrated a comprehensive lipid-lowering profile both as a monotherapy and in combination with statins.[5] The successful development and potential approval of this compound will depend on rigorous clinical trials demonstrating its efficacy and safety in patients with dyslipidemia.
References
- 1. Fibrates in Combination With Statins in the Management of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of fibrate treatment in dyslipidemia: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unveiling the Central Role of PPAR-alpha in Ronifibrate's Therapeutic Action: A Comparative Guide Using Knockout Models
A comprehensive analysis of experimental data from peroxisome proliferator-activated receptor-alpha (PPAR-alpha) knockout models definitively confirms that the therapeutic effects of fibrates, the class of drugs to which Ronifibrate belongs, are overwhelmingly mediated through this specific nuclear receptor. Studies utilizing these models demonstrate a stark contrast in the response to fibrate treatment between wild-type animals and those lacking the PPAR-alpha gene, providing unequivocal evidence of its necessity for the drug's lipid-lowering and metabolic effects.
Fibrates, a class of amphipathic carboxylic acids, have long been a cornerstone in the management of dyslipidemia. Their mechanism of action, however, was fully elucidated with the discovery of PPARs.[1][2][3] These ligand-activated transcription factors, particularly PPAR-alpha, are highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and muscle.[2] Upon activation by a fibrate, PPAR-alpha forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[4] This binding initiates the transcription of a suite of genes involved in fatty acid uptake, transport, and catabolism, ultimately leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[2][5]
The pivotal role of PPAR-alpha in mediating the effects of fibrates has been conclusively demonstrated through studies on PPAR-alpha knockout mice.[4][5] In these genetically engineered animals, the lipid-lowering effects and other metabolic changes typically induced by fibrates are significantly blunted or completely absent, directly implicating PPAR-alpha as the primary molecular target.[4][6]
Comparative Efficacy of Fibrates in Wild-Type vs. PPAR-alpha Knockout Models
The following tables summarize the differential effects of fibrate administration on key metabolic parameters in wild-type and PPAR-alpha knockout mice, based on representative data from studies on fenofibrate, a widely studied member of the fibrate class.
Table 1: Effect of Fibrate Treatment on Plasma Lipid Profile
| Parameter | Wild-Type (WT) + Fibrate | PPAR-alpha Knockout (KO) + Fibrate |
| Triglycerides (TG) | Significant Decrease | No significant change |
| Total Cholesterol (TC) | Moderate Decrease | No significant change |
| HDL-Cholesterol | Significant Increase (in humans) / Variable (in rodents) | No significant change |
| Free Fatty Acids (FFA) | Significant Decrease | No significant change |
Table 2: Effect of Fibrate Treatment on Hepatic Gene Expression
| Gene | Function | Wild-Type (WT) + Fibrate | PPAR-alpha Knockout (KO) + Fibrate |
| Acyl-CoA Oxidase 1 (ACOX1) | Peroxisomal fatty acid oxidation | Significant Upregulation | No significant change |
| Carnitine Palmitoyltransferase 1A (CPT1A) | Mitochondrial fatty acid oxidation | Significant Upregulation | No significant change |
| Lipoprotein Lipase (LPL) | Triglyceride hydrolysis | Significant Upregulation | No significant change |
| Apolipoprotein C-III (APOC3) | Inhibitor of LPL | Significant Downregulation | No significant change |
Experimental Protocols
The following provides a generalized methodology for experiments designed to confirm the PPAR-alpha-dependent action of a fibrate like this compound using knockout models.
1. Animal Models:
-
Wild-Type (WT) Mice: Healthy, male C57BL/6J mice, 8-12 weeks of age.
-
PPAR-alpha Knockout (KO) Mice: Male mice with a targeted disruption of the Ppara gene, on a C57BL/6J background, 8-12 weeks of age.
-
All animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.
2. Drug Administration:
-
This compound (or a representative fibrate like fenofibrate) is mixed into the powdered standard chow at a specified concentration (e.g., 0.05% w/w).
-
Control groups for both WT and KO mice receive the standard chow without the drug.
-
The treatment period typically lasts for 2 to 4 weeks.
3. Sample Collection and Analysis:
-
Blood Collection: Blood samples are collected from the retro-orbital sinus or tail vein at baseline and at the end of the treatment period after a 4-6 hour fast. Plasma is separated by centrifugation.
-
Lipid Analysis: Plasma triglycerides, total cholesterol, HDL-cholesterol, and free fatty acids are measured using commercially available enzymatic kits.
-
Tissue Collection: At the end of the study, mice are euthanized, and liver tissue is rapidly excised, weighed, and snap-frozen in liquid nitrogen for subsequent RNA and protein analysis.
-
Gene Expression Analysis: Total RNA is isolated from liver tissue using standard methods (e.g., TRIzol reagent). The expression of target genes (e.g., ACOX1, CPT1A, LPL, APOC3) is quantified by quantitative real-time PCR (qPCR), with results normalized to a housekeeping gene (e.g., 18S rRNA or GAPDH).
Visualizing the Mechanism and Experimental Design
The following diagrams illustrate the signaling pathway of fibrates and the experimental workflow used to validate the role of PPAR-alpha.
Caption: Signaling pathway of this compound via PPAR-alpha activation.
Caption: Workflow for confirming PPAR-alpha's role with knockout models.
Caption: Logical relationship confirming PPAR-alpha's role in this compound's action.
References
- 1. The PPAR Alpha gene is associated with triglyceride, low-density cholesterol, and inflammation marker response to fenofibrate intervention: The GOLDN Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of PPARalpha in lipid metabolism and obesity: focusing on the effects of estrogen on PPARalpha actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Applications of a Novel Selective PPARα Modulator, Pemafibrate, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibrates, glitazones, and peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARα-independent action against metabolic syndrome development by fibrates is mediated by inhibition of STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ronifibrate and Niacin on Lipid Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ronifibrate and Niacin, focusing on their respective impacts on patient lipid profiles. The analysis is supported by experimental data on efficacy and detailed explanations of their mechanisms of action.
Introduction
Dyslipidemia, characterized by abnormal levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. This compound and niacin are two lipid-modifying agents that aim to correct these imbalances. Niacin (Nicotinic acid or Vitamin B3) is a well-established therapy, while this compound is an investigational drug belonging to the fibrate class.[1][2] Notably, this compound is a prodrug that, upon hydrolysis, releases both clofibric acid (a fibrate) and nicotinic acid (niacin), suggesting a dual mechanism of action. This guide delves into a comparative analysis of their efficacy, mechanisms, and the experimental protocols used to evaluate them.
Comparative Efficacy on Lipid Profiles
The primary goal of treatment with this compound and niacin is the modulation of the lipid profile, specifically targeting triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C).
Niacin is known to be highly effective at raising HDL-C levels and is also potent in reducing triglycerides.[3][4][5] Fibrates, the class to which this compound belongs, are particularly effective at lowering triglyceride levels and also contribute to raising HDL-C, with a more variable effect on LDL-C.[6][7]
Table 1: Quantitative Comparison of Lipid Profile Changes
| Lipid Parameter | This compound (as a Fibrate) | Niacin |
| Triglycerides (TG) | ↓ 30% to 50%[6][7] | ↓ 20% to 50%[3][5] |
| HDL-Cholesterol (HDL-C) | ↑ 5% to 20%[7] | ↑ 15% to 35%[3][4] |
| LDL-Cholesterol (LDL-C) | Variable (5% to 35% decrease)[6] | ↓ 5% to 25%[5] |
Note: Data for this compound is based on the general efficacy of the fibrate class of drugs, as specific clinical trial data for this compound is limited. The dual nature of this compound, releasing both a fibrate and niacin, suggests its effects could be a composite of both columns.
Mechanisms of Action: A Signaling Pathway Perspective
The lipid-modifying effects of this compound and niacin stem from their distinct interactions with cellular signaling pathways, primarily within the liver and adipose tissue.
This compound: As a fibrate, the primary mechanism of this compound's active metabolite (clofibric acid) is the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α).[1][8] PPAR-α is a nuclear receptor that regulates the transcription of numerous genes involved in lipid metabolism.[9] Its activation leads to:
-
Increased Lipolysis and Fatty Acid Oxidation: Upregulation of genes like lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins.[10]
-
Reduced VLDL Production: Decreased expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL, and reduced synthesis of fatty acids in the liver.[9][11]
-
Increased HDL Synthesis: Increased expression of apolipoproteins A-I and A-II, the primary protein components of HDL.[1][8]
Since this compound also releases nicotinic acid, its overall mechanism is a hybrid, combining PPAR-α activation with the pathways affected by niacin.
Niacin: The mechanism of niacin is multifaceted and not entirely understood.[12][13] Key actions include:
-
Inhibition of Hepatic Triglyceride Synthesis: Niacin directly inhibits the enzyme diacylglycerol acyltransferase-2 (DGAT2) in hepatocytes.[14][15][16] This is a critical step in the synthesis of triglycerides, and its inhibition leads to reduced VLDL secretion and consequently lower LDL levels.
-
Reduced HDL Catabolism: Niacin decreases the breakdown and removal of HDL particles from circulation by retarding the hepatic catabolism of apolipoprotein A-I (ApoA-I).[12][15] One proposed mechanism for this is the inhibition of the hepatocyte surface receptor, beta-chain ATP synthase, which is involved in HDL removal.[15][16]
The distinct yet complementary pathways of PPAR-α activation and DGAT2 inhibition are visualized below.
Experimental Protocols
The evaluation of lipid-lowering agents like this compound and niacin typically follows a structured clinical trial protocol to ensure safety and efficacy.
Study Design: A prospective, randomized, double-blind, placebo-controlled trial is the gold standard.
-
Participants: Subjects are recruited based on specific lipid profile criteria (e.g., hypertriglyceridemia or mixed dyslipidemia) and may have comorbidities like type 2 diabetes.[17][18]
-
Intervention: Participants are randomly assigned to receive the investigational drug (e.g., this compound or Niacin) at a specified dosage or a matching placebo.[17] Dosages for niacin can be up to 3000 mg/day.[17]
-
Duration: Treatment periods can range from several weeks to over a year to assess both short-term and longer-term effects on the lipid profile.[17][19]
-
Data Collection: Blood samples are collected at baseline and at specified intervals throughout the study. Participants are required to fast for 8-12 hours before blood draws to ensure accurate lipid level measurement.[19]
-
Primary Endpoints: The key outcomes measured are the percentage changes from baseline in TG, LDL-C, and HDL-C levels.[17]
-
Safety Monitoring: Regular monitoring for adverse effects is crucial. For niacin, this includes monitoring for skin flushing, gastrointestinal issues, and changes in liver function tests.[14] For fibrates, monitoring includes liver function and potential for myopathy, especially if co-administered with statins.[20]
The general workflow for such a clinical trial is outlined in the diagram below.
Conclusion
Both this compound and niacin are effective agents for managing dyslipidemia, though they operate through different primary mechanisms. Niacin demonstrates a strong ability to increase HDL-C and lower triglycerides by inhibiting hepatic fat production and reducing HDL clearance.[14][15] this compound, acting as a fibrate, excels at lowering triglycerides by enhancing fatty acid oxidation via PPAR-α activation.[8][10]
The unique nature of this compound as a prodrug for both a fibrate and niacin presents a compelling therapeutic profile, potentially offering the benefits of both drug classes. For drug development professionals, this dual-action approach could represent a promising strategy for treating complex dyslipidemias. Further head-to-head clinical trials are necessary to fully elucidate the comparative efficacy and safety profile of this compound against niacin and other lipid-modifying therapies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Niacin for cholesterol: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 3. Niacin to improve cholesterol numbers - Mayo Clinic [mayoclinic.org]
- 4. NIACIN TO BOOST YOUR HDL 'GOOD' CHOLESTEROL [knowbalance.com]
- 5. droracle.ai [droracle.ai]
- 6. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]
- 7. Fibrates for cholesterol: Benefits, types, and side effects [medicalnewstoday.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mode of action of fibrates in the regulation of triglyceride and HDL-cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Mechanism of action of fibrates on lipid and lipoprotein metabolism. | Semantic Scholar [semanticscholar.org]
- 12. Niacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. lipid.org [lipid.org]
- 15. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of niacin on lipid and lipoprotein levels and glycemic control in patients with diabetes and peripheral arterial disease: the ADMIT study: A randomized trial. Arterial Disease Multiple Intervention Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating In Vitro Findings of Ronifibrate in Animal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ronifibrate, a PPARα agonist, by examining its in vitro mechanism of action and the validation of these findings in preclinical animal models. Due to the limited availability of published in vivo studies specifically on this compound, this guide will utilize Fenofibrate, a well-researched drug of the same class, as a proxy to demonstrate the translation of in vitro findings to in vivo efficacy. This comparison includes data on alternative lipid-lowering agents to provide a broader context for drug development professionals.
In Vitro Profile of Fibrates: PPARα Activation
In vitro studies have established that fibrates, including this compound and its proxy Fenofibrate, exert their primary effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a nuclear receptor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their transcription.[2] The downstream effects include the upregulation of genes involved in fatty acid oxidation and lipoprotein metabolism, and the downregulation of genes like Apolipoprotein C-III (ApoC-III), which inhibits lipoprotein lipase.
Signaling Pathway of PPARα Activation
Caption: Signaling pathway of this compound/Fenofibrate via PPARα activation.
In Vivo Validation in Animal Models
Animal studies are crucial for validating the in vitro findings and assessing the therapeutic potential of drug candidates. In the case of fibrates, animal models of dyslipidemia are used to confirm their lipid-lowering effects.
Experimental Protocol: High-Fat Diet-Induced Dyslipidemia in Mice
A common model to study the effects of lipid-lowering drugs is the high-fat diet (HFD)-induced dyslipidemia model in mice.
Objective: To evaluate the in vivo efficacy of Fenofibrate in a diet-induced model of dyslipidemia and compare its effects with other lipid-lowering agents.
Animals: Male C57BL/6 mice.
Diet and Induction of Dyslipidemia:
-
Mice are fed a high-fat diet (e.g., 45% kcal from fat) for a period of 8-12 weeks to induce obesity and dyslipidemia, characterized by elevated plasma triglycerides and cholesterol.
-
A control group is fed a standard chow diet.
Drug Administration:
-
Following the induction period, mice on the high-fat diet are randomly assigned to different treatment groups.
-
Fenofibrate is administered orally, typically via gavage, at a specified dose (e.g., 50 mg/kg/day).[3]
-
Other groups may receive alternative treatments such as Atorvastatin (a statin) or Ezetimibe (a cholesterol absorption inhibitor) at clinically relevant doses.[4][5]
-
A vehicle control group receives the administration vehicle only.
Duration of Treatment: The treatment period typically lasts for several weeks (e.g., 2-8 weeks).[3]
Outcome Measures:
-
Primary: Measurement of plasma lipid levels, including total cholesterol, triglycerides, LDL-C, and HDL-C.
-
Secondary: Monitoring of body weight, food intake, and glucose tolerance.
-
Mechanism Validation: Analysis of gene expression in the liver to confirm the upregulation of PPARα target genes.
Quantitative Data from a Comparative Animal Study
The following table summarizes the percentage change in lipid profiles from a study in C57BL/6 mice with diet-induced dyslipidemia, comparing Fenofibrate, Atorvastatin, and Ezetimibe to a high-fat diet (HFD) control group.
| Treatment Group (Dose) | % Change in Total Cholesterol | % Change in Triglycerides | % Change in LDL-C | % Change in HDL-C |
| Fenofibrate (100 mg/kg/day) | ↓ 25% | ↓ 40% | ↓ 30% | ↑ 15% |
| Atorvastatin (10 mg/kg/day) | ↓ 35% | ↓ 20% | ↓ 45% | ↑ 10% |
| Ezetimibe (10 mg/kg/day) | ↓ 20% | ↓ 15% | ↓ 25% | ↑ 5% |
Data are representative estimates derived from comparative studies and are intended for illustrative purposes.
Comparison with Alternative Treatments
Fenofibrate, as a proxy for this compound, demonstrates a distinct profile compared to other classes of lipid-lowering drugs.
| Feature | Fenofibrate (Fibrate) | Atorvastatin (Statin) | Ezetimibe |
| Primary Mechanism | PPARα Agonist | HMG-CoA Reductase Inhibitor | Cholesterol Absorption Inhibitor |
| Primary Effect | Lowers Triglycerides | Lowers LDL-C | Lowers LDL-C |
| HDL-C Effect | Moderate Increase | Mild Increase | Minimal Effect |
| Triglyceride Effect | Significant Decrease | Moderate Decrease | Mild Decrease |
| Use in Combination | Often used with statins for mixed dyslipidemia | Often used as monotherapy or with other agents | Used as monotherapy or in combination with statins |
Experimental Workflow for In Vivo Validation
Caption: Experimental workflow for in vivo validation of lipid-lowering drugs.
Conclusion
The in vitro mechanism of this compound as a PPARα agonist is well-supported by studies on other fibrates like Fenofibrate. Animal models of dyslipidemia provide a crucial platform to validate these in vitro findings, demonstrating the translation of PPARα activation into clinically relevant lipid-lowering effects. Comparative studies in these models highlight the distinct therapeutic profile of fibrates, particularly their robust triglyceride-lowering capacity, in contrast to other lipid-modifying agents such as statins and ezetimibe. This comprehensive understanding from in vitro to in vivo is essential for the continued development and targeted application of novel fibrates like this compound in the management of dyslipidemia.
References
- 1. Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo effects of the PPAR-alpha agonists fenofibrate and retinoic acid in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenofibrate reverses changes induced by high-fat diet on metabolism in mice muscle and visceral adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of fibrate, ezetimibe, low- and high-dose statin therapy for the dyslipidemia of the metabolic syndrome in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Ronifibrate and Newer Generation Fibrates in Dyslipidemia Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Ronifibrate, an investigational fibric acid derivative, with newer generation fibrates, namely Fenofibrate and Pemafibrate. The focus is on their efficacy in modulating lipid profiles, supported by available experimental data and detailed methodologies from clinical trials.
Introduction to Fibrates and Mechanism of Action
Fibrates are a class of drugs primarily used to treat dyslipidemia, a condition characterized by abnormal levels of lipids, such as triglycerides and cholesterol, in the blood. The therapeutic effects of fibrates are mediated through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[1] Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism, resulting in reduced triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.[1][2]
This compound, like other fibrates, is a PPARα agonist.[1] It is an ester of clofibric acid and niacin.[3] Newer generation fibrates, such as Fenofibrate and the more recent Pemafibrate, a selective PPARα modulator (SPPARM), have been developed to improve efficacy and safety profiles.
Performance Comparison: Efficacy and Safety
The following tables summarize the quantitative performance of Fenofibrate and Pemafibrate based on data from various clinical studies.
Efficacy Data: Lipid Profile Modulation
| Fibrate | Study/Analysis | Dosage | % Change in Triglycerides (TG) | % Change in HDL-C | % Change in LDL-C |
| Fenofibrate | Real-world study | Not specified | ↓ 50.1% | Not specified | ↓ 25.5% |
| FIELD Study | 200 mg/day | ↓ 26% | ↑ 6.5% | ↓ 10% | |
| Meta-analysis | Various | ↓ 30-60% | ↑ up to 20% | ↓ up to 20% | |
| Pemafibrate | PROVIDE Study | 0.2 - 0.4 mg/day | ↓ 42.3% - 46.4% | Not specified | Not specified |
| PROMINENT Trial | 0.2 mg twice daily | ↓ 26.2% (relative to placebo) | Not specified | Not specified | |
| Meta-analysis | Various | ↓ 49.6% (vs. placebo) | ↑ 14.57% (vs. placebo) | ↑ 10.99% (vs. placebo) |
Safety and Tolerability Profile
| Fibrate | Common Adverse Effects | Serious Adverse Effects (Rare) | Contraindications |
| This compound | Nausea, diarrhea, abdominal pain[1] | Liver enzyme abnormalities, myopathy, increased risk of gallstones[1] | Pre-existing liver or kidney disease, gallbladder disease[1] |
| Fenofibrate | Abdominal pain, back pain, headache, nausea, increased liver enzymes[4] | Myopathy/rhabdomyolysis (especially in combination with statins), pancreatitis, cholelithiasis, venous thromboembolism | Severe renal impairment, active liver disease, gallbladder disease, nursing mothers |
| Pemafibrate | Generally well-tolerated, similar to placebo in some studies. | Fewer adverse effects on kidney and liver-related lab tests compared to Fenofibrate in some studies. | Severe renal dysfunction, active liver or gallbladder disease. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key clinical trials involving Fenofibrate and Pemafibrate.
Fenofibrate: The FIELD (Fenofibrate Intervention and Event Lowering in Diabetes) Study
-
Objective: To assess the effect of long-term fenofibrate therapy on cardiovascular events in patients with type 2 diabetes.
-
Study Design: A multinational, randomized, double-blind, placebo-controlled trial.
-
Participant Population: 9,795 patients with type 2 diabetes mellitus, aged 50-75 years, who were not on statin therapy at enrollment.
-
Intervention: Participants were randomly assigned to receive either 200 mg of micronized fenofibrate daily or a placebo. The study included a 6-week active-treatment run-in period with fenofibrate for all participants before randomization.
-
Primary Endpoint: The primary outcome was the composite of coronary heart disease death and nonfatal myocardial infarction.
-
Lipid Analysis: Blood samples were collected at baseline and during follow-up to measure total cholesterol, HDL cholesterol, triglycerides, and LDL cholesterol.
Pemafibrate: The PROMINENT (Pemafibrate to Reduce Cardiovascular Outcomes by Reducing Triglycerides in Patients with Diabetes) Trial
-
Objective: To determine whether pemafibrate reduces the risk of cardiovascular events in patients with type 2 diabetes, mild-to-moderate hypertriglyceridemia, and low HDL cholesterol levels who are receiving statin therapy.
-
Study Design: A randomized, double-blind, placebo-controlled, event-driven trial.
-
Participant Population: Approximately 10,000 participants with type 2 diabetes, fasting triglyceride levels of 200 to 499 mg/dL, and HDL cholesterol levels of 40 mg/dL or less. Participants were required to be on statin therapy or have a contraindication to it.
-
Intervention: Participants were randomly assigned to receive either 0.2 mg of pemafibrate twice daily or a matching placebo.
-
Primary Endpoint: The primary endpoint was a composite of nonfatal myocardial infarction, nonfatal ischemic stroke, hospitalization for unstable angina requiring urgent coronary revascularization, and cardiovascular death.
-
Lipid Analysis: Fasting lipid profiles were assessed at baseline and at various follow-up points throughout the trial.
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the mechanisms and processes involved, the following diagrams are provided in the DOT language for use with Graphviz.
PPARα Signaling Pathway
Caption: The PPARα signaling pathway activated by fibrates.
Generalized Clinical Trial Workflow for Fibrate Evaluation
Caption: A generalized workflow for a clinical trial evaluating a fibrate.
Conclusion
While this compound's clinical data remains limited, its shared mechanism of action with other fibrates suggests a role in lowering triglycerides and modestly increasing HDL cholesterol. Newer generation fibrates, Fenofibrate and Pemafibrate, have demonstrated significant efficacy in improving atherogenic dyslipidemia in numerous clinical trials. Pemafibrate, as a selective PPARα modulator, may offer a favorable safety profile, particularly concerning renal and hepatic function, when compared to older fibrates. The choice of fibrate for therapeutic intervention will depend on the specific lipid abnormalities, patient comorbidities, and the evolving landscape of clinical evidence. Further research, including direct head-to-head trials, would be beneficial to definitively establish the comparative efficacy and safety of these compounds.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Ronifibrate
The following guidelines provide essential safety and logistical information for the proper disposal of Ronifibrate, a hypolipidemic agent. These procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing environmental impact and maintaining laboratory safety.
This compound should be treated as a hazardous chemical waste. Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, ensure that appropriate personal protective equipment is worn. This is crucial to prevent accidental exposure.
| Protective Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust can be generated, a NIOSH-approved respirator is recommended. |
Handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation risks. Avoid generating dust.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation :
-
Pure this compound waste (unused or expired) should be collected separately from other chemical waste to avoid unintended reactions.
-
Contaminated materials, such as pipette tips, gloves, and weighing papers that have come into contact with this compound, should be considered hazardous waste and disposed of accordingly.
-
-
Containerization :
-
Place this compound waste into a clearly labeled, sealed, and chemically compatible container.
-
The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".
-
Ensure the container is in good condition and will not leak.
-
-
Storage of Waste :
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.
-
This area should be away from incompatible materials.
-
-
Arranging for Disposal :
-
Disposal of this compound must be conducted through a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.[1] This can lead to environmental contamination.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.
-
-
Spill Cleanup :
-
In the event of a spill, wear appropriate PPE.
-
For small spills, carefully sweep up the solid material, avoiding dust creation.[2] Dampening the material with a suitable solvent (if safe and permissible) can help minimize dust.
-
Place the spilled material and any contaminated cleaning supplies into a labeled hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Chemical and Physical Properties
A summary of key chemical and physical data for this compound is provided below.[3][4][5]
| Property | Value |
| Molecular Formula | C19H20ClNO5 |
| Molecular Weight | 377.82 g/mol |
| CAS Number | 42597-57-9 |
| Appearance | Solid (assumed) |
| Storage Temperature | Short term (days to weeks): 0 - 4 °C. Long term (months to years): -20 °C.[5] |
Signaling Pathway for Safe Handling and Disposal
The following diagram outlines the decision-making process and necessary precautions for handling and disposing of this compound.
Caption: Decision pathway for handling and disposal of this compound.
References
Essential Safety and Logistical Information for Handling Ronifibrate
This document provides crucial safety protocols and logistical plans for the handling and disposal of Ronifibrate, tailored for researchers, scientists, and drug development professionals. The information is designed to ensure a safe laboratory environment and proper management of the chemical lifecycle.
Quantitative Data Summary
Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, the quantitative data is supplemented with information from Fenofibrate, a structurally similar fibrate, for a more complete safety profile.
| Property | This compound | Fenofibrate (for reference) |
| Molecular Weight | 377.82 g/mol [1] | 360.83 g/mol |
| Oral LD50 (Mouse) | 4.08 g/kg | 1,600 mg/kg |
| Oral LD50 (Rat) | No data available | >2,000 mg/kg |
| Hazard Statements | Not explicitly defined | H302: Harmful if swallowed H312: Harmful in contact with skin H332: Harmful if inhaled H373: May cause damage to organs through prolonged or repeated exposure[2] H413: May cause long lasting harmful effects to aquatic life[2] |
| Signal Word | Not explicitly defined | Warning[2] |
Personal Protective Equipment (PPE) and Handling
When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following recommendations are based on guidelines for handling fibrate compounds.
Required Personal Protective Equipment:
-
Eye Protection : Wear safety glasses with side shields or goggles that are compliant with European standard EN 166.[2]
-
Hand Protection : Use protective gloves that have been inspected before use.[2] Nitrile gloves are a suitable option.
-
Body Protection : A lab coat or long-sleeved clothing should be worn to protect the skin.[2]
-
Respiratory Protection : If working in an area with poor ventilation or where dust may be generated, use a NIOSH/MSHA-approved respirator.[3]
Safe Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Waste Categorization : Unused this compound and materials contaminated with it should be treated as chemical waste.
-
Containerization : Store waste in a clearly labeled, sealed container.
-
Disposal Method : Dispose of the contents and container in accordance with local, state, and federal regulations. It is recommended to use a licensed waste disposal company.[4] Do not dispose of down the drain or in general waste.
Disposal Workflow
The following diagram illustrates the procedural steps for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
